molecular formula C15H21NO4 B558554 Boc-d-beta-homophenylalanine CAS No. 101555-61-7

Boc-d-beta-homophenylalanine

カタログ番号: B558554
CAS番号: 101555-61-7
分子量: 279,33 g/mole
InChIキー: ACKWQHCPHJQANL-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-d-beta-homophenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279,33 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWQHCPHJQANL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427389
Record name boc-d-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101555-61-7
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101555-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-d-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Chemical Landscape of Boc-D-β-Homophenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – As the demand for novel peptide-based therapeutics continues to surge, a comprehensive understanding of advanced amino acid derivatives is paramount for researchers, scientists, and drug development professionals. This technical guide offers an in-depth exploration of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-D-beta-homophenylalanine (Boc-D-β-homophenylalanine), a crucial building block in medicinal chemistry and peptide synthesis.

Core Chemical and Physical Properties

Boc-D-β-homophenylalanine is a non-proteinogenic amino acid derivative valued for its role in creating peptides with enhanced stability and unique conformational properties. The tert-butoxycarbonyl (Boc) protecting group on the beta-amino group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during the sequential addition of amino acids.[1][2]

Below is a summary of its key chemical and physical properties, compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 101555-61-7[3]
Molecular Formula C₁₅H₂₁NO₄[3]
Molecular Weight 279.33 g/mol [3]
Appearance White to off-white solid/powder[3]
Melting Point 100-102 °C[3]
Boiling Point 444.8 ± 38.0 °C (Predicted)[3]
Density 1.139 ± 0.06 g/cm³ (Predicted)[3]
Solubility Slightly soluble in DMSO and Methanol[3]
pKa 4.43 ± 0.10 (Predicted)[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[3]

Synonyms:

  • BOC-(R)-3-AMINO-4-PHENYLBUTYRIC ACID[3]

  • BOC-D-BETA-HOPHE-OH[3]

  • BOC-D-BETA-HOMOPHE-OH[3]

  • (R)-3-BOC-AMINO-4-PHENYLBUTYRIC ACID[3]

  • (R)-3-TERT-BUTOXYCARBONYLAMINO-4-PHENYL-BUTYRIC ACID[3]

  • N-BETA-T-BUTOXYCARBONYL-D-BETA-HOMOPHENYLALANINE[3]

Synthesis of Boc-D-β-Homophenylalanine

The preparation of Boc-D-β-homophenylalanine can be achieved through a multi-step synthesis starting from D-phenylalanine.[4] The following is a representative experimental protocol based on available literature.

Experimental Protocol: Synthesis from D-Phenylalanine[4]

Step 1: Reduction of D-Phenylalanine

  • Slowly add D-phenylalanine (1.0 equivalent) to a suspension of Lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous Tetrahydrofuran (THF).

  • Heat the resulting mixture to reflux for 6 hours.

  • Cool the reaction mixture to 0°C.

  • Carefully quench the excess LiAlH₄ by the sequential addition of 10% aqueous NaOH solution and water.

  • Stir the resulting slurry at room temperature for 30 minutes.

Step 2: Boc Protection

  • To the slurry from Step 1, add di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents) dissolved in dichloromethane (DCM).

  • Stir the reaction mixture overnight at room temperature.

  • Filter the mixture through a short path of silica gel.

  • Evaporate the solvent under reduced pressure to yield the Boc-protected intermediate.

Step 3: Further Transformations and Final Product The intermediate from Step 2 undergoes further chemical transformations, including the introduction of a carboxylic acid functionality, to yield the final Boc-D-β-homophenylalanine product. This typically involves steps such as mesylation, cyanation, and hydrolysis.[4]

Purification: The final product is purified by flash chromatography on silica gel.[4]

Role in Peptide Synthesis and Drug Development

Boc-D-β-homophenylalanine is a valuable building block in the synthesis of peptides and peptidomimetics.[2] The Boc protecting group is crucial for the stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS).[5]

SPPS_Workflow cluster_synthesis Synthesis of Boc-D-β-homophenylalanine cluster_spps Solid-Phase Peptide Synthesis (SPPS) D_Phe D-Phenylalanine Reduction Reduction (LiAlH4) D_Phe->Reduction Boc_Protection Boc Protection (Boc2O) Reduction->Boc_Protection Intermediate Intermediate Boc_Protection->Intermediate Transformations Further Transformations Intermediate->Transformations Final_Product Boc-D-β-homophenylalanine Transformations->Final_Product Coupling Coupling Final_Product->Coupling Final_Product->Coupling Resin Solid Support (Resin) Resin->Coupling Wash Washing Coupling->Wash Repeat n times Deprotection Boc Deprotection (TFA) Deprotection->Coupling Wash->Deprotection Cleavage Cleavage from Resin Wash->Cleavage Peptide Final Peptide Cleavage->Peptide Drug_Dev Drug Development Peptide->Drug_Dev

Caption: General workflow from the synthesis of Boc-D-β-homophenylalanine to its application in SPPS and subsequent drug development.

The Boc group is stable under the basic conditions used for peptide coupling but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling step.[5] This orthogonal protection strategy is fundamental to the Boc-based SPPS methodology.

Applications in Drug Discovery

The incorporation of Boc-D-β-homophenylalanine into peptide sequences can significantly influence their biological activity, stability, and pharmacokinetic properties.[2] This makes it a valuable component in the development of novel therapeutics.[2][6]

One notable application is in the synthesis of enzyme inhibitors. Boc-D-β-homophenylalanine has been utilized as a key structural motif in the design of inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5).[3][4]

Enzyme_Inhibition cluster_inhibitors Enzyme Inhibitors Boc_AA Boc-D-β-homophenylalanine DPP4_I DPP-IV Inhibitor Boc_AA->DPP4_I Structural Component PDE4_I PDE4 Inhibitor Boc_AA->PDE4_I Structural Component PDE5_I PDE5 Inhibitor Boc_AA->PDE5_I Structural Component Diabetes Diabetes DPP4_I->Diabetes Treatment of Type 2 Diabetes Inflammation Inflammation PDE4_I->Inflammation Treatment of COPD/Asthma ED ED PDE5_I->ED Treatment of Erectile Dysfunction

Caption: Role of Boc-D-β-homophenylalanine as a building block for various enzyme inhibitors and their therapeutic applications.

The unique three-dimensional structure imparted by the β-amino acid can lead to enhanced binding affinity and selectivity for the target enzyme.[2] This highlights the importance of non-natural amino acids like Boc-D-β-homophenylalanine in modern drug design and discovery.

Conclusion

Boc-D-β-homophenylalanine is a versatile and indispensable tool in the arsenal of peptide chemists and drug developers. Its well-defined chemical properties, coupled with its utility in SPPS, enable the synthesis of complex peptides with tailored biological activities. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the creation of next-generation therapeutics.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Boc-D-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of Boc-D-beta-homophenylalanine, a crucial building block in peptide synthesis and drug development.[1][2] This document outlines established synthetic routes, purification protocols, and includes quantitative data to support researchers in their experimental design and execution.

Introduction

This compound ((R)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid) is a non-proteinogenic β-amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a valuable component in the synthesis of complex peptides and bioactive molecules.[1] Its incorporation into peptide sequences can significantly influence the biological activity, selectivity, and metabolic stability of the resulting compounds, making it a molecule of high interest in medicinal chemistry and pharmaceutical research.[1][3][4]

Synthetic Routes

Two primary synthetic routes for this compound are detailed below: a multi-step synthesis starting from D-phenylalanine and a direct Boc-protection of D-β-homophenylalanine. Additionally, the Arndt-Eistert homologation of Boc-D-phenylalanine is a widely recognized method for preparing β-amino acids.[4][5][6]

Four-Step Synthesis from D-Phenylalanine

This method transforms D-phenylalanine into this compound through a sequence of reduction, mesylation, cyanation, and hydrolysis followed by Boc-protection.[7]

Experimental Protocol:

  • Reduction of D-phenylalanine: To a suspension of LiAlH4 (2.30g, 60.5mmol) in THF (100mL), slowly add D-phenylalanine (5.00g, 30.3mmol). The mixture is heated under reflux for 6 hours and then cooled to 0°C. The excess LiAlH4 is quenched with a 10% NaOH aqueous solution (5mL) followed by water (5mL) at room temperature. The resulting slurry is stirred for 30 minutes.

  • Boc-Protection of the intermediate alcohol: To the slurry from the previous step, add a solution of Boc2O (6.93g, 31.8mmol) in dichloromethane (30mL). The reaction mixture is stirred overnight and then filtered through a short-path silica gel. The solvent is evaporated to yield the Boc-protected amino alcohol.

  • Mesylation and Cyanation: The Boc-protected amino alcohol is dissolved in dichloromethane (2mL per mmol) and cooled to 0°C. Triethylamine (1.2 equivalents) and methanesulfonyl chloride (1.1 equivalents) are added, and the mixture is stirred overnight. The reaction is washed with 1M KHSO4, and the solvent is evaporated. The resulting mesylate is then heated with sodium cyanide (2.0 equivalents) in dimethylformamide (1.5mL per mmol) at 60°C for 18 hours. After evaporation of the solvent, the residue is partitioned between water and dichloromethane. The combined organic phases are dried with MgSO4 and evaporated. The resulting nitrile is purified by flash chromatography on silica gel (eluent: n-pentane/ethyl ether).[7]

  • Hydrolysis and Final Boc-Protection: The purified nitrile (1.0 equivalent) is heated with sodium hydroxide (1g per mmol) in water (2mL per mmol) under reflux for 6 hours. After cooling, the mixture is neutralized with concentrated hydrochloric acid. A solution of NaHCO3 (2.4 equivalents) and Boc2O (1.2 equivalents) in 1,4-dioxane (3mL per mmol) is added. After stirring for 18 hours, the dioxane is evaporated, and the residue is distributed between 1M hydrochloric acid and dichloromethane. The combined organic phase is dried with MgSO4 and evaporated. The final product, this compound, is purified by flash chromatography on silica gel (eluent: n-pentane/ethyl ether).[7]

Quantitative Data:

StepStarting MaterialProductReagentsYieldPurity
1 & 2D-phenylalanineBoc-protected amino alcoholLiAlH4, Boc2ONot specifiedNot specified
3Boc-protected amino alcoholBoc-protected amino nitrileMsCl, NaCNNot specifiedNot specified
4Boc-protected amino nitrileThis compoundNaOH, Boc2ONot specified≥ 99% (commercial)[1]
Direct Boc-Protection of D-beta-homophenylalanine

This method involves the direct protection of the amino group of D-beta-homophenylalanine using di-tert-butyl dicarbonate (Boc2O).[8]

Experimental Protocol:

  • A solution of D-beta-homophenylalanine (HD-Hphe-OH, 44.0g, 245mmol) in a 1:1 mixture of H2O/t-BuOH (350mL) is treated with powdered NaOH (10.8g, 270mmol) at 22℃.

  • Boc2O (58.9g, 270mmol) is added in three equal portions over 10 minutes.

  • The resulting suspension is stirred for 16 hours, then diluted with H2O (300mL) and washed with Et2O (3×200mL).

  • The aqueous solution is acidified with acetic acid to pH 5 and then extracted with ethyl acetate (3×250mL).

  • The combined organic extracts are washed with H2O (250mL) and saturated NaCl solution (250mL), then dried over Na2SO4, filtered, and concentrated under vacuum to yield a white solid.[8]

Quantitative Data:

Starting MaterialProductReagentsCombined YieldPurity
D-beta-homophenylalanineThis compoundNaOH, Boc2O82.0%[8]Not specified, but can be used without further purification[8]
Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids, making it a suitable route for converting Boc-D-phenylalanine to this compound.[4][5][6] The key steps involve the formation of an acid chloride, reaction with diazomethane to form a diazoketone, and a subsequent Wolff rearrangement in the presence of a nucleophile.[4][5]

Reaction Mechanism:

  • Acid Chloride Formation: Boc-D-phenylalanine is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the corresponding acid chloride.

  • Diazoketone Formation: The acid chloride reacts with diazomethane to yield an α-diazoketone.

  • Wolff Rearrangement: In the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water), the diazoketone undergoes a Wolff rearrangement to form a ketene intermediate.

  • Homologated Acid Formation: The ketene is then trapped by the nucleophile (water) to produce the final product, this compound.[4][5]

This method is known to proceed with retention of stereochemistry.[5]

Purification

The purification of this compound is crucial to ensure high purity for subsequent applications in peptide synthesis. Common purification techniques include flash chromatography, crystallization, and chiral resolution methods.

Flash Chromatography

As mentioned in the synthetic protocols, flash chromatography on silica gel is an effective method for purifying both the final product and key intermediates.[7] The choice of eluent, such as a mixture of n-pentane and ethyl ether, is critical for achieving good separation.[7]

Crystallization

Crystallization is a powerful technique for purifying solid compounds. A general method for the crystallization of Boc-amino acids involves the following steps:

  • The crude Boc-protected amino acid, obtained as an oil after solvent evaporation, is seeded with a small crystal of the pure compound.

  • The oil is allowed to stand at room temperature until it solidifies.

  • A weak polar solvent is then added to form a slurry.

  • The slurry is stirred for a period, followed by filtration, washing, and drying under reduced pressure to yield the purified product.[9]

Chiral Purification

For applications requiring exceptionally high enantiomeric purity, chiral resolution techniques can be employed. While the described syntheses start from a chiral precursor (D-phenylalanine), these methods can be used to either confirm enantiomeric purity or to resolve racemic mixtures.

  • Molecularly Imprinted Polymers (MIPs): Chiral separation can be achieved using MIPs in HPLC. For a similar compound, N-(2-chlorobenzyloxycarbonyl)-(R)-beta2-homophenylalanine, a chiral separation factor of 1.86 was achieved using a MIP with 4-vinylpyridine as the functional monomer.[10]

  • Enzymatic Resolution: Enzymatic methods can be used for the kinetic resolution of homophenylalanine esters.[11] This technique relies on the stereoselective action of enzymes to differentiate between enantiomers.

Visualized Workflows

Synthesis Pathway: Four-Step Synthesis from D-Phenylalanine

G Synthesis of this compound from D-Phenylalanine A D-Phenylalanine B Amino alcohol A->B LiAlH4 C Boc-protected amino alcohol B->C Boc2O D Boc-protected mesylate C->D MsCl, TEA E Boc-protected amino nitrile D->E NaCN F D-beta-homophenylalanine E->F NaOH (hydrolysis) G This compound F->G Boc2O

Caption: Multi-step synthesis from D-Phenylalanine.

Synthesis Pathway: Arndt-Eistert Homologation

G Arndt-Eistert Homologation of Boc-D-phenylalanine A Boc-D-phenylalanine B Boc-D-phenylalanine acid chloride A->B SOCl2 or (COCl)2 C Diazoketone B->C CH2N2 D Ketene intermediate C->D Ag2O, heat (Wolff Rearrangement) E This compound D->E H2O

Caption: Arndt-Eistert synthesis workflow.

Purification Workflow

G General Purification Workflow A Crude this compound B Flash Chromatography A->B C Crystallization A->C E Pure this compound B->E C->E D Chiral HPLC E->D Purity & ee check

Caption: Purification and analysis workflow.

Conclusion

The synthesis and purification of this compound can be achieved through multiple reliable routes. The choice of a specific synthetic pathway may depend on factors such as the availability of starting materials, desired scale, and safety considerations, particularly concerning the use of hazardous reagents like diazomethane in the Arndt-Eistert synthesis. The provided protocols and quantitative data serve as a valuable resource for researchers in the fields of peptide chemistry and drug discovery, facilitating the efficient and high-purity production of this important amino acid derivative.

References

A Technical Guide to Boc-D-beta-homophenylalanine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-D-beta-homophenylalanine, a crucial amino acid derivative in peptide synthesis and pharmaceutical research. Below, you will find its detailed chemical properties, experimental protocols for its synthesis, and a visual representation of its synthetic pathway.

Chemical Structure and Properties

This compound, systematically named (3R)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid, is a protected form of the non-proteinogenic amino acid D-beta-homophenylalanine. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, making it a versatile building block in the synthesis of complex peptides and bioactive molecules.[1]

Molecular Structure:

  • Molecular Formula: C₁₅H₂₁NO₄[1][2]

  • Molecular Weight: 279.33 g/mol [2][3][4]

  • CAS Number: 101555-61-7[1][2][4]

  • Synonyms: Boc-D-β-HoPhe-OH, (3R)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid, (R)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid[2][3][4]

The following table summarizes the key quantitative data for this compound:

PropertyValueReference(s)
Molecular Weight 279.33 g/mol [2][3][4]
Molecular Formula C₁₅H₂₁NO₄[1][2]
Appearance White to off-white powder[1][5]
Melting Point 100-102 °C[4]
Boiling Point 444.8 ± 38.0 °C at 760 mmHg (Predicted)[2][3][4]
Density 1.139 ± 0.06 g/cm³ (Predicted)[2][4]
Flash Point 222.8 °C[2]
Refractive Index 1.524[2]
Solubility Slightly soluble in DMSO and Methanol[4]
Storage Temperature 0-8 °C, Sealed in a dry environment[1][4][5]

Experimental Protocols

The synthesis of this compound can be achieved from D-phenylalanine through a multi-step process.[6] The following is a detailed methodology based on established procedures.

Protocol: Four-Step Synthesis from D-Phenylalanine [6]

  • Reduction of D-phenylalanine:

    • Slowly add D-phenylalanine (1.0 eq) to a suspension of Lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Heat the resulting mixture to reflux for 6 hours.

    • Cool the reaction mixture to 0°C.

    • Quench the excess LiAlH₄ by carefully adding a 10% aqueous solution of NaOH, followed by water.

  • Boc Protection:

    • Stir the resulting slurry at room temperature for 30 minutes.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in dichloromethane.

    • Continue stirring the reaction mixture overnight.

  • Work-up and Intermediate Isolation:

    • Filter the mixture through a short path of silica gel to remove inorganic salts.

    • Evaporate the solvent under reduced pressure to obtain the crude Boc-protected intermediate.

  • Final Synthesis Step and Purification:

    • A solution of the intermediate is heated with sodium hydroxide in water under reflux for 6 hours.

    • After cooling to room temperature, the mixture is neutralized with concentrated hydrochloric acid.

    • A solution of NaHCO₃ and Boc₂O in 1,4-dioxane is added, and the mixture is stirred for 18 hours.

    • The dioxane is evaporated, and the residue is partitioned between 1M hydrochloric acid and dichloromethane.

    • The combined organic phases are dried over MgSO₄ and the solvent is evaporated.

    • The final product, this compound, is purified by flash chromatography on silica gel.

Applications in Drug Development

This compound is a valuable building block in the synthesis of peptidomimetics and other small molecules for drug discovery.[1] It has been utilized in the preparation of inhibitors for enzymes such as Phosphodiesterase 4 (PDE4), Phosphodiesterase 5 (PDE5), and dipeptidyl peptidase IV.[4][6] Its incorporation into peptide sequences can influence the biological activity and selectivity of the resulting compounds.[1]

Visualized Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from D-phenylalanine.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Hydrolysis & Final Boc Protection cluster_purification Purification cluster_end Final Product D_Phe D-Phenylalanine Reduction Reduction with LiAlH4 in THF D_Phe->Reduction Boc_Protection Addition of Boc2O Reduction->Boc_Protection Hydrolysis NaOH Hydrolysis followed by Boc2O in Dioxane Boc_Protection->Hydrolysis Purification Flash Chromatography Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

References

In-Depth Technical Guide: Boc-D-β-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 101555-61-7

This technical guide provides a comprehensive overview of Boc-D-β-homophenylalanine, a crucial building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a focus on quantitative data, experimental methodologies, and its role in modulating signaling pathways.

Physicochemical Properties

Boc-D-β-homophenylalanine is a non-proteinogenic amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino group enhances its utility in peptide synthesis.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 101555-61-7[1][2][3][4]
Molecular Formula C₁₅H₂₁NO₄[1][2][3]
Molecular Weight 279.33 g/mol [2][4]
Appearance White to off-white powder[1]
Melting Point 100-102 °C[4]
Boiling Point (Predicted) 444.8 ± 38.0 °C at 760 mmHg[2][3]
Density (Predicted) 1.139 ± 0.06 g/cm³[2][3]
Flash Point (Predicted) 222.8 ± 26.8 °C[2][3]
Refractive Index (Predicted) 1.524[2][3]
Solubility Slightly soluble in DMSO and Methanol[4]
Storage Temperature 0-8 °C[1]

Synthesis and Experimental Protocols

The synthesis of Boc-D-β-homophenylalanine is a critical process for its application in research and development. A common method involves a multi-step reaction starting from D-phenylalanine.

Synthesis of Boc-D-β-homophenylalanine from D-Phenylalanine

This protocol outlines a four-step synthesis process.[5]

Step 1: Reduction of D-phenylalanine

  • Slowly add D-phenylalanine (5.00g, 30.3mmol) to a suspension of LiAlH₄ (2.30g, 60.5mmol) in THF (100mL).

  • Heat the resulting mixture under reflux for 6 hours.

  • Cool the mixture to 0°C.

  • Quench the excess LiAlH₄ with a 10% NaOH aqueous solution (5mL) and water (5mL) at room temperature.

  • Stir the slurry for 30 minutes.

Step 2: Boc Protection

  • Add Boc₂O (6.93g, 31.8mmol) in dichloromethane (30mL) to the reaction mixture.

  • Stir the reaction mixture overnight.

  • Filter the mixture through a short-path silica gel.

  • Evaporate the solvent to obtain the Boc-protected intermediate.

Step 3: Mesylation and Cyanation

  • Cool a solution of the intermediate from Step 2 (1.0 equivalent) in dichloromethane (2mL per mmol) to 0°C.

  • Add triethylamine (1.2 equivalents) and methanesulfonyl chloride (1.1 equivalents).

  • Stir the resulting mixture overnight and then wash with 1M KHSO₄.

  • Evaporate the solvent to obtain the pure mesylated product.

  • Heat a mixture of the mesylated product (1.0 equivalent), sodium cyanide (2.0 equivalents), and dimethylformamide (1.5mL per mmol) at 60°C for 18 hours.

  • Evaporate the solvent and partition the residue between water and dichloromethane.

  • Dry the combined organic phase with MgSO₄ and evaporate.

  • Purify the resulting nitrile by flash chromatography on silica gel.

Step 4: Hydrolysis and Final Boc Protection

  • Heat a solution of the nitrile from Step 3 (1.0 equivalent) with sodium hydroxide (1g per mmol) in water (2mL per mmol) under reflux for 6 hours.

  • After cooling to room temperature, neutralize the mixture with concentrated hydrochloric acid.

  • Add a solution of NaHCO₃ (2.4 equivalents) and Boc₂O (1.2 equivalents) in 1,4-dioxane (3mL per mmol).

  • After stirring for 18 hours, evaporate the dioxane and partition the residue between 1M hydrochloric acid and dichloromethane.

  • Dry the combined organic phase with MgSO₄ and evaporate.

  • Purify the final product, Boc-D-β-homophenylalanine, by flash chromatography on silica gel.

G D-Phenylalanine D-Phenylalanine Intermediate_1 Intermediate_1 D-Phenylalanine->Intermediate_1 LiAlH4, THF Reflux Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Boc2O, DCM Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 MsCl, Et3N, DCM Intermediate_4 Intermediate_4 Intermediate_3->Intermediate_4 NaCN, DMF 60°C Intermediate_5 Intermediate_5 Intermediate_4->Intermediate_5 NaOH, H2O Reflux Boc-D-beta-homophenylalanine This compound Intermediate_5->this compound Boc2O, NaHCO3 1,4-Dioxane

Synthesis of Boc-D-β-homophenylalanine.

Applications in Drug Discovery and Development

Boc-D-β-homophenylalanine is a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. Its incorporation into peptide sequences can enhance their therapeutic properties.

Enhanced Proteolytic Stability

Peptides composed of β-amino acids, such as β-homophenylalanine, exhibit remarkable stability against degradation by proteases.[6][7] This increased stability is a critical attribute for peptide-based drugs, as it can lead to a longer in vivo half-life and improved bioavailability. Studies have shown that while α-peptides are rapidly degraded by various peptidases, β-peptides remain stable for extended periods.[6]

The workflow for assessing the proteolytic stability of peptides often involves incubating the peptide with a specific protease or cell culture and analyzing the degradation over time using techniques like LC-MS.

G cluster_0 Peptide Incubation cluster_1 Sample Analysis Peptide_Solution Peptide Solution (with β-homophenylalanine) Incubation Incubation Peptide_Solution->Incubation Mix Protease_or_Cells Protease Solution or Cell Culture Protease_or_Cells->Incubation Time_Points Collect Samples at Time Points Incubation->Time_Points LC_MS LC-MS Analysis Time_Points->LC_MS Data_Analysis Quantify Remaining Peptide LC_MS->Data_Analysis Stability_Profile Stability_Profile Data_Analysis->Stability_Profile Generate

Workflow for Proteolytic Stability Assay.
Modulation of Biological Activity

The incorporation of β-homophenylalanine can significantly influence the biological activity of peptides by altering their conformation and binding affinity to target receptors. This makes it a valuable tool in the design of novel therapeutics for a range of diseases, including cancer and neurological disorders.[8]

One notable application is in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors.[4] DPP-IV is a therapeutic target for type 2 diabetes. The development of potent and selective inhibitors is a key area of research.

G cluster_0 DPP-IV Inhibition Boc_hPhe_Peptide Peptide containing β-homophenylalanine Inhibition Inhibition Boc_hPhe_Peptide->Inhibition DPP_IV DPP-IV Enzyme DPP_IV->Inhibition Inactive_GLP_1 Inactive GLP-1 DPP_IV->Inactive_GLP_1 Degrades GLP_1 Active GLP-1 Inhibition->GLP_1 Prevents degradation of Insulin_Secretion Increased Insulin Secretion GLP_1->Insulin_Secretion

Mechanism of DPP-IV Inhibition.

While specific quantitative data on the improved efficacy of peptides containing Boc-D-β-homophenylalanine is often proprietary, the general principle is that the conformational constraints imposed by the β-amino acid can lead to a more favorable interaction with the binding pocket of the target protein, resulting in enhanced potency and selectivity.

Conclusion

Boc-D-β-homophenylalanine is a versatile and valuable building block in the field of medicinal chemistry and drug development. Its ability to confer enhanced proteolytic stability and modulate the biological activity of peptides makes it a key component in the design of novel therapeutics. The detailed synthesis protocols and understanding of its applications provide a solid foundation for researchers and scientists to explore its full potential in developing next-generation drugs.

References

The Ascending Role of D-Beta-Homophenylalanine in Peptidomimetics: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds has emerged as a powerful strategy in medicinal chemistry to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. Among these, D-beta-homophenylalanine, a beta-amino acid analogue of D-phenylalanine, has garnered significant attention for its ability to impart unique conformational constraints and enhance biological activity. This technical guide provides an in-depth analysis of the biological activities of peptides containing D-beta-homophenylalanine, with a focus on their roles as enzyme inhibitors and receptor ligands. Detailed experimental methodologies and structured data presentation are included to facilitate further research and development in this promising area.

Enhanced Enzymatic Stability and Bioavailability

The substitution of natural L-alpha-amino acids with their D-beta-homologues offers a strategic advantage in drug design. The beta-amino acid backbone is resistant to degradation by common proteases, which readily cleave the peptide bonds of their alpha-amino acid counterparts. This increased enzymatic stability translates to a longer in vivo half-life and improved bioavailability of the peptide therapeutic. Furthermore, the D-configuration provides additional steric hindrance, further shielding the peptide from enzymatic attack.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A significant area of investigation for D-beta-homophenylalanine-containing peptides is the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, making it an attractive therapeutic target for type 2 diabetes.

Extensive structure-activity relationship (SAR) studies have revealed that the incorporation of D-beta-homophenylalanine into small molecule inhibitors can lead to highly potent and selective compounds. The phenyl ring of the homophenylalanine residue often occupies a hydrophobic pocket (S1 pocket) in the active site of DPP-IV, while modifications to this ring and other parts of the molecule can enhance binding affinity and selectivity.

Quantitative Data: DPP-IV Inhibition
Compound IDModificationIC50 (nM)Reference
1 2,5-difluoro substitution on phenyl ring270[1]
2 2,4,5-trifluoro substitution on phenyl ring119[1]
3 Pyrrolidin-2-ylmethyl amide0.38
4 Pyrrolidin-2-ylmethyl sulfonamide8[2]
5 Fused β-homophenylalanine with meta-sulfamoyl group0.87

Opioid Receptor Modulation

Peptides containing D-beta-homophenylalanine have also been explored as ligands for opioid receptors, which are crucial targets for pain management. The conformational constraints imposed by the beta-amino acid can influence the peptide's binding affinity and selectivity for different opioid receptor subtypes (μ, δ, and κ).

One notable example is the modification of biphalin, a dimeric opioid peptide, where the replacement of phenylalanine with D-beta-homophenylalanine has been shown to yield a compound with remarkable binding affinity for both μ- and δ-opioid receptors.

Quantitative Data: Opioid Receptor Binding
Peptide AnalogueReceptorKi (nM)Reference
Biphalin analogue with D-β-homophenylalanine at position 4 and 4'δ-Opioid Receptor (DOR)0.72[3]
μ-Opioid Receptor (MOR)1.1[3]

Experimental Protocols

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol outlines a typical in vitro fluorometric assay to determine the inhibitory activity of test compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate (black, for fluorescence)

  • Fluorometer

Procedure:

  • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of the DPP-IV enzyme solution (pre-diluted in assay buffer) to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The percent inhibition is calculated relative to a control without the inhibitor.

  • The IC50 value (the concentration of inhibitor required to achieve 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Opioid Receptor Competitive Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human μ-opioid receptor)

  • Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor)

  • Test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Naloxone at a high concentration)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compound.

  • In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at varying concentrations.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled antagonist (e.g., naloxone).

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Beta-Homophenylalanine

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly used method for the solid-phase synthesis of peptides. The incorporation of D-beta-homophenylalanine follows the general principles of SPPS.

General Cycle:

  • Resin Preparation: Start with a suitable solid support (resin), often pre-loaded with the C-terminal amino acid. Swell the resin in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF. This exposes the free amine for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected D-beta-homophenylalanine (or other amino acid) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add this activated amino acid to the resin to form a new peptide bond.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

  • Purification and Analysis: Purify the crude peptide using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Visualizations

DPP_IV_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - DPP-IV Enzyme - Substrate (Gly-Pro-AMC) - Assay Buffer - Test Compounds plate Dispense into 96-well plate: 1. Test Compound 2. DPP-IV Enzyme reagents->plate incubate1 Incubate (10 min, 37°C) plate->incubate1 add_substrate Add Substrate incubate1->add_substrate incubate2 Incubate (30 min, 37°C) add_substrate->incubate2 measure Measure Fluorescence (Ex: 360nm, Em: 460nm) incubate2->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Workflow for DPP-IV Inhibition Assay.

Opioid_Binding_Assay_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_data Data Analysis A Prepare reaction tubes with: - Cell Membranes - Radioligand ([³H]-Ligand) - Test Compound (varying conc.) C Incubate to reach equilibrium A->C B Controls: - Total Binding (no test compound) - Non-specific Binding (excess unlabeled ligand) B->C D Rapid Filtration C->D E Wash filters D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine IC50 H->I J Calculate Ki using Cheng-Prusoff Equation I->J

Opioid Receptor Competitive Binding Assay Workflow.

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA, DIPEA/DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Elongated_Peptide Elongated Peptide Wash2->Elongated_Peptide Elongated_Peptide->Deprotection Repeat for next AA Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Elongated_Peptide->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

General Cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The incorporation of D-beta-homophenylalanine into peptide sequences is a highly effective strategy for the development of novel therapeutics with enhanced stability and potent biological activity. The examples of DPP-IV inhibitors and opioid receptor modulators highlight the significant potential of these peptidomimetics in addressing key therapeutic areas. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to design and evaluate new peptide-based drug candidates. Further exploration of D-beta-homophenylalanine-containing peptides is warranted to unlock their full therapeutic potential.

References

The Strategic Incorporation of β-Homophenylalanine in Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics due to their high potency and specificity. However, their application is often limited by poor metabolic stability and low oral bioavailability. The field of peptidomimetics seeks to overcome these limitations by introducing non-natural amino acids that mimic the structure of natural peptides while offering enhanced pharmacological properties. Among these, β-amino acids have emerged as a powerful tool.[1] This technical guide provides an in-depth review of the use of a specific β-amino acid, β-homophenylalanine (β-hPhe), in the design and development of novel peptide-based therapeutics.

β-amino acids are structurally similar to their α-amino acid counterparts but possess an additional carbon atom in their backbone.[1] This seemingly minor modification imparts significant structural and functional advantages, including profound resistance to proteolytic degradation.[1] The unique stereochemistry of β-amino acids, with possible R or S isomers at both the Cα and Cβ carbons, allows for a vast expansion of structural diversity, providing immense scope for molecular design.[1] β-Homophenylalanine, with its phenyl side chain, is particularly valuable for mimicking the functions of phenylalanine in endogenous peptides while introducing these favorable peptidomimetic properties. This guide will detail its synthesis into peptides, summarize its impact on biological activity with quantitative data, and provide insight into the experimental workflows involved in its study.

Synthesis of β-Homophenylalanine-Containing Peptides

The integration of β-homophenylalanine into peptide sequences is readily achievable using standard solid-phase peptide synthesis (SPPS) techniques.[1] The most common approach utilizes the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.

Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol outlines a standard, automated cycle for elongating a peptide chain on a solid support resin, which is applicable for the incorporation of β-hPhe.

  • Resin Preparation:

    • Start with a suitable resin (e.g., 2-Chlorotrityl chloride resin for protected fragment synthesis or Rink Amide resin for C-terminal amides).[2]

    • Swell the resin in a suitable solvent, typically dichloromethane (DCM) or dimethylformamide (DMF), for 15-30 minutes in a reaction vessel.[3]

  • First Amino Acid Coupling:

    • Attach the C-terminal amino acid (which could be Fmoc-β-hPhe-OH or another Fmoc-protected amino acid) to the swollen resin.

    • This is achieved by dissolving the Fmoc-amino acid and an activating agent in DMF and adding it to the resin. The reaction is facilitated by a base such as diisopropylethylamine (DIEA).[3]

    • Allow the reaction to proceed for 1-2 hours, then cap any unreacted sites using an acetic anhydride solution.

  • Peptide Chain Elongation Cycle (Deprotection & Coupling):

    • Fmoc Deprotection: Remove the temporary Nα-Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.[4] This reveals a free amine group for the next coupling step.

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

    • Coupling: Activate the carboxyl group of the next incoming Fmoc-amino acid (e.g., Fmoc-β-hPhe-OH). Common activating reagents include HBTU/HCTU or HATU in the presence of a base like DIEA or collidine.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

    • Washing: Wash the resin again with DMF and DCM to remove excess reagents and byproducts.

    • Repeat this elongation cycle for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin-bound peptide with DCM and dry it.

    • Cleave the peptide from the resin and simultaneously remove the permanent side-chain protecting groups (like tBu) using a strong acid "cocktail."[3] A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) to scavenge cations.[4]

    • The reaction is typically run for 2-4 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

    • Wash the peptide pellet with cold ether multiple times to remove organic scavengers.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Below is a diagram illustrating the general workflow of the Fmoc-based solid-phase peptide synthesis cycle.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-AA-OH, Activator, Base Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle for next AA Wash2->Cycle Cycle->Deprotection  More residues Cleavage Final Cleavage & Deprotection (TFA) Cycle->Cleavage  Sequence complete End Purified Peptide Cleavage->End

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Application in Drug Design: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A prominent application of β-homophenylalanine is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV is a key enzyme in glucose metabolism that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and improved glycemic control, which is a therapeutic strategy for type 2 diabetes.

The incorporation of β-hPhe into inhibitor scaffolds has led to the discovery of highly potent and selective compounds. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring of β-hPhe are crucial for potency.

The diagram below illustrates the mechanism of action of a β-hPhe-based DPP-IV inhibitor.

DPP4_Inhibition_Pathway cluster_normal Normal Physiology cluster_inhibited With β-hPhe Inhibitor GLP1_active Active GLP-1 (Incretin Hormone) DPP4 DPP-IV Enzyme GLP1_active->DPP4 Degradation Pancreas Pancreas GLP1_active->Pancreas Stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Insulin Insulin Release Pancreas->Insulin Inhibitor β-hPhe based DPP-IV Inhibitor DPP4_inhibited DPP-IV Enzyme Inhibitor->DPP4_inhibited Blocks GLP1_active_inhibited Increased Active GLP-1 Pancreas_inhibited Pancreas GLP1_active_inhibited->Pancreas_inhibited Stronger Stimulation Insulin_inhibited Enhanced Insulin Release Pancreas_inhibited->Insulin_inhibited

Mechanism of DPP-IV Inhibition by a β-hPhe peptidomimetic.
Quantitative Data: Potency of β-hPhe Based DPP-IV Inhibitors

SAR studies have generated a wealth of quantitative data. The introduction of fluorine atoms at various positions on the phenyl ring of β-hPhe has been shown to significantly enhance inhibitory potency.[5] The table below summarizes key findings from the literature.

Compound IDModifications on β-hPhe Phenyl RingDPP-IV IC₅₀ (nM)Reference
7k N/A (pyrrolidin-2-ylmethyl amide derivative)0.38[6][7]
22q 2,5-difluoro270[5]
22t 2,4,5-trifluoro119[5]
96 N/A (pyrrolidin-2-ylmethyl amide derivative)0.38[7]
97 N/A (pyrrolidin-2-ylmethyl sulfonamide derivative)8[7]
98 N/A (amide replacement derivative)1.1[7]
99 N/A (amide replacement derivative)6.3[7]

Table 1: In vitro potency of various β-homophenylalanine-based inhibitors against the DPP-IV enzyme. IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Experimental Protocol: DPP-IV Inhibition Assay

This protocol describes a typical in vitro fluorescence-based assay to determine the IC₅₀ value of a test compound.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).

    • Reconstitute human recombinant DPP-IV enzyme in the assay buffer to a working concentration.

    • Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin).

    • Prepare serial dilutions of the β-hPhe test compound in the assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of each dilution of the test compound to the wells of a 96-well microplate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the DPP-IV enzyme solution (e.g., 20 µL) to all wells except the negative control and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution (e.g., 20 µL) to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing lead compounds. For β-hPhe peptides, this involves systematically modifying the structure and measuring the resulting effect on biological activity.[5][8][9] This process allows researchers to identify key chemical features responsible for potency and selectivity.

The logical workflow for a typical SAR study is depicted below.

SAR_Logic Lead Lead Compound (e.g., β-hPhe peptide) Design Design Analogs (e.g., Phenyl ring substitutions, backbone modifications) Lead->Design Synthesis Synthesize Analogs (SPPS) Design->Synthesis Assay Biological Assay (e.g., DPP-IV IC₅₀) Synthesis->Assay Data Analyze Data (Generate SAR) Assay->Data Decision Optimized Candidate? Data->Decision Decision->Design No, Redesign Develop Proceed to Further Development Decision->Develop Yes

Logical workflow for a Structure-Activity Relationship (SAR) study.

Conclusion

β-Homophenylalanine is a highly valuable building block in peptidomimetic design. Its incorporation into peptide scaffolds using standard synthetic protocols imparts crucial properties, most notably an enhanced resistance to enzymatic degradation. The successful application of β-hPhe in the development of nanomolar inhibitors of DPP-IV highlights its potential in drug discovery. The quantitative data derived from extensive SAR studies provide a clear roadmap for optimizing the potency of these compounds. As synthetic methodologies and our understanding of peptide structure-function relationships continue to advance, the strategic use of β-homophenylalanine and other non-natural amino acids will undoubtedly continue to be a cornerstone of modern peptide drug development.

References

The Ascendance of β-Amino Acids: A Paradigm Shift in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Canonical Building Blocks

For decades, the world of medicinal chemistry has been largely dominated by the 20 proteinogenic α-amino acids, the fundamental building blocks of life. However, a quiet revolution has been brewing, centered around their structural cousins: the β-amino acids. These homologated amino acids, once considered mere chemical curiosities, are now recognized as powerful tools in drug discovery and development. Their unique structural and chemical properties offer solutions to some of the most persistent challenges in peptide and small-molecule therapeutics, including metabolic instability and limited conformational diversity. This guide delves into the discovery, significance, and practical application of β-amino acids in modern medicinal chemistry, providing a comprehensive resource for researchers and drug development professionals. We will explore their impact on pharmacokinetic profiles, detail key synthetic methodologies, and illustrate their mechanisms of action through signaling pathway and workflow diagrams.

The Significance of the β-Scaffold: A Gateway to Enhanced Druggability

The primary distinction of a β-amino acid lies in the placement of its amino group on the β-carbon, one atom further from the carboxyl group compared to an α-amino acid. This seemingly subtle shift has profound implications for the resulting molecular architecture and its biological properties.

Enhanced Proteolytic Stability: A Shield Against Degradation

One of the most significant advantages of incorporating β-amino acids into peptide-based therapeutics is the remarkable increase in their resistance to enzymatic degradation.[1] Peptidases, the enzymes responsible for breaking down proteins and peptides, are highly specific for substrates composed of α-amino acids. The altered backbone geometry of β-peptides and peptides containing β-amino acid residues renders them poor substrates for these enzymes, leading to a significantly extended half-life in biological systems.[2] This enhanced stability is a critical factor in improving the bioavailability and dosing regimen of peptide drugs.

Conformational Control and Novel Secondary Structures

The additional methylene unit in the backbone of β-amino acids provides greater conformational flexibility, allowing for the formation of unique and stable secondary structures not observed in α-peptides. These include various helices (such as the 14-helix), sheets, and turns. This ability to form well-defined and predictable three-dimensional structures is invaluable for the rational design of molecules that can mimic or disrupt protein-protein interactions, a key strategy in modern drug discovery.

Quantitative Analysis: The Impact of β-Amino Acids on Pharmacokinetics and Efficacy

The theoretical advantages of β-amino acids translate into tangible improvements in drug performance. The following tables provide a comparative analysis of drugs and peptides containing β-amino acids against their α-amino acid-based counterparts, highlighting key pharmacokinetic and efficacy parameters.

Table 1: Pharmacokinetic Profile of Sitagliptin (a β-Amino Acid-Containing DPP-4 Inhibitor) vs. Other DPP-4 Inhibitors
DrugStructureBioavailability (%)Half-life (t½) (hours)Excretion
Sitagliptin Contains a β-amino acid~8712.4Primarily renal (unchanged)
Vildagliptin Does not contain a β-amino acid~85[3]~1.5-2.4[4]Primarily metabolism, then renal[3]
Saxagliptin Does not contain a β-amino acid~67[5]~2.5 (parent), ~3.1 (active metabolite)[6]Renal and hepatic[6]
Linagliptin Does not contain a β-amino acid~30[7]>100 (terminal)[7]Primarily fecal (unchanged)[7]

This table summarizes key pharmacokinetic parameters of the DPP-4 inhibitor sitagliptin, which contains a β-amino acid moiety, and compares them to other drugs in the same class that are based on α-amino acid or other chemical scaffolds.

Table 2: Proteolytic Stability of α-Peptides vs. β-Peptides
Peptide TypeSequence/StructureHalf-life in Human SerumReference
α-Peptide Varies (typically short)Minutes to a few hours[8]
β-Peptide VariesSignificantly longer than α-peptides, often many hours to days[1][2]
α/β-Peptide Mix of α and β residuesIntermediate to long, depending on the ratio and position of β-residues[2]

This table illustrates the dramatic difference in proteolytic stability between peptides composed of α-amino acids and those containing β-amino acids, a key factor in their therapeutic potential.

Key Experimental Protocols

The successful application of β-amino acids in medicinal chemistry relies on robust and efficient synthetic methodologies. This section provides detailed protocols for the asymmetric synthesis of a chiral β-amino acid and its incorporation into a peptide sequence using solid-phase peptide synthesis.

Asymmetric Synthesis of a β-Amino Acid via Enzymatic Kinetic Resolution

This protocol describes a general method for the enantioselective synthesis of a β-amino acid using a lipase-catalyzed kinetic resolution of a racemic β-amino ester.

Materials:

  • Racemic N-protected β-amino acid methyl ester

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., tert-butanol)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend the racemic N-protected β-amino acid methyl ester in a mixture of phosphate buffer (pH 7.0) and tert-butanol.

    • Add the immobilized lipase to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress by TLC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.

  • Work-up and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme.

    • Acidify the filtrate to pH ~2 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting mixture contains the unreacted (S)-N-protected β-amino acid methyl ester and the hydrolyzed (R)-N-protected β-amino acid.

  • Purification:

    • Separate the ester and the acid by silica gel column chromatography.

    • The enantiomeric excess (ee) of each enantiomer can be determined by chiral HPLC analysis.

  • Deprotection:

    • The protecting groups on the separated enantiomers can be removed using standard deprotection protocols to yield the free β-amino acids.

Solid-Phase Synthesis of a Peptide Containing a β-Amino Acid using Fmoc Chemistry

This protocol outlines the manual solid-phase synthesis of a short peptide incorporating a pre-synthesized Fmoc-protected β-amino acid.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected α-amino acids

  • Fmoc-protected β-amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.[9]

    • Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete Fmoc deprotection.[10]

    • Wash the resin thoroughly with DMF.[10]

  • Amino Acid Coupling (First α-amino acid):

    • In a separate vessel, dissolve the first Fmoc-protected α-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF.

  • Incorporation of the Fmoc-β-Amino Acid:

    • Repeat the Fmoc deprotection step as described in step 1.

    • Activate the Fmoc-protected β-amino acid using the same procedure as in step 2.

    • Couple the activated β-amino acid to the resin-bound peptide. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

    • Wash the resin with DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF and then DCM, and dry under vacuum.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the context in which β-amino acids exert their effects and the processes by which they are synthesized and utilized, the following diagrams, generated using the DOT language, provide visual representations of key pathways and workflows.

Sitagliptin_Mechanism_of_Action cluster_Gut Gut cluster_Pancreas Pancreas Meal Meal L_cells L_cells Meal->L_cells GLP1_GIP GLP-1 & GIP (Active Incretins) L_cells->GLP1_GIP Release Bloodstream Bloodstream GLP1_GIP->Bloodstream Beta_cells β-cells Insulin Insulin Beta_cells->Insulin Secretion Alpha_cells α-cells Glucagon Glucagon Alpha_cells->Glucagon Secretion Glucose_Uptake Glucose_Uptake Insulin->Glucose_Uptake Increases Glucose Uptake Hepatic_Glucose Hepatic_Glucose Glucagon->Hepatic_Glucose Decreases Hepatic Glucose Production Bloodstream->Beta_cells Stimulates Bloodstream->Alpha_cells Inhibits DPP4 DPP-4 Enzyme Bloodstream->DPP4 Degrades Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin (β-amino acid drug) Sitagliptin->DPP4 Inhibits

Caption: Mechanism of action of Sitagliptin, a DPP-4 inhibitor containing a β-amino acid.

Asymmetric_Synthesis_Workflow cluster_Synthesis Asymmetric Synthesis of a β-Amino Acid Start Racemic N-protected β-amino ester Enzymatic_Resolution Enzymatic Kinetic Resolution (e.g., Lipase) Start->Enzymatic_Resolution Separation Separation of Enantiomers (Chromatography) Enzymatic_Resolution->Separation Product_R (R)-N-protected β-amino acid Separation->Product_R Product_S (S)-N-protected β-amino ester Separation->Product_S Deprotection_R Deprotection Product_R->Deprotection_R Deprotection_S Deprotection Product_S->Deprotection_S Final_Product_R Enantiopure (R)-β-amino acid Deprotection_R->Final_Product_R Final_Product_S Enantiopure (S)-β-amino acid Deprotection_S->Final_Product_S

Caption: Workflow for the asymmetric synthesis of a β-amino acid via enzymatic kinetic resolution.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis with a β-Amino Acid Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-α-AA Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_beta Couple Fmoc-β-AA Deprotection2->Coupling_beta Wash2 Wash Coupling_beta->Wash2 Repeat Repeat Cycles for Remaining AAs Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Experimental workflow for solid-phase peptide synthesis incorporating a β-amino acid.

Conclusion and Future Perspectives

The discovery and integration of β-amino acids into medicinal chemistry represent a significant leap forward in our ability to design and develop novel therapeutics. Their inherent resistance to proteolysis and their capacity to form unique, stable secondary structures provide a powerful platform for overcoming the limitations of traditional α-amino acid-based drugs. As our understanding of the "β-world" deepens and synthetic methodologies become even more sophisticated, we can anticipate the emergence of a new generation of drugs with enhanced efficacy, improved pharmacokinetic profiles, and novel mechanisms of action. The continued exploration of the vast chemical space offered by β-amino acids holds immense promise for addressing unmet medical needs and shaping the future of medicine.

References

Spectroscopic and Synthetic Profile of Boc-D-β-Homophenylalanine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Boc-D-β-homophenylalanine is a white to off-white solid. The following table summarizes its key physicochemical properties based on available data.

PropertyValueSource
CAS Number 101555-61-7N/A
Molecular Formula C₁₅H₂₁NO₄N/A
Molecular Weight 279.33 g/mol N/A
Melting Point 100-102 °C[1]

Spectroscopic Data

Extensive searches for detailed, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Boc-D-β-homophenylalanine did not yield specific peak lists or spectral charts. This information is not currently available in publicly accessible scientific literature or chemical databases. Researchers synthesizing this compound would need to perform their own spectral analysis for characterization.

Experimental Protocols: Synthesis of Boc-D-β-Homophenylalanine

A multi-step synthesis of Boc-D-β-homophenylalanine starting from D-phenylalanine has been reported.[2] The following protocol outlines the key transformations.

Step 1: Reduction of D-phenylalanine D-phenylalanine is reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF).

Step 2: Boc-Protection of the Amino Alcohol The amino group of the resulting amino alcohol is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Step 3: Conversion to a Mesylate The hydroxyl group of the Boc-protected amino alcohol is converted into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 4: Cyanide Displacement The mesylate is then displaced by a cyanide group, typically using sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF). This step introduces the additional carbon atom required for the "homo" structure.

Step 5: Hydrolysis of the Nitrile and Boc-Protection The nitrile group is hydrolyzed to a carboxylic acid under basic conditions, followed by neutralization. The resulting amino acid is then reprotected with a Boc group to yield the final product, Boc-D-β-homophenylalanine.[2] Purification is typically achieved by flash chromatography.[2]

Synthetic Workflow Visualization

The following diagram illustrates the synthetic pathway for Boc-D-β-homophenylalanine from D-phenylalanine.

Synthesis_Workflow D_Phe D-Phenylalanine Amino_Alcohol D-Phenylalaninol D_Phe->Amino_Alcohol LiAlH₄, THF Boc_Amino_Alcohol Boc-D-Phenylalaninol Amino_Alcohol->Boc_Amino_Alcohol Boc₂O Mesylate Boc-D-Phenylalaninol Mesylate Boc_Amino_Alcohol->Mesylate MsCl, Et₃N Nitrile Boc-Protected Aminonitrile Mesylate->Nitrile NaCN, DMF Final_Product Boc-D-β-Homophenylalanine Nitrile->Final_Product 1. NaOH, H₂O 2. Boc₂O

Caption: Synthesis of Boc-D-β-homophenylalanine.

References

The Strategic Integration of Boc-D-β-Homophenylalanine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of contemporary drug discovery, the pursuit of enhanced therapeutic profiles has led researchers to explore beyond the canonical amino acids. Among the most promising of these novel building blocks is Boc-D-β-homophenylalanine, a derivative of phenylalanine that is proving instrumental in the development of next-generation peptidomimetics. This technical guide delves into the multifaceted applications of Boc-D-β-homophenylalanine, with a particular focus on its role in creating potent and selective inhibitors for therapeutic targets such as dipeptidyl peptidase IV (DPP-4), and its emerging potential in neuroprotective and anticancer agents.

The Advantage of a Homologue: Enhanced Stability and Bioactivity

Boc-D-β-homophenylalanine is a chiral amino acid that contains an additional methylene group in its backbone compared to its proteinogenic counterpart, D-phenylalanine. This seemingly subtle modification confers significant advantages in drug design. The tert-butoxycarbonyl (Boc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS) protocols, allowing for the creation of complex peptide chains with tailored properties.[1] The incorporation of this β-amino acid can induce unique conformational constraints on the peptide backbone, leading to improved metabolic stability against enzymatic degradation, enhanced receptor affinity, and better bioavailability.[2] These characteristics make it a valuable asset in transforming promising peptide leads into viable drug candidates.[3][4]

Core Applications and Quantitative Insights

The versatility of Boc-D-β-homophenylalanine is evident in its application across various therapeutic areas. While its use is widespread, its impact has been most profoundly felt in the development of inhibitors for chronic diseases.

Dipeptidyl Peptidase IV (DPP-4) Inhibition

The most well-documented application of Boc-D-β-homophenylalanine is in the creation of potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[5][6] DPP-4 is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to improved glycemic control. The unique structural features of β-homophenylalanine derivatives have enabled the design of highly effective inhibitors.

Compound ClassSpecific AnalogueDPP-4 Inhibition IC50 (nM)Reference
β-homophenylalanine based pyrrolidin-2-ylmethyl amides/sulfonamidesAnalogue 7k0.38[6]
Fluorinated β-homophenylalanine based inhibitors2,4,5-trifluoro analogue (22t)119[7]
Fluorinated β-homophenylalanine based inhibitors2,5-difluoro analogue (22q)270[7]
Fused β-homophenylalanine derivativesCompound 9aaData not specified, but potent[5][6]
Fused β-homophenylalanine derivativesCompound 18aData not specified, but potent[5][6]
Fused β-homophenylalanine derivativesCompound 18mData not specified, but potent[5][6]
Emerging Frontiers: Neuroprotection and Oncology

Beyond metabolic diseases, derivatives of Boc-D-β-homophenylalanine are being explored for their potential in treating neurological disorders and cancer.[2] In neurodegenerative diseases, the accumulation of misfolded proteins is a common pathology. Peptidomimetics that can stimulate cellular protein clearance mechanisms, such as the proteasome, are of significant interest. While specific quantitative data for Boc-D-β-homophenylalanine-containing neuroprotective peptides is still emerging, the field of peptoid and peptidomimetic research has shown that these molecules can cross the blood-brain barrier and reduce the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease.[8]

In oncology, the focus is on developing peptides that can selectively target and disrupt cancer cell membranes or interfere with key signaling pathways. The structural features of β-amino acids can enhance the amphiphilicity and helical stability of peptides, properties that are often correlated with anticancer activity.[9] While direct examples with Boc-D-β-homophenylalanine are currently under investigation, the principles of peptidomimetic design suggest its potential in this arena.

Experimental Protocols and Methodologies

The synthesis of peptidomimetics incorporating Boc-D-β-homophenylalanine typically follows established solid-phase peptide synthesis (SPPS) protocols. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a common approach.

General Protocol for Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual synthesis of a peptide incorporating Boc-D-β-homophenylalanine on a Merrifield resin.

1. Resin Preparation:

  • Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Attach the first Boc-protected amino acid to the resin via its cesium salt to minimize racemization.

2. Peptide Chain Elongation (per cycle):

  • Deprotection: Remove the Boc protecting group from the N-terminus of the growing peptide chain by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.

  • Washing: Thoroughly wash the resin with DCM, isopropanol (IPA), and then DCM again to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the terminal amine by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Washing: Wash the resin extensively with DCM and DMF to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., Boc-D-β-homophenylalanine) by dissolving it with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

3. Cleavage and Deprotection:

  • Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved by treating the peptide-resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like anisole or thioanisole are added to prevent side reactions.

4. Purification and Analysis:

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry and amino acid analysis to confirm its identity and purity.

Visualizing the Pathways and Processes

To better understand the context of Boc-D-β-homophenylalanine's application, the following diagrams illustrate a key signaling pathway and the general workflow of peptidomimetic drug discovery.

DPP4_Signaling_Pathway Ingestion Food Ingestion Intestine Intestinal L-cells Ingestion->Intestine stimulates GLP1 Active GLP-1 Intestine->GLP1 releases Pancreas Pancreatic β-cells GLP1->Pancreas acts on DPP4 DPP-4 Enzyme GLP1->DPP4 is a substrate for Insulin Insulin Secretion Pancreas->Insulin increases Glucose Blood Glucose Reduction Insulin->Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Inhibitor DPP-4 Inhibitor (contains β-homophenylalanine) Inhibitor->DPP4 blocks

Caption: DPP-4 signaling pathway and the role of inhibitors.

Peptidomimetic_Drug_Discovery_Workflow Lead_ID Lead Peptide Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_ID->SAR_Studies Peptidomimetic_Design Peptidomimetic Design (incorporation of Boc-D-β-homophenylalanine) SAR_Studies->Peptidomimetic_Design Synthesis Chemical Synthesis (e.g., SPPS) Peptidomimetic_Design->Synthesis In_Vitro In Vitro Biological Evaluation (e.g., enzyme assays, cell-based assays) Synthesis->In_Vitro Optimization Lead Optimization (iterative design and synthesis) In_Vitro->Optimization Optimization->Synthesis In_Vivo In Vivo Studies (animal models) Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Methodological & Application

Application Note: Efficient Incorporation of Boc-d-beta-homophenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-amino acids are valuable building blocks in medicinal chemistry for the development of peptidomimetics with enhanced proteolytic stability and unique conformational properties. Boc-d-beta-homophenylalanine is a derivative of phenylalanine with an additional methylene group in its backbone, which can induce helical or sheet-like secondary structures in peptides. This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Resins: Merrifield or PAM resin (0.5-1.0 mmol/g substitution)[1].

  • Amino Acids: Boc-protected amino acids, including this compound.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)[1].

  • Coupling Reagents: HBTU, HATU, or DIC/HOBt[2][3].

  • Activator Base: N,N-Diisopropylethylamine (DIEA).

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM[1][4].

  • Neutralization Reagent: 5-10% DIEA in DCM or DMF.

  • Cleavage Cocktail (Reagent HF): Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger). Caution: HF is extremely toxic and requires a specialized apparatus[4][5].

  • Washing Solvents: DCM, DMF, Methanol.

  • Qualitative Monitoring: Ninhydrin (Kaiser) test kit.

Experimental Protocols

Resin Preparation and First Amino Acid Loading

The initial step involves swelling the resin and attaching the C-terminal amino acid. PAM resin is often preferred over Merrifield resin for Boc-SPPS as it provides greater stability against the repeated TFA treatments used for Boc deprotection, thus minimizing peptide loss during the synthesis of longer chains[1][4].

  • Swelling: Swell the selected resin (e.g., PAM resin) in DMF for 30-60 minutes in a reaction vessel.

  • Loading (if not pre-loaded):

    • For Merrifield resin, the first Boc-amino acid is typically esterified as its cesium salt[1].

    • For PAM resin, the preformed Boc-amino acid-PAM handle is coupled to an aminomethyl resin to avoid racemization[1].

SPPS Cycle for Amino Acid Incorporation

The SPPS cycle consists of deprotection, washing, coupling, and capping steps, repeated for each amino acid in the sequence.

The Boc group is removed using TFA to expose the free amine for the next coupling reaction[4][5].

  • Wash the resin with DCM (3x).

  • Add a solution of 50% TFA in DCM to the resin and react for 5 minutes (pre-wash)[1].

  • Filter and add a fresh solution of 50% TFA in DCM. React for an additional 20-25 minutes[1].

  • Filter and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA[1].

The protonated amine (TFA salt) must be neutralized to the free amine before coupling[4].

  • Wash the resin with DCM (3x).

  • Add a solution of 5-10% DIEA in DCM and react for 5-10 minutes.

  • Filter and wash the resin with DCM (3x) and then DMF (3x) to prepare for coupling.

For incorporating this compound or other amino acids, in situ activation with reagents like HBTU or HATU is highly efficient[3][6]. These reagents convert the protected amino acid into a highly reactive species for rapid amide bond formation[3].

  • Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary[5].

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically achieved with a strong acid like anhydrous HF[5].

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage: Place the resin in a specialized HF cleavage apparatus. Add a scavenger such as anisole (10% v/v) to protect sensitive residues from reactive cations generated during cleavage.

  • Reaction: Cool the vessel to -5 to 0°C and condense HF into it. Stir the mixture for 1-2 hours at 0°C.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Extraction and Lyophilization: Extract the peptide with an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude product.

Data Presentation

Table 1: Coupling Reagents and Conditions

Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeCoupling TimeKey Features
HBTU/HOBt 1 : 0.95 : 22-5 min1-2 hoursHighly efficient, standard for routine SPPS[6].
HATU/HOAt 1 : 0.95 : 22-5 min30-60 minMore reactive than HBTU, beneficial for sterically hindered couplings[3][5].
DIC/HOBt 1 : 1 : -0 min (in situ)2-4 hoursCost-effective; resulting urea byproduct is soluble and easily washed away[2].

Table 2: Deprotection and Cleavage Summary

StepReagentConcentrationReaction TimePurpose
Boc Deprotection Trifluoroacetic Acid (TFA)50% in DCM25-30 min totalRemoval of temporary N-terminal Boc group[1].
Final Cleavage Anhydrous Hydrogen Fluoride (HF)Neat (with scavenger)1-2 hours at 0°CCleavage from resin and removal of side-chain protecting groups[5].

Diagrams

SPPS Workflow for this compound Incorporation

SPPS_Workflow SPPS Cycle for Boc Chemistry Start Start: Peptide-Resin Deprotection 1. Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Remove TFA Neutralization 2. Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM/DMF) Neutralization->Wash2 Remove Base Coupling 3. Coupling (this compound + HBTU/DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Remove Excess Reagents End End: Peptide-Resin (n+1) Wash3->End Cycle Complete Synthesis_to_Purification Overall Synthesis and Purification Process Assembly 1. Automated or Manual Peptide Assembly (SPPS) Cleavage 2. HF Cleavage & Global Deprotection Assembly->Cleavage Precipitation 3. Ether Precipitation Cleavage->Precipitation Extraction 4. Crude Peptide Extraction Precipitation->Extraction Purification 5. RP-HPLC Purification Extraction->Purification Analysis 6. Analysis (LC-MS, MALDI-TOF) Purification->Analysis FinalProduct Pure Peptide Analysis->FinalProduct

References

Application Notes and Protocols: Boc-D-beta-Homophenylalanine as a Premier Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-beta-homophenylalanine is a chiral amino acid derivative that serves as a critical building block in the design and synthesis of peptidomimetics. Its unique structure, featuring a beta-amino acid backbone and a phenyl side chain, offers significant advantages in the development of novel therapeutics with enhanced stability, bioavailability, and biological activity. The tert-butoxycarbonyl (Boc) protecting group facilitates its straightforward incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.[1][2]

The incorporation of this compound into peptide chains introduces a key modification to the natural peptide backbone, rendering the resulting peptidomimetics resistant to enzymatic degradation by proteases. This increased stability is a crucial attribute for the development of effective drug candidates. Furthermore, the altered backbone geometry can induce specific secondary structures, enabling the precise design of molecules that can mimic or disrupt protein-protein interactions with high affinity and selectivity.

These properties make this compound a valuable tool in drug discovery, with applications in developing treatments for a range of conditions, including metabolic diseases and neurological disorders.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptidomimetics.

Key Applications

Peptidomimetics derived from this compound have shown significant promise in several therapeutic areas:

  • Metabolic Diseases: A prominent application is the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. These peptidomimetics effectively block the degradation of incretin hormones, leading to improved glycemic control.

  • Neuroscience: This building block and its analogs are utilized in the study of neuropeptides and the development of potential treatments for neurological disorders.[1][2] The resulting peptidomimetics can be designed to interact with specific receptors in the central nervous system.

  • Oncology: Research has explored the use of peptidomimetics containing this compound in the development of novel cancer therapeutics.[2]

Data Presentation: Biological Activity of Peptidomimetics

The following table summarizes the in vitro activity of a series of fused β-homophenylalanine derivatives as DPP-4 inhibitors.

Compound IDStructureDPP-4 IC50 (nM)
22q 2,5-difluoro analogue270
22t 2,4,5-trifluoro analogue119
7k Pyrrolidin-2-ylmethyl amide analogue0.38

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2004 and 2009.[3][4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic using this compound

This protocol outlines the manual synthesis of a generic tri-peptidomimetic (e.g., X-Y-Z) on a rink amide resin, where Y is this compound.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Other Boc-protected amino acids (Boc-X-OH, Boc-Z-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide MBHA resin in the synthesis vessel.

    • Wash the resin with DMF (3 x 5 mL) for 5 minutes each to swell the resin.

  • Fmoc-Deprotection (if starting with Fmoc-protected resin):

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • First Amino Acid Coupling (Boc-Z-OH):

    • In a separate vial, dissolve Boc-Z-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Boc-Deprotection:

    • Treat the resin with 50% TFA in DCM (1 x 1 min, then 1 x 30 min).

    • Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

    • Neutralize the resin with 10% DIPEA in DMF (2 x 2 min).

    • Wash the resin with DMF (3 x 5 mL).

  • Second Amino Acid Coupling (this compound):

    • Repeat step 3 using this compound.

  • Boc-Deprotection:

    • Repeat step 4.

  • Third Amino Acid Coupling (Boc-X-OH):

    • Repeat step 3 using Boc-X-OH.

  • Final Boc-Deprotection:

    • Repeat step 4.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3 x 5 mL) and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptidomimetic.

Protocol 2: Synthesis of this compound

This protocol describes the synthesis of the building block itself from D-beta-homophenylalanine.

Materials:

  • D-beta-homophenylalanine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Sodium hydroxide (NaOH)

  • tert-Butanol (t-BuOH)

  • Water

  • Diethyl ether

  • Ethyl acetate

  • Acetic acid

  • Sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup:

    • Dissolve D-beta-homophenylalanine in a 1:1 mixture of water and t-BuOH.

    • Cool the solution in an ice bath.

  • Boc Protection:

    • Add a solution of NaOH in water to the reaction mixture.

    • Add a solution of (Boc)2O in t-BuOH dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the t-BuOH.

    • Wash the aqueous solution with diethyl ether to remove any unreacted (Boc)2O.

    • Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Isolation:

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualizations

DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition cluster_0 Gut Lumen cluster_1 Intestinal L-cell cluster_2 Pancreatic Beta-cell cluster_3 Bloodstream Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 GLP-1 Receptor GLP-1 Receptor Insulin Release Insulin Release GLP-1 Receptor->Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Active GLP-1->GLP-1 Receptor DPP4 DPP-4 Active GLP-1->DPP4 Inactive GLP-1 Inactive GLP-1 DPP4->Inactive GLP-1 Peptidomimetic β-Homophenylalanine Peptidomimetic Peptidomimetic->DPP4

Caption: DPP-4 inhibition by a β-homophenylalanine peptidomimetic.

Experimental Workflow for Peptidomimetic Synthesis

SPPS_Workflow Start Start: Rink Amide Resin Swell Resin Swelling (DMF) Start->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple 1st Amino Acid (Boc-AA-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling1 Deprotection2 Boc Deprotection (50% TFA/DCM) Coupling1->Deprotection2 Coupling2 Couple this compound (HBTU/HOBt, DIPEA) Deprotection2->Coupling2 Deprotection3 Boc Deprotection (50% TFA/DCM) Coupling2->Deprotection3 Coupling3 Couple 3rd Amino Acid (Boc-AA-OH, HBTU/HOBt, DIPEA) Deprotection3->Coupling3 FinalDeprotection Final Boc Deprotection (50% TFA/DCM) Coupling3->FinalDeprotection Cleavage Cleavage from Resin (TFA/Scavengers) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptidomimetic Purification->End

Caption: Solid-phase synthesis workflow for a peptidomimetic.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic BuildingBlock This compound Peptidomimetic Peptidomimetic Synthesis BuildingBlock->Peptidomimetic Properties Enhanced Properties: - Proteolytic Stability - Conformational Rigidity Peptidomimetic->Properties Screening High-Throughput Screening Properties->Screening LeadCompound Lead Compound Identification Screening->LeadCompound Optimization Lead Optimization LeadCompound->Optimization DrugCandidate Drug Candidate Optimization->DrugCandidate

Caption: Role of this compound in drug discovery.

References

Application Notes and Protocols for the Coupling of Boc-D-Beta-Homophenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amino acids, such as Boc-D-beta-homophenylalanine, are of significant interest in medicinal chemistry and drug development. Their incorporation into peptide backbones can induce stable secondary structures, enhance proteolytic stability, and provide unique conformational constraints, making them valuable building blocks for peptidomimetics and novel therapeutic agents. However, the coupling of beta-amino acids, particularly those with bulky side chains like beta-homophenylalanine, can present challenges due to steric hindrance, which may lead to slower reaction rates and incomplete couplings.

These application notes provide a comprehensive overview of common coupling reagents and detailed protocols for the efficient incorporation of this compound into peptide chains. The information is intended to guide researchers in selecting the optimal coupling strategy to achieve high yields and purity in their synthetic efforts.

Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of several widely used coupling reagents. The data is collated from studies on sterically hindered and challenging amino acid couplings and serves as a guideline for reagent selection.

Coupling Reagent/MethodReagent ClassTypical Coupling Yield (%)Typical Reaction TimeRacemization RiskKey Considerations & Remarks
HATU Uronium/Aminium Salt>95%15 - 60 minutesVery LowHighly efficient and rapid, especially for sterically hindered couplings. Forms a highly reactive OAt-ester. Often considered superior to HBTU in reducing side reactions.[1][2]
HBTU Uronium/Aminium Salt>90%30 - 120 minutesLowA reliable and widely used reagent, offering a good balance of reactivity and cost. The addition of HOBt can further suppress racemization.[1][2]
PyBOP Phosphonium Salt>90%30 - 120 minutesLowEfficient and rapid reactions with byproducts that are generally less hazardous than those of its predecessor, BOP.[3]
DIC/HOBt Carbodiimide/Additive>85%1 - 4 hoursLow to ModerateA classic and cost-effective method. HOBt is crucial for accelerating the reaction and minimizing racemization. Slower than uronium/phosphonium reagents.[2][4]
EDC/HOBt Carbodiimide/Additive>85%1 - 4 hoursLow to ModerateWater-soluble carbodiimide, making it suitable for solution-phase synthesis where aqueous workup is desired. Byproducts are easily removed.[4]

Experimental Protocols

The following are detailed protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). Equivalents are calculated based on the initial loading of the resin.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency and speed, particularly for difficult couplings.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection (if applicable): If the N-terminus is Boc-protected, deprotect using 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes (repeat twice) to neutralize the N-terminal amine salt. Wash with DMF (3x).

  • Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.

  • Activation: Add DIPEA (6.0 eq.) to the activation solution and vortex for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates a complete reaction.

  • Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling using HBTU

A reliable and widely used method for efficient coupling.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole) - optional, to further suppress racemization

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Follow steps 1-4 from Protocol 1.

  • Activation Solution: In a separate vessel, dissolve this compound (3.0 eq.), HBTU (3.0 eq.), and optionally HOBt (3.0 eq.) in DMF.

  • Activation: Add DIPEA (6.0 eq.) to the reagent mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Transfer the activated amino acid solution to the neutralized peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 45-90 minutes.

  • Monitoring and Washing: Follow steps 9-10 from Protocol 1.

Protocol 3: Coupling using DIC/HOBt

A cost-effective method suitable for many applications.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Follow steps 1-4 from Protocol 1.

  • Reagent Preparation: In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in a minimal amount of DMF.

  • Coupling: Add the this compound/HOBt solution to the neutralized peptide-resin.

  • Initiation: Add DIC (3.0 eq.) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress with the Kaiser test. Due to the potentially longer reaction time, monitoring at intermediate time points is advisable.

  • Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).

Visualizations

General Workflow for Peptide Coupling

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

G Resin Peptide-Resin (N-terminus protected) Deprotection N-terminal Deprotection Resin->Deprotection Washing1 Washing Deprotection->Washing1 Neutralization Neutralization Washing1->Neutralization Washing2 Washing Neutralization->Washing2 Coupling Coupling with This compound + Coupling Reagent Washing2->Coupling Washing3 Washing Coupling->Washing3 NextCycle Ready for Next Cycle Washing3->NextCycle

Caption: General workflow for one cycle of amino acid coupling in SPPS.

Classification of Coupling Reagents

This diagram shows the classification of the coupling reagents discussed in these application notes.

G CouplingReagents Coupling Reagents Carbodiimides Carbodiimides CouplingReagents->Carbodiimides OniumSalts Onium Salts CouplingReagents->OniumSalts DIC DIC Carbodiimides->DIC EDC EDC Carbodiimides->EDC Uronium Uronium/Aminium Salts OniumSalts->Uronium Phosphonium Phosphonium Salts OniumSalts->Phosphonium HATU HATU Uronium->HATU HBTU HBTU Uronium->HBTU PyBOP PyBOP Phosphonium->PyBOP

Caption: Classification of common peptide coupling reagents.

References

Application Notes and Protocols: Deprotection of the Boc Group from D-Beta-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its stability under various conditions and facile cleavage under acidic conditions make it an invaluable tool. D-beta-homophenylalanine is a crucial chiral building block in the synthesis of various bioactive molecules and peptidomimetics. This document provides detailed protocols for the deprotection of the Boc group from Boc-D-beta-homophenylalanine using common acidic reagents, namely trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the deprotection of this compound. Please note that yields and purity are highly dependent on reaction scale, purity of the starting material, and work-up procedures. The data presented here is representative of typical outcomes for Boc deprotection of amino acids.

Table 1: Deprotection of this compound using Trifluoroacetic Acid (TFA)

ParameterCondition 1Condition 2
Reagent 50% TFA in Dichloromethane (DCM)95% TFA (neat)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours30 - 60 minutes
Typical Yield >95%>95%
Typical Purity High (after work-up)High (after work-up)
Notes Milder conditions, suitable for sensitive substrates.Harsher conditions, for more robust substrates.

Table 2: Deprotection of this compound using Hydrogen Chloride (HCl)

ParameterCondition 1Condition 2
Reagent 4M HCl in 1,4-DioxaneSaturated HCl in Ethyl Acetate
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours1 - 2 hours
Typical Yield >90%>90%
Typical Purity High (after precipitation)High (after precipitation)
Notes Commonly used, commercially available reagent.Can be prepared in the lab.

Chemical Reaction and Mechanism

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage of the tert-butyl carbamate. The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_AA This compound Protonated_Boc Protonated Boc-Amino Acid Boc_AA->Protonated_Boc + H⁺ Acid H⁺ (TFA or HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Free_Amine D-beta-homophenylalanine (as salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺ Experimental_Workflow cluster_tfa TFA Work-up cluster_hcl HCl Work-up start Start dissolve Dissolve this compound in appropriate solvent start->dissolve add_acid Add acidic reagent (TFA or HCl solution) dissolve->add_acid react Stir at specified temperature and monitor reaction add_acid->react workup Reaction Work-up react->workup concentrate_tfa Concentrate mixture workup->concentrate_tfa TFA concentrate_hcl Concentrate mixture workup->concentrate_hcl HCl end End: Isolated D-beta-homophenylalanine extract Extract with organic solvent and wash with base concentrate_tfa->extract dry_concentrate_tfa Dry and concentrate extract->dry_concentrate_tfa dry_concentrate_tfa->end precipitate Precipitate with diethyl ether concentrate_hcl->precipitate filter_dry Filter and dry solid precipitate->filter_dry filter_dry->end

Application Notes and Protocols for the Analytical Characterization of Peptides Containing Boc-D-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of synthetic peptides incorporating Boc-D-beta-homophenylalanine. The methodologies outlined herein are essential for purity assessment, impurity profiling, and stereochemical analysis, which are critical aspects of drug development and peptide research.

Introduction

Peptides containing non-proteinogenic amino acids, such as D-beta-homophenylalanine, are of significant interest in medicinal chemistry due to their potential for enhanced biological activity and stability. The tert-butyloxycarbonyl (Boc) protecting group is commonly used during solid-phase peptide synthesis (SPPS) of such peptides.[1] Accurate and robust analytical methods are crucial for characterizing these complex molecules and ensuring their quality.

The presence of the bulky and hydrophobic Boc group and the beta-amino acid structure introduces unique challenges in peptide analysis.[1] These notes address these challenges by providing detailed protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral HPLC.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

RP-HPLC is the primary method for assessing the purity of synthetic peptides.[1] The hydrophobicity of the Boc group significantly influences the retention of the peptide on the reversed-phase column.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of a peptide containing this compound and to identify potential synthesis-related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Sample Diluent: Mobile Phase A

  • Peptide sample containing this compound

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the sample diluent to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point for method development.[2][3]

  • Data Analysis: Integrate the peak areas of all observed peaks. The purity of the peptide is calculated as the percentage of the main peak area relative to the total peak area.

Potential Impurities: Peptide synthesis can result in various impurities that may be detected by RP-HPLC.[4][5] These include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that are shorter than the target sequence.

  • Incompletely deprotected peptides: Peptides still containing other protecting groups from synthesis.

  • Diastereomers: Resulting from racemization during synthesis.

Data Presentation: Expected HPLC Purity Profile

The following table summarizes a typical expected HPLC purity analysis for a crude synthetic peptide containing this compound.

Peak No.Retention Time (min)Peak Area (%)Tentative Identification
115.22.5Deletion Sequence
218.992.0Target Peptide
320.13.5Truncated Sequence + Boc
421.52.0Diastereomeric Impurity

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique for confirming the molecular weight of the target peptide and for identifying impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol: LC-MS

Objective: To confirm the identity of the peptide containing this compound and to characterize impurities.

Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Diluent: 50:50 Water/Acetonitrile with 0.1% Formic acid

  • Peptide sample containing this compound

Procedure:

  • Sample Preparation: Prepare a 10 µg/mL solution of the peptide in the sample diluent.

  • LC Conditions: Use a gradient similar to the RP-HPLC method, adjusting the flow rate for the smaller column diameter (e.g., 0.3 mL/min).

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 100-2000 m/z

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • For tandem MS (MS/MS), select the precursor ion of the target peptide and apply collision-induced dissociation (CID).

Expected Fragmentation: Peptides containing a Boc group exhibit characteristic fragmentation patterns in MS/MS analysis.[6][7]

  • Loss of isobutylene: A neutral loss of 56 Da.[7]

  • Loss of the entire Boc group: A neutral loss of 100 Da.[7]

  • b- and y-ions: A series of fragment ions resulting from cleavage of the peptide backbone, which allows for sequence confirmation.[6]

Data Presentation: Predicted MS Fragmentation Data

For a hypothetical peptide, Ac-Tyr-(Boc-D-beta-hPhe)-Gly-NH2 (Monoisotopic Mass: 568.28 Da):

Precursor Ion (m/z)Fragment Ion (m/z)Fragment TypeLoss/Identity
569.29 [M+H]+513.27[M+H-56]+Loss of isobutylene
569.29 [M+H]+469.26[M+H-100]+Loss of Boc group
569.29 [M+H]+409.20y2Gly-NH2
569.29 [M+H]+246.12b1Ac-Tyr

Chiral HPLC for Stereochemical Purity

The use of D-amino acids in peptide synthesis necessitates the analysis of stereochemical purity to ensure that no racemization has occurred.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the D- and L-enantiomers of the beta-homophenylalanine-containing peptide.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T).[8][9]

  • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (e.g., 99:0.02:0.01 v/v/v). The exact composition may require optimization.

  • Sample Diluent: Mobile Phase

  • Peptide sample and a standard containing the L-enantiomer if available.

Procedure:

  • Sample Preparation: Dissolve the peptide in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 260 nm

    • Isocratic elution is typically used.

  • Data Analysis: The D-enantiomer is generally more strongly retained on this type of column.[8] Calculate the enantiomeric excess (e.e.) based on the peak areas of the two enantiomers.

Data Presentation: Expected Chiral Separation Data
EnantiomerRetention Time (min)Peak Area (%)
L-enantiomer12.50.5
D-enantiomer15.899.5

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information about the peptide, including the confirmation of the presence of the Boc group and the beta-homophenylalanine residue.

Experimental Protocol: 1H NMR

Objective: To confirm the structure of the peptide containing this compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d6)

  • Peptide sample

Procedure:

  • Sample Preparation: Dissolve approximately 1-5 mg of the peptide in 0.5 mL of the deuterated solvent.

  • Data Acquisition: Acquire a 1D proton (1H) NMR spectrum. 2D experiments like COSY and TOCSY can be used for more detailed assignments.

  • Data Analysis: Identify characteristic chemical shifts.

Expected Chemical Shifts (in DMSO-d6):

  • Boc group: A singlet at approximately 1.3-1.4 ppm.

  • Aromatic protons of homophenylalanine: Multiplets between 7.1 and 7.3 ppm.

  • Amide (NH) protons: Typically observed between 7.5 and 8.5 ppm.

  • Alpha and beta protons of the amino acid residues: These will have specific chemical shifts and coupling patterns that can be assigned using 2D NMR.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide in Sample Diluent (0.5 mg/mL) inject Inject 10 µL onto C18 Column dissolve->inject gradient Run Gradient (5-95% ACN) over 30 min inject->gradient detect UV Detection at 220 nm gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: RP-HPLC workflow for purity analysis.

lc_ms_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation prep_sample Dilute Peptide to 10 µg/mL in 50% ACN/Water + 0.1% FA lc_separation LC Separation on C18 Column prep_sample->lc_separation ms_analysis ESI-MS Analysis (Positive Mode) lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation of Precursor Ion ms_analysis->msms_fragmentation confirm_mass Confirm Molecular Weight msms_fragmentation->confirm_mass analyze_fragments Analyze b, y, and Boc-related fragment ions confirm_mass->analyze_fragments

Caption: LC-MS workflow for identity confirmation.

chiral_hplc_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide in Mobile Phase inject Inject onto Chiral Stationary Phase Column dissolve->inject isocratic Isocratic Elution inject->isocratic detect UV Detection at 260 nm isocratic->detect identify Identify Enantiomer Peaks detect->identify calculate Calculate Enantiomeric Excess (e.e.) identify->calculate

Caption: Chiral HPLC workflow for stereochemical purity.

References

The Strategic Incorporation of Boc-D-Beta-Homophenylalanine in the Design of Novel Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The non-proteinogenic amino acid, Boc-D-beta-homophenylalanine, has emerged as a valuable building block in the design of bioactive peptides, offering a strategic approach to enhance their therapeutic potential. Its unique structural features, including the extended backbone and the D-configuration, contribute to improved metabolic stability, receptor affinity, and specific conformational preferences. These attributes make it a compelling tool for medicinal chemists aiming to develop next-generation peptide-based therapeutics with enhanced efficacy and pharmacokinetic profiles.

This document provides detailed application notes on the utility of this compound in designing two distinct classes of bioactive peptides: potent opioid receptor modulators and effective dipeptidyl peptidase IV (DPP-IV) inhibitors. It further presents comprehensive protocols for the synthesis of these peptide analogues and the subsequent evaluation of their biological activity.

Key Advantages of Incorporating this compound:

  • Enhanced Enzymatic Stability: The β-amino acid backbone is less susceptible to cleavage by endogenous proteases compared to the natural α-amino acid linkage, significantly increasing the in vivo half-life of the peptide.

  • Conformational Rigidity: The additional methylene group in the backbone restricts the conformational freedom of the peptide, which can pre-organize the molecule into a bioactive conformation for improved receptor binding.

  • Increased Hydrophobicity: The phenyl ring of the homophenylalanine residue can enhance the lipophilicity of the peptide, potentially improving its membrane permeability and interaction with hydrophobic pockets of target receptors.

  • Stereochemical Influence: The D-configuration can further enhance proteolytic resistance and may lead to unique receptor interactions not achievable with the L-enantiomer.

Application 1: Opioid Receptor Modulators - Biphalin Analogues

Biphalin is a synthetic dimeric opioid peptide with high affinity for both μ- and δ-opioid receptors. The incorporation of β³-homophenylalanine at the 4 and 4' positions has been shown to modulate the receptor binding affinity and selectivity of these analogues.

Quantitative Data: Opioid Receptor Binding Affinity
Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)
Biphalin Analogue with L-β³-hPhe0.724.66
Biphalin Analogue with D-β³-hPhe10.971.99

Data represents the inhibitory constant (Ki) for binding to rat brain homogenates.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Biphalin Analogues

This protocol describes the manual solid-phase synthesis of a biphalin analogue using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Boc-D-β-homophenylalanine

  • Other Boc-protected amino acids (e.g., Boc-Tyr(tBu)-OH, Boc-D-Ala-OH, Boc-Gly-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in NMP (N-Methyl-2-pyrrolidone)

  • Solvents: NMP, DCM (Dichloromethane), DMF (Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • HPLC grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in NMP for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection (if using Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in NMP twice for 10 minutes each to remove the Fmoc protecting group. Wash the resin thoroughly with NMP and DCM.

  • Amino Acid Coupling: a. In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF. b. Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step. e. Wash the resin with DMF, DCM, and NMP.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM and NMP.

  • Repeat Coupling and Deprotection: Repeat steps 3 and 4 for each subsequent amino acid in the sequence. For the dimeric structure of biphalin, two identical peptide chains are synthesized on the resin, followed by a linker coupling step if necessary, or the dimerization can be achieved in solution after cleavage.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether twice.

  • Purification: Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.[1][2][3][4]

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[5]

Protocol 2: Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays for Opioid Activity

These ex vivo assays are used to determine the functional activity of opioid receptor agonists by measuring their ability to inhibit electrically induced muscle contractions.[6][7][8][9][10]

Materials:

  • Male guinea pigs (for GPI) or male mice (for MVD)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2.

  • Isolated organ bath system with electrodes for electrical field stimulation, force transducer, and data acquisition system.

  • Test peptide and reference opioid agonists (e.g., morphine, DAMGO, DPDPE).

  • Opioid antagonist (e.g., naloxone).

Procedure:

  • Tissue Preparation:

    • GPI: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment and remove the longitudinal muscle-myenteric plexus preparation.

    • MVD: Humanely euthanize a mouse and dissect the vasa deferentia.

  • Tissue Mounting: Mount the tissue strip in the organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed. Attach one end to a fixed point and the other to a force transducer. Apply an initial tension (e.g., 1 g for GPI, 0.5 g for MVD) and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Electrical Stimulation: Stimulate the tissue transmurally with electrical pulses (e.g., for GPI: 0.1 Hz frequency, 1 ms pulse duration, supramaximal voltage; for MVD: 0.1 Hz frequency, 1 ms pulse duration, supramaximal voltage) to induce twitch contractions.

  • Agonist Addition: Once stable twitch responses are obtained, add the test peptide or a reference agonist to the organ bath in a cumulative concentration-response manner. Allow the response to stabilize at each concentration before adding the next.

  • Data Acquisition: Record the inhibition of the twitch response as a percentage of the pre-drug baseline.

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the agonist concentration to generate a concentration-response curve and determine the IC50 value (the concentration of agonist that produces 50% of its maximal inhibitory effect).

  • Antagonist Challenge: To confirm that the inhibitory effect is mediated by opioid receptors, pre-incubate the tissue with an opioid antagonist like naloxone before adding the agonist. The antagonist should shift the agonist's concentration-response curve to the right.

Signaling Pathway

Opioid_Receptor_Signaling Opioid_Agonist Opioid_Agonist Opioid_Receptor Opioid_Receptor Opioid_Agonist->Opioid_Receptor Binds G_Protein G_Protein Opioid_Receptor->G_Protein Activates AC AC G_Protein->AC Inhibits Ion_Channel Ion_Channel G_Protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Cellular_Response Cellular_Response Ion_Channel->Cellular_Response Contributes to PKA PKA cAMP->PKA Activates ATP ATP ATP->AC CREB CREB PKA->CREB Phosphorylates CREB->Cellular_Response Leads to

Application 2: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are involved in glucose homeostasis. Inhibitors of DPP-IV are a class of oral anti-diabetic drugs. The incorporation of β-homophenylalanine has led to the discovery of potent and selective DPP-IV inhibitors.[11][12][13][14][15]

Quantitative Data: DPP-IV Inhibitory Activity
CompoundDPP-IV IC50 (nM)
2,5-difluoro-β-homophenylalanine analogue (22q)270
2,4,5-trifluoro-β-homophenylalanine analogue (22t)119

Data represents the half-maximal inhibitory concentration (IC50) against human recombinant DPP-IV.[11][14]

Experimental Protocols

Protocol 3: Solid-Phase Synthesis of DPP-IV Inhibitors

This protocol outlines the synthesis of a β-homophenylalanine-based DPP-IV inhibitor using Boc chemistry on a solid support.

Materials:

  • Wang resin or other suitable resin for solid-phase synthesis.

  • Boc-D-β-homophenylalanine and its derivatives (e.g., fluorinated analogues).

  • Other necessary Boc-protected amino acids or chemical moieties for the inhibitor structure.

  • Coupling reagents: DIC (N,N'-Diisopropylcarbodiimide), HOBt.

  • Base: DIEA.

  • Deprotection reagent: 50% TFA in DCM.

  • Solvents: DMF, DCM.

  • Cleavage cocktail: TFA/DCM (e.g., 95:5 v/v).

  • Diethyl ether (cold).

  • HPLC grade acetonitrile and water.

Procedure:

  • Resin Loading: Load the first Boc-protected amino acid or building block onto the resin according to standard procedures.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash thoroughly with DCM and DMF.

  • Coupling: a. Dissolve 3 equivalents of Boc-D-β-homophenylalanine, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF. b. Add the coupling mixture to the resin and shake for 2-4 hours. c. Monitor the reaction with a Kaiser test. d. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Continue the synthesis by repeating steps 2 and 3 for any additional residues.

  • Cleavage: Cleave the final compound from the resin using a suitable TFA-based cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude product in cold diethyl ether, wash, and purify by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity using mass spectrometry and analytical HPLC.[2][5][16]

Protocol 4: Fluorometric DPP-IV Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV using a fluorogenic substrate.[11][17][18][19][20]

Materials:

  • Human recombinant DPP-IV enzyme.

  • DPP-IV substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).

  • Assay buffer: e.g., Tris-HCl buffer (pH 7.5-8.0).

  • Test compound (β-homophenylalanine derivative) and a known DPP-IV inhibitor (e.g., sitagliptin) as a positive control.

  • 96-well black microplate.

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate to their working concentrations in the assay buffer.

  • Assay Setup: a. In the wells of the 96-well plate, add the assay buffer. b. Add various concentrations of the test compound or the positive control. Include a control well with no inhibitor. c. Add the DPP-IV enzyme solution to all wells except the blank. d. Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis: a. Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[18]

Signaling Pathway

DPP_IV_Inhibition_Pathway Food_Intake Food Intake L_Cells Intestinal L-Cells Food_Intake->L_Cells Stimulates GLP1_Active Active GLP-1 L_Cells->GLP1_Active Secretes DPP_IV DPP-IV Enzyme GLP1_Active->DPP_IV Degraded by Pancreatic_Beta_Cells Pancreatic β-Cells GLP1_Active->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP1_Active->Pancreatic_Alpha_Cells Inhibits GLP1_Inactive Inactive GLP-1 DPP_IV->GLP1_Inactive DPP_IV_Inhibitor DPP-IV Inhibitor (β-homophenylalanine analogue) DPP_IV_Inhibitor->DPP_IV Inhibits Insulin_Secretion Increased Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Hepatic_Glucose_Production Decreased Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose_Production

Experimental Workflow

Experimental_Workflow Start Peptide Design Synthesis Solid-Phase Peptide Synthesis (Boc-D-β-homophenylalanine incorporation) Start->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Bioassay Biological Activity Assays (e.g., Opioid Receptor Binding, DPP-IV Inhibition) Characterization->Bioassay Data_Analysis Data Analysis (Ki, IC50 determination) Bioassay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Start Iterative Design

References

Chiral separation of d- and l-beta-homophenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chiral Separation of D- and L-Beta-Homophenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-homophenylalanine is a β-amino acid analog of phenylalanine, a crucial component in the synthesis of various peptides and pharmaceutical compounds. The stereochemistry of β-homophenylalanine is of paramount importance as the biological activity and pharmacological profiles of its enantiomers, d- and l-β-homophenylalanine, can differ significantly. Consequently, the development of robust and efficient analytical methods for their chiral separation is essential for quality control, enantiomeric purity assessment, and drug development processes. This application note details protocols for the enantioselective separation of d- and l-β-homophenylalanine using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), providing researchers with the necessary methodology to achieve baseline resolution of these enantiomers. The methods described are based on established principles for the separation of β-amino acids and related compounds.[1][2][3]

Data Presentation

The following tables summarize typical quantitative data obtained during the chiral separation of β-amino acid enantiomers, which are structurally similar to β-homophenylalanine. These values can be used as a starting point for method development and optimization.

Table 1: Representative HPLC Chiral Separation Data

ParameterValue
Chiral Stationary PhaseMacrocyclic Glycopeptide (e.g., Teicoplanin-based)
Mobile PhaseAcetonitrile/Water/Trifluoroacetic Acid
Retention Time (L-isomer)~ 8.5 min
Retention Time (D-isomer)~ 10.2 min
Resolution (Rs)> 1.5
Enantiomeric Excess (e.e.)> 99%

Table 2: Representative SFC Chiral Separation Data

ParameterValue
Chiral Stationary PhasePolysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile PhaseSupercritical CO2 / Methanol with additive (e.g., 0.1% TFA)
Retention Time (1st eluting)~ 3.1 min
Retention Time (2nd eluting)~ 4.5 min
Resolution (Rs)> 2.0
Analysis Time< 10 min

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol outlines the direct chiral separation of d- and l-β-homophenylalanine using a macrocyclic glycopeptide-based chiral stationary phase (CSP).[4] These CSPs are known for their broad enantioselectivity towards amino acids.[4]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: A teicoplanin-based CSP, such as CHIROBIOTIC T, is recommended.[4]

  • Solvents: HPLC grade methanol, acetonitrile, water, trifluoroacetic acid (TFA), acetic acid, and triethylamine (TEA).

  • Sample: A solution of racemic d,l-β-homophenylalanine (e.g., 1 mg/mL) dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer. For example, Methanol/Acetic Acid/Triethylamine (100/0.1/0.05 v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm or 260 nm.

  • Injection Volume: 10 µL.

3. Procedure:

  • Prepare the mobile phase and thoroughly degas it.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Prepare the sample solution of d,l-β-homophenylalanine in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Acquire and process the chromatogram to determine the retention times and resolution of the two enantiomers.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC is a "greener" alternative to HPLC that often provides faster separations.[5][6] This protocol describes the chiral separation of derivatized β-homophenylalanine enantiomers. Derivatization is sometimes employed to improve peak shape and resolution.[7]

1. Instrumentation and Materials:

  • SFC system with a CO2 pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as a Daicel Chiralpak series column (e.g., AD-H), is often effective.[7]

  • Solvents: Supercritical fluid grade CO2, HPLC grade methanol, ethanol, and a suitable additive (e.g., trifluoroacetic acid or an amine).

  • Sample: Derivatized d,l-β-homophenylalanine (e.g., N-Cbz-methyl ester) dissolved in an appropriate solvent (e.g., methanol/ethanol).[7]

2. Chromatographic Conditions:

  • Mobile Phase: Supercritical CO2 and a co-solvent (e.g., methanol or ethanol) with a low concentration of an additive. A typical gradient could be 5-40% co-solvent over 10 minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

3. Procedure:

  • If necessary, derivatize the β-homophenylalanine sample (e.g., N-protection and esterification).

  • Prepare the sample solution in the co-solvent.

  • Equilibrate the SFC system and chiral column with the initial mobile phase conditions.

  • Inject the derivatized sample.

  • Run the SFC gradient and collect the data.

  • Analyze the chromatogram for retention times and resolution.

Visualizations

G cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis A Dissolve Racemic β-Homophenylalanine B Prepare Mobile Phase (e.g., ACN/H2O/TFA) C Equilibrate Chiral Stationary Phase Column B->C D Inject Sample C->D E Isocratic/Gradient Elution D->E F UV Detection E->F G Integrate Peak Areas F->G H Calculate Resolution (Rs) G->H I Determine Enantiomeric Purity (e.e. %) H->I

Caption: Experimental workflow for the chiral HPLC separation of β-homophenylalanine enantiomers.

G cluster_input Input cluster_process Separation Process cluster_output Output Racemate Racemic d,l-β-Homophenylalanine CSP Chiral Stationary Phase (CSP) Racemate->CSP Enantiomer1 d-β-Homophenylalanine CSP->Enantiomer1 Differential Interaction Enantiomer2 l-β-Homophenylalanine CSP->Enantiomer2 Differential Interaction

Caption: Logical relationship of chiral separation on a stationary phase.

References

Application Notes and Protocols for the Large-Scale Synthesis of Boc-d-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-d-beta-homophenylalanine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its incorporation into peptide-based drugs can enhance their metabolic stability and biological activity. Notably, derivatives of this compound are utilized in the development of potent and selective inhibitors of phosphodiesterase type 4 (PDE4) and type 5 (PDE5).[1] These enzymes play a critical role in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are implicated in a wide range of physiological processes, including inflammation, smooth muscle relaxation, and neuronal activity. Dysregulation of these pathways is associated with various diseases, making PDE inhibitors a significant area of drug development.

This document provides detailed protocols for the large-scale synthesis of this compound, focusing on methods amenable to pharmaceutical production. It includes a multi-step chemical synthesis route starting from D-phenylalanine, as well as scalable methods for the crucial Boc-protection step. Furthermore, purification techniques suitable for industrial-scale production are detailed.

Pharmaceutical Significance: Targeting the cAMP/cGMP Signaling Pathways

The therapeutic relevance of this compound stems from its use as a scaffold in the design of inhibitors targeting phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze the second messengers cAMP and cGMP, thereby terminating their signaling cascades.

  • cAMP Signaling: This pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC), which converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular responses. PDE4 specifically hydrolyzes cAMP.

  • cGMP Signaling: This pathway is often activated by nitric oxide (NO) stimulating soluble guanylyl cyclase (sGC) to produce cGMP from GTP. cGMP activates Protein Kinase G (PKG), which mediates physiological effects such as smooth muscle relaxation. PDE5 is a key enzyme that degrades cGMP.

By inhibiting PDE4 and PDE5, drugs derived from this compound can increase the intracellular concentrations of cAMP and cGMP, respectively, thereby potentiating their downstream effects. This mechanism is the basis for therapies targeting a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, and erectile dysfunction.

Below is a diagram illustrating the interplay of these signaling pathways and the points of intervention for PDE4 and PDE5 inhibitors.

camp_cgmp_signaling extracellular Extracellular Signal (e.g., Hormone, Neurotransmitter) gpcr GPCR extracellular->gpcr activates ac Adenylyl Cyclase (AC) gpcr->ac activates camp cAMP ac->camp produces atp ATP atp->camp converts to pka Protein Kinase A (PKA) camp->pka activates pde4 PDE4 camp->pde4 hydrolyzed by pka_active Active PKA pka->pka_active cellular_response_camp Cellular Response (e.g., Inflammation) pka_active->cellular_response_camp phosphorylates targets leading to amp AMP pde4->amp produces pde4_inhibitor PDE4 Inhibitor (derived from This compound) pde4_inhibitor->pde4 inhibits no Nitric Oxide (NO) sgc Soluble Guanylyl Cyclase (sGC) no->sgc activates cgmp cGMP sgc->cgmp produces gtp GTP gtp->cgmp converts to pkg Protein Kinase G (PKG) cgmp->pkg activates pde5 PDE5 cgmp->pde5 hydrolyzed by pkg_active Active PKG pkg->pkg_active cellular_response_cgmp Cellular Response (e.g., Vasodilation) pkg_active->cellular_response_cgmp phosphorylates targets leading to gmp GMP pde5->gmp produces pde5_inhibitor PDE5 Inhibitor (derived from This compound) pde5_inhibitor->pde5 inhibits

Caption: cAMP and cGMP signaling pathways and points of inhibition.

Large-Scale Synthesis of this compound

The following section details a multi-step synthesis route that can be adapted for large-scale production. The process begins with the reduction of D-phenylalanine, followed by mesylation, cyanation, hydrolysis, and finally Boc protection.

Synthesis Workflow

synthesis_workflow start D-Phenylalanine step1 Reduction (LiAlH4, THF) start->step1 intermediate1 D-Phenylalaninol step1->intermediate1 step2 Mesylation (MsCl, Et3N, DCM) intermediate1->step2 intermediate2 Mesylated Intermediate step2->intermediate2 step3 Cyanation (NaCN, DMF) intermediate2->step3 intermediate3 Nitrile Intermediate step3->intermediate3 step4 Hydrolysis (NaOH, H2O) intermediate3->step4 intermediate4 d-beta-homophenylalanine step4->intermediate4 step5 Boc Protection (Boc2O, Base, Solvent) intermediate4->step5 final_product This compound step5->final_product

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound (Lab-Scale Adaptation) [1]

This protocol is based on a literature procedure starting with 5.00 g of D-phenylalanine and can be scaled up with appropriate process controls.

Step 1: Reduction of D-phenylalanine to D-phenylalaninol

  • Suspend Lithium aluminum hydride (LiAlH4) (2.0 equivalents) in anhydrous Tetrahydrofuran (THF) in a suitable reactor under an inert atmosphere.

  • Slowly add D-phenylalanine (1.0 equivalent) to the suspension.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to 0°C and cautiously quench the excess LiAlH4 with a 10% aqueous NaOH solution followed by water.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude D-phenylalaninol.

Step 2: Mesylation of D-phenylalaninol

  • Dissolve the crude D-phenylalaninol (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0°C.

  • Add triethylamine (Et3N) (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.1 equivalents).

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Wash the reaction mixture with 1M KHSO4 solution.

  • Separate the organic phase, dry over MgSO4, and evaporate the solvent to yield the mesylated intermediate.

Step 3: Cyanation of the Mesylated Intermediate

  • Combine the mesylated intermediate (1.0 equivalent) with sodium cyanide (NaCN) (2.0 equivalents) in dimethylformamide (DMF).

  • Heat the mixture at 60°C for 18 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Combine the organic phases, dry over MgSO4, and evaporate the solvent to obtain the nitrile intermediate.

Step 4: Hydrolysis of the Nitrile Intermediate to d-beta-homophenylalanine

  • Heat a solution of the nitrile intermediate (1.0 equivalent) with sodium hydroxide in water under reflux for 6 hours.

  • Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.

Step 5: Boc Protection of d-beta-homophenylalanine

  • To the neutralized solution from Step 4, add a solution of sodium bicarbonate (NaHCO3) (2.4 equivalents) and di-tert-butyl dicarbonate (Boc2O) (1.2 equivalents) in 1,4-dioxane.

  • Stir the mixture for 18 hours.

  • Evaporate the dioxane and partition the residue between 1M hydrochloric acid and dichloromethane.

  • Combine the organic phases, dry over MgSO4, and evaporate to yield crude this compound.

  • Purify the crude product by flash chromatography on silica gel.

Protocol 2: Scalable Boc Protection of d-beta-homophenylalanine [2]

This protocol is suitable for larger scale production (starting from 44.0 g of d-beta-homophenylalanine).

  • In a suitable reactor, dissolve d-beta-homophenylalanine (HD-Hphe-OH) (1.0 equivalent, 245 mmol) in a 1:1 mixture of water and tert-butanol.

  • Add powdered sodium hydroxide (NaOH) (1.1 equivalents, 270 mmol) at 22°C.

  • Add di-tert-butyl dicarbonate (Boc2O) (1.1 equivalents, 270 mmol) in three equal portions over 10 minutes.

  • Stir the resulting suspension for 16 hours.

  • Dilute the reaction mixture with water and wash with diethyl ether (Et2O).

  • Acidify the aqueous layer to pH 5 with acetic acid.

  • Extract the product with ethyl acetate. Maintain the pH of the aqueous layer by adding more acetic acid as needed during extraction.

  • Combine the organic extracts, wash with water and saturated NaCl solution.

  • Dry the organic phase over Na2SO4, filter, and concentrate under vacuum to obtain this compound as a white solid.

Quantitative Data Summary
StepStarting MaterialKey ReagentsSolventTypical Scale (Starting Material)YieldPurityReference
Synthesis D-phenylalanineLiAlH4, MsCl, NaCN, NaOH, Boc2OTHF, DCM, DMF, Dioxane/H2O5.00 gNot specified for overallRequires purification[1]
Boc Protection d-beta-homophenylalanineBoc2O, NaOHH2O/t-BuOH44.0 g82.0%Sufficient for next step without further purification[2]

Large-Scale Purification Protocols

For pharmaceutical applications, high purity of the final product is essential. The following are established methods for the purification of Boc-protected amino acids on a large scale.

Protocol 3: Industrial Crystallization of Boc-Amino Acids [3][4]

Crystallization is a cost-effective and highly scalable method for purifying solid compounds.

  • Solvent Evaporation: After the reaction work-up, evaporate the solvent from the crude this compound solution under reduced pressure to obtain a viscous oil.

  • Seeding: Add a small amount of pure this compound seed crystals (typically 0.5-1.0% by weight) to the oil.

  • Solidification: Allow the mixture to stand at room temperature. The oil will gradually solidify into a white mass. This may take several hours to a day.

  • Slurrying (Pulping): Add a weak polar solvent in which the product has low solubility (e.g., n-hexane, diethyl ether, or a mixture). The volume is typically 5-10 times the weight of the oily matter.[4] Stir the mixture to form a slurry.

  • Filtration and Washing: Filter the solid product and wash it with a small amount of the cold slurrying solvent.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 4: Large-Scale Flash Chromatography

Flash chromatography can be scaled up for the purification of kilograms of material.

  • Column Selection and Packing: Choose a column with an appropriate diameter and length for the amount of crude material. Pack the column with silica gel, either as a dry powder or as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). The separation is performed under moderate pressure to increase the flow rate.

  • Fraction Collection: Collect fractions and monitor them by a suitable analytical method (e.g., TLC or HPLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Conclusion

The synthesis of this compound is a critical process for the development of novel pharmaceuticals, particularly those targeting the cAMP and cGMP signaling pathways. The protocols outlined in this document provide a comprehensive guide for its large-scale production, from the initial chemical synthesis to the final purification steps. By employing scalable and efficient methodologies, researchers and drug development professionals can ensure a reliable supply of this important building block for their pharmaceutical research and development endeavors.

References

Application Notes and Protocols for Bioconjugation Techniques Utilizing Boc-d-beta-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-d-beta-homophenylalanine in the synthesis of peptides and their subsequent application in bioconjugation techniques. The incorporation of this non-canonical amino acid offers enhanced stability and unique structural properties to peptides, making it a valuable tool in the development of novel therapeutics, diagnostic agents, and research tools.

Introduction to this compound in Bioconjugation

This compound is a derivative of the natural amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an additional methylene group in the backbone. This beta-amino acid structure imparts resistance to enzymatic degradation, thereby increasing the in vivo half-life of the resulting peptide.[1] The Boc protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise assembly of the peptide chain.[2]

The phenyl ring of the homophenylalanine residue serves as a latent functional handle for post-synthetic modification. Through techniques such as palladium-catalyzed C-H functionalization, the aromatic ring can be selectively modified to introduce a bioorthogonal reactive group.[3][4] This allows for the site-specific conjugation of various molecules, including fluorophores, small molecule drugs, or larger biomolecules like antibodies, to the peptide. This strategy is pivotal in the construction of well-defined peptide-drug conjugates (PDCs) and other advanced bioconjugates.[1][5]

Key Applications and Advantages

The use of this compound in peptide synthesis and subsequent bioconjugation offers several advantages:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is resistant to cleavage by common proteases, leading to longer-lasting therapeutic effects.[6]

  • Site-Specific Conjugation: Post-synthetic modification of the phenyl ring allows for precise control over the location of conjugation, resulting in homogeneous bioconjugates with consistent properties.[7]

  • Structural Diversity: The introduction of a unique amino acid allows for the creation of novel peptide architectures with potentially improved binding affinities and biological activities.[6]

  • Therapeutic Potential: These modified peptides are promising candidates for targeted drug delivery, diagnostics, and the development of peptide-based therapeutics with improved pharmacokinetic profiles.[1][5]

Experimental Protocols

This section details the experimental procedures for the incorporation of this compound into a peptide sequence and its subsequent modification and bioconjugation.

This protocol describes the manual synthesis of a model tripeptide (e.g., Ala-β-hPhe(D)-Ala) using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Boc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Triisopropylsilane (TIS)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Boc-Ala-OH):

    • In a separate vial, dissolve Boc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test indicates complete coupling.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash), followed by a 20-minute treatment with fresh 50% TFA/DCM. Wash with DCM and isopropanol.[8]

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM (2 x 2 minutes). Wash with DCM.

  • Second Amino Acid Coupling (this compound): Repeat step 3 using this compound.

  • Boc Deprotection and Third Amino Acid Coupling: Repeat steps 4, 5, and 6 for the final Boc-Ala-OH.

  • Final Boc Deprotection: Perform a final Boc deprotection as described in step 4.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the solution to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

This protocol describes the introduction of an alkene handle onto the phenyl ring of the d-beta-homophenylalanine residue within the synthesized peptide. This protocol is adapted from methods for phenylalanine modification.[3][4]

Materials:

  • Peptide containing d-beta-homophenylalanine (from Protocol 1)

  • Pd(OAc)₂

  • 3-aminopyridine

  • Styrene (or other alkene)

  • Hexafluoroisopropanol (HFIP)

  • Acetic Anhydride

  • Nitrogen atmosphere

Procedure:

  • To a solution of the peptide (1.0 eq) in HFIP, add acetic anhydride (2.0 eq).

  • Add 3-aminopyridine (2.0 eq), the desired alkene (e.g., styrene, 3.0 eq), and Pd(OAc)₂ (10 mol%).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and purify the modified peptide using reverse-phase HPLC.

  • Confirm the structure and mass of the olefinated peptide by mass spectrometry.

This protocol describes a general method for conjugating a thiol-containing molecule to the newly introduced alkene handle via a thiol-ene "click" reaction.

Materials:

  • Olefinated peptide (from Protocol 2)

  • Thiol-containing molecule (e.g., a cysteine-containing peptide, a thiol-modified drug, or a thiol-modified fluorophore)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Methanol or other suitable solvent

  • UV lamp (365 nm)

Procedure:

  • Dissolve the olefinated peptide (1.0 eq) and the thiol-containing molecule (1.5 eq) in methanol.

  • Add the photoinitiator DMPA (0.1 eq).

  • Degas the solution with nitrogen for 15 minutes.

  • Irradiate the reaction mixture with a 365 nm UV lamp at room temperature for 1-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the peptide conjugate by reverse-phase HPLC.

  • Characterize the final conjugate by mass spectrometry to confirm successful bioconjugation.

Quantitative Data Summary

The following tables provide representative data for the synthesis and modification of peptides containing this compound.

Table 1: Yields and Purity of Peptide Synthesis and Modification

StepProductStarting MaterialYield (%)Purity (by HPLC)
1Crude Ala-β-hPhe(D)-AlaRink Amide Resin75>80%
2Purified Ala-β-hPhe(D)-AlaCrude Peptide40>95%
3Olefinated PeptidePurified Peptide60>90%

Table 2: Bioconjugation Efficiency

Conjugation PartnerReaction Time (h)Conversion (%)
Cysteine-Glycine Dipeptide285
Thiol-modified Fluorescein378
Small Molecule Thiol Drug470

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows described in the protocols.

Peptide_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Boc-Ala-OH (DIC, HOBt) Deprotect1->Couple1 Boc_Deprotect1 Boc Deprotection (50% TFA/DCM) Couple1->Boc_Deprotect1 Neutralize1 Neutralize (DIPEA/DCM) Boc_Deprotect1->Neutralize1 Couple2 Couple Boc-d-beta-hPhe-OH Neutralize1->Couple2 Boc_Deprotect2 Boc Deprotection Couple2->Boc_Deprotect2 Neutralize2 Neutralize Boc_Deprotect2->Neutralize2 Couple3 Couple Boc-Ala-OH Neutralize2->Couple3 Final_Deprotect Final Boc Deprotection Couple3->Final_Deprotect Cleave Cleave from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Purify HPLC Purification Cleave->Purify Peptide Purified Peptide Purify->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a peptide containing this compound.

Post_Synthetic_Modification_Workflow Start_Peptide Peptide with d-beta-hPhe Reaction Pd-Catalyzed C-H Olefination (Pd(OAc)2, Styrene, HFIP) Start_Peptide->Reaction Purification HPLC Purification Reaction->Purification Modified_Peptide Olefinated Peptide Purification->Modified_Peptide

Caption: Workflow for the post-synthetic modification of the homophenylalanine-containing peptide.

Bioconjugation_Workflow Modified_Peptide Olefinated Peptide Mix Mix Components with Photoinitiator Modified_Peptide->Mix Thiol_Molecule Thiol-Containing Molecule (Drug, Fluorophore, etc.) Thiol_Molecule->Mix UV_Irradiation UV Irradiation (365 nm) Thiol-Ene Click Reaction Mix->UV_Irradiation Purification HPLC Purification UV_Irradiation->Purification Final_Conjugate Peptide Bioconjugate Purification->Final_Conjugate

Caption: General workflow for the bioconjugation of a thiol-containing molecule to the olefinated peptide.

References

Troubleshooting & Optimization

Preventing side reactions during the coupling of Boc-d-beta-homophenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Boc-D-beta-homophenylalanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenges stem from the increased steric hindrance of this β-amino acid compared to its α-amino acid counterpart. This steric bulk can lead to slower reaction times and incomplete coupling, resulting in deletion sequences in the final peptide.[1] Additionally, as with other amino acids, side reactions such as racemization can occur, compromising the stereochemical integrity of the peptide.

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like β-homophenylalanine, potent coupling reagents are recommended. Onium salt-based reagents are generally the preferred choice.[1] Reagents such as HATU, HBTU, and PyBOP are known for their high coupling efficiency and ability to overcome steric hindrance.[2][3] While cost-effective, standard carbodiimide reagents like DCC and DIC may result in lower yields and require the use of additives like HOBt to suppress racemization.[3]

Q3: How can I minimize racemization during the coupling of this compound?

Racemization during peptide coupling often proceeds through the formation of an oxazolone intermediate.[4] To minimize this side reaction:

  • Choose the right coupling reagent: Use of aminium/uronium or phosphonium salt reagents like HATU, HBTU, or PyBOP is generally preferred as they are associated with lower racemization levels.[1]

  • Utilize additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt) can suppress racemization by forming more stable active esters that are less prone to cyclization into oxazolones.[5]

  • Control the base: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or a weaker base such as N-methylmorpholine (NMM) or collidine.[1]

  • Optimize reaction temperature: Perform coupling reactions at a lower temperature (e.g., 0 °C) for sensitive amino acids.[2]

Q4: What are other common side reactions and how can they be prevented?

Beyond racemization, other side reactions to be aware of include:

  • Diketopiperazine Formation: This is more common at the dipeptide stage. In Boc-based synthesis, using in situ neutralization protocols can suppress this side reaction.[5]

  • Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminus of the peptide-resin. This can be avoided by pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin.[5]

  • Aggregation: Hydrophobic sequences can aggregate on the solid support, leading to incomplete reactions.[1] Strategies to disrupt aggregation include switching to a more polar solvent like N-methylpyrrolidone (NMP), adding DMSO, sonicating the reaction mixture, or coupling at a higher temperature.[5]

Troubleshooting Guides

Issue 1: Low Coupling Yield / Incomplete Reaction

  • Visual Cue: Positive Kaiser test (blue beads) after the coupling step.

  • Underlying Cause: Insufficient reactivity of the coupling agent to overcome the steric hindrance of this compound.

  • Troubleshooting Workflow:

start Positive Kaiser Test reagent Switch to a more potent coupling reagent (e.g., HATU, HBTU) start->reagent double_couple Perform a double coupling reagent->double_couple extend_time Increase reaction time double_couple->extend_time increase_temp Increase reaction temperature (use with caution) extend_time->increase_temp recheck Re-run Kaiser Test increase_temp->recheck

Caption: Troubleshooting workflow for low coupling yield.

Issue 2: Presence of Diastereomeric Impurities

  • Analytical Cue: HPLC analysis shows a peak corresponding to the peptide with the incorrect stereochemistry.

  • Underlying Cause: Racemization of this compound during the activation and coupling steps.

  • Troubleshooting Workflow:

start Diastereomeric Impurity Detected reagent Use a racemization-suppressing coupling reagent and additive (e.g., HATU/HOAt) start->reagent base Switch to a weaker or more sterically hindered base (e.g., NMM, collidine) reagent->base temp Lower the reaction temperature (e.g., 0°C) base->temp preactivation Minimize pre-activation time temp->preactivation reanalyze Re-synthesize and analyze by HPLC preactivation->reanalyze

Caption: Troubleshooting workflow for racemization.

Quantitative Data Summary

The following table provides a qualitative comparison of common coupling reagents for sterically hindered amino acids. The actual performance may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[6]
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Very efficient reagents, widely used in SPPS.[6]
PyBOP PhosphoniumFastHighLowByproducts are less hazardous than those of BOP.[3]
DIC/HOBt CarbodiimideModerateGoodLow to ModerateA cost-effective option; HOBt is crucial for suppressing racemization.[7]
COMU Uronium/AminiumVery FastVery HighVery LowA third-generation uronium salt with high reactivity and an improved safety profile.[8]

Experimental Protocols

Standard Boc-SPPS Coupling Protocol for this compound using HATU

This protocol is a general guideline for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Deprotection:

  • Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Remove the N-terminal Boc protecting group by treating the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[7]

  • Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.[9]

  • Neutralize the N-terminal amine salt by treating the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).[7]

  • Wash the resin with DCM (3x) and then with N,N-Dimethylformamide (DMF) (3x).

2. Amino Acid Activation and Coupling:

  • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.[7]

  • Add DIEA (6 equivalents) to the reagent mixture and vortex for 1-2 minutes.[7]

  • Immediately transfer the activated amino acid solution to the vessel containing the neutralized peptide-resin.[7]

  • Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may need to be extended.

3. Monitoring and Washing:

  • Monitor the reaction for completion using a qualitative method like the Kaiser test. A negative test (beads remain their original color) indicates a complete reaction.

  • If the Kaiser test is positive, a second coupling may be necessary.

  • Once the reaction is complete, wash the resin with DMF (3x) and DCM (3x).

General SPPS Workflow Diagram:

cluster_0 Single Amino Acid Coupling Cycle start Start with Peptide-Resin deprotection N-terminal Deprotection (e.g., TFA for Boc) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (e.g., DIEA) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Couple next Boc-Amino Acid (with activating agents) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser Kaiser Test wash3->kaiser kaiser->coupling Incomplete next_cycle Proceed to next cycle or final cleavage kaiser->next_cycle Complete incomplete Incomplete complete Complete

Caption: General workflow for one cycle of amino acid coupling in SPPS.[6]

References

Technical Support Center: HPLC Purification of Peptides Containing Boc-D-beta-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of synthetic peptides containing Boc-D-beta-homophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound by RP-HPLC?

A1: The primary challenges stem from the physicochemical properties of this compound. The Boc (tert-butyloxycarbonyl) protecting group and the homophenylalanine residue both contribute significantly to the peptide's hydrophobicity.[1][2] This increased hydrophobicity can lead to several purification issues:

  • Poor Solubility: The peptide may have limited solubility in the aqueous mobile phases typically used at the start of an RP-HPLC gradient, leading to precipitation on the column or in the injection loop.[3]

  • Strong Retention: The peptide can bind very strongly to C18 or other hydrophobic stationary phases, requiring high concentrations of organic solvent for elution. This can result in broad peaks and poor resolution from other hydrophobic impurities.[1][3]

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or byproducts from solid-phase peptide synthesis (SPPS), may have similar retention times to the target peptide, making separation difficult.

  • Boc Group Instability: The acidic conditions of the mobile phase, typically containing trifluoroacetic acid (TFA), can cause partial cleavage of the Boc group, leading to the appearance of an additional peak corresponding to the deprotected peptide.

Q2: How does this compound affect the retention time of a peptide in RP-HPLC?

A2: The incorporation of this compound significantly increases the retention time of a peptide in reversed-phase HPLC due to its hydrophobic nature.[2] The Boc group itself is highly hydrophobic, and the homophenylalanine side chain, with its additional methylene group compared to phenylalanine, also contributes to the overall hydrophobicity. This increased hydrophobicity leads to stronger interactions with the non-polar stationary phase (e.g., C18), thus requiring a higher concentration of organic solvent to elute the peptide from the column.

Q3: What is the recommended starting point for developing an HPLC purification method for a peptide containing this compound?

A3: A good starting point is to perform an analytical run on a C18 column with a standard water/acetonitrile gradient containing 0.1% TFA. A broad gradient, for example, 5% to 95% acetonitrile over 30 minutes, can be used to determine the approximate elution conditions for the peptide. Based on the retention time from this initial run, a shallower, more focused gradient can be developed for the preparative purification to improve resolution.

Q4: How can I improve the solubility of my this compound-containing peptide for HPLC injection?

A4: To improve solubility, it is often necessary to dissolve the peptide in a small amount of a strong organic solvent before diluting it with the initial mobile phase.[3] Suitable solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or a small amount of the organic mobile phase (acetonitrile). It is crucial to use the minimum amount of the strong solvent necessary for dissolution and then slowly add the initial mobile phase to avoid precipitation.

Q5: Is there a risk of the Boc group being cleaved during HPLC purification with TFA?

A5: Yes, the Boc group is acid-labile and can be partially cleaved by the trifluoroacetic acid (TFA) in the mobile phase, especially with prolonged exposure. This will result in the appearance of a new peak in the chromatogram, corresponding to the deprotected peptide. To minimize this, it is advisable to work quickly, keep the collected fractions cold, and neutralize them if they are to be stored for an extended period before lyophilization. Alternatively, using a less acidic mobile phase modifier like formic acid can be considered, although this may compromise peak shape and resolution.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Broadening or Tailing)
Possible CausesRecommended Solutions
Peptide Aggregation The high hydrophobicity of this compound can promote peptide aggregation.
* Elevate Column Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can help disrupt aggregates and improve peak shape.
* Modify Sample Solvent: Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.
Secondary Interactions Ionic interactions between the peptide and residual silanols on the HPLC column can cause tailing.
* Use an Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phases to minimize silanol interactions.
Column Overload Injecting too much sample for the column's capacity can lead to peak broadening.
* Reduce Sample Load: Dilute the sample and inject a smaller volume. For preparative runs, consider using a larger diameter column.
Problem 2: Low or No Recovery of the Peptide
Possible CausesRecommended Solutions
Poor Solubility The peptide may not be fully dissolved in the injection solvent or may be precipitating on the column.
* Optimize Sample Solvent: Test different solvents for initial dissolution (DMSO, DMF, etc.) and ensure the peptide remains soluble upon dilution with the mobile phase.
* Match Injection Solvent to Initial Mobile Phase: The injection solvent should be as similar as possible to the initial mobile phase to prevent precipitation upon injection.
Irreversible Adsorption The highly hydrophobic peptide may bind irreversibly to the stationary phase.
* Use a Less Retentive Column: Consider using a C8 or C4 column, which has a shorter alkyl chain and is less hydrophobic than a C18 column.
* Column Wash: After the run, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material.
Problem 3: Unexpected Peaks in the Chromatogram
Possible CausesRecommended Solutions
Incomplete Deprotection Residual protecting groups from synthesis can lead to multiple peaks.
* LC-MS Analysis: Use mass spectrometry to identify the masses of the impurity peaks and correlate them with expected side products (e.g., peptide + Boc group).
Boc Group Instability Partial cleavage of the Boc group by the acidic mobile phase.
* Minimize Exposure to Acid: Work quickly and keep collected fractions cold. Consider using a weaker acid like formic acid if MS compatibility is also required.
Deletion/Truncated Sequences Common side products from solid-phase peptide synthesis (SPPS).
* Optimize Gradient: Use a shallow gradient to improve the resolution of closely eluting impurities.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment
  • System Preparation:

    • HPLC System: Standard analytical HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of DMSO to a concentration of approximately 1 mg/mL.

    • Dilute with Mobile Phase A to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peak areas of the resulting chromatogram.

    • Calculate the purity of the crude peptide as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Preparative RP-HPLC for Purification
  • System Preparation:

    • HPLC System: Preparative HPLC with a fraction collector.

    • Column: C18 reversed-phase column with a larger diameter (e.g., 21.2 x 250 mm, 10 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Based on the analytical run, determine the maximum soluble concentration of the crude peptide in a mixture of a strong solvent (e.g., DMSO) and Mobile Phase A.

    • Filter the solution before loading onto the column.

  • Chromatographic Conditions:

    • Flow Rate: Adjust based on the column dimensions (e.g., 10-20 mL/min).

    • Detection: UV absorbance at 220 nm.

    • Gradient: Based on the analytical run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide eluted at 60% B in the analytical run, a preparative gradient could be 40-70% B over 30 minutes.

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.

Visualizations

Troubleshooting_Workflow start Start: HPLC Purification of This compound Peptide issue Identify Purification Issue start->issue peak_shape Poor Peak Shape (Broadening/Tailing) issue->peak_shape Peak Shape Issues recovery Low/No Recovery issue->recovery Recovery Problems impurities Unexpected Peaks issue->impurities Impurity Presence solution_peak Solutions: - Increase Column Temperature - Modify Sample Solvent - Use Ion-Pairing Agent - Reduce Sample Load peak_shape->solution_peak solution_recovery Solutions: - Optimize Sample Solvent - Use Less Retentive Column (C8/C4) - Post-Run Column Wash recovery->solution_recovery solution_impurities Solutions: - LC-MS Analysis for Identification - Minimize Exposure to Acid - Optimize Gradient for Resolution impurities->solution_impurities end End: Successful Purification solution_peak->end solution_recovery->end solution_impurities->end

Caption: Troubleshooting workflow for HPLC purification issues.

Logical_Relationship peptide Peptide with This compound property1 High Hydrophobicity peptide->property1 property2 Acid-Labile Boc Group peptide->property2 consequence1a Poor Aqueous Solubility property1->consequence1a consequence1b Strong Retention on C18 property1->consequence1b consequence2 Potential for Boc Cleavage in Acidic Mobile Phase property2->consequence2 strategy1a Use Co-solvents (DMSO, DMF) consequence1a->strategy1a strategy1b Use Less Retentive Column (C8/C4) or Shallow Gradient consequence1b->strategy1b strategy2 Minimize Run Time, Use Weaker Acid (Formic Acid), or Neutralize Fractions consequence2->strategy2

Caption: Relationship between peptide properties and purification strategies.

References

Stability and storage conditions for Boc-d-beta-homophenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Boc-d-beta-homophenylalanine, along with troubleshooting guides for its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: There are conflicting recommendations from various suppliers for the optimal storage of this compound. To ensure the longevity and stability of the compound, it is crucial to adhere to the supplier's specific instructions. Generally, the compound is supplied as a lyophilized or white to off-white powder. For long-term storage, a temperature of -20°C to -80°C is recommended, which can preserve the compound for up to 6 months from the date of receipt. For short-term storage, such as during active use, 4°C is suitable for up to one week. Some suppliers suggest storage at 0-8°C or even room temperature in a dry, sealed container. Given the variability, it is best to minimize moisture exposure and temperature fluctuations. Aliquoting the compound upon receipt is highly recommended to avoid repeated freeze-thaw cycles.

Q2: How should I handle this compound upon receipt?

A: Upon receiving this compound, it is best practice to aliquot the lyophilized powder into smaller, single-use vials under an inert atmosphere if possible. This minimizes exposure to air and moisture, which can degrade the compound over time. Store the aliquots at the recommended long-term storage temperature. Always allow the vial to warm to room temperature before opening to prevent condensation from forming on the compound.

Q3: What solvents can I use to dissolve this compound?

A: this compound is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] For peptide synthesis applications, it is typically dissolved in solvents like N,N-Dimethylformamide (DMF) or a mixture of Dichloromethane (DCM) and DMF. It is recommended to prepare solutions fresh for each use. If a stock solution is necessary, store it at -20°C and use it within a short period. Be aware that prolonged storage in solution may lead to degradation.

Q4: What is the general stability of the Boc protecting group?

A: The tert-butyloxycarbonyl (Boc) protecting group is known for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[3][4] However, it is labile to acidic conditions.[3] This characteristic is fundamental to its use in peptide synthesis, as it allows for selective removal without affecting other acid-stable protecting groups.[3]

Q5: Are there any known incompatibilities for this compound?

A: The primary incompatibility of this compound is with strong acids, which will cleave the Boc protecting group.[5][] Therefore, it should not be stored or handled with acidic reagents unless deprotection is intended. It is also advisable to store it away from strong oxidizing agents.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage TypeTemperature RangeDurationForm
Short-term4°CUp to 1 weekLyophilized Powder
Long-term-20°C to -80°CUp to 6 monthsLyophilized Powder
Alternative Long-term0-8°C or Room TemperatureVaries by supplierPowder (Sealed, Dry)

Table 2: Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
WaterSlightly Soluble[7]

Experimental Protocols

Protocol: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for a single coupling cycle in a Boc-based solid-phase peptide synthesis (SPPS) workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling agent (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization solution: 10% Triethylamine (TEA) in DCM

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Reaction vessel with a filter

Procedure:

  • Resin Swelling:

    • Place the peptide-resin in the reaction vessel.

    • Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[8]

    • Drain the solvent.[8]

  • Nα-Boc Deprotection:

    • Add the 50% TFA in DCM solution to the swollen resin.[8]

    • Perform a pre-wash by agitating for 5 minutes.[9]

    • Continue to agitate for an additional 15-25 minutes for complete deprotection.[9]

    • Drain the deprotection solution.

    • Wash the peptide-resin with DCM (2x) and then IPA (2x) to remove residual TFA.[9]

  • Neutralization:

    • Add the 10% TEA in DCM solution to the peptide-resin and agitate for 1-2 minutes.[1]

    • Repeat the neutralization step.

    • Drain the neutralization solution.

    • Wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess base.[1]

  • Coupling of this compound:

    • Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU) in DMF or a DCM/DMF mixture.[8]

    • Add this solution to the neutralized peptide-resin.[8]

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.[8]

    • Agitate the mixture at room temperature for 1-2 hours.[8]

    • Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling.[10]

  • Washing:

    • Drain the coupling solution.

    • Wash the peptide-resin with DMF (3x) and then DCM (3x) to remove unreacted reagents and byproducts.

The peptide-resin is now ready for the next deprotection and coupling cycle.

G cluster_protocol Experimental Workflow: Boc-SPPS Cycle start Start: Peptide-Resin (Free N-terminus) deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralization 3. Neutralization (10% TEA in DCM) wash1->neutralization wash2 4. Wash (DCM) neutralization->wash2 coupling 5. Coupling (this compound, HBTU, DIEA in DMF) wash2->coupling wash3 6. Wash (DMF, DCM) coupling->wash3 end End: Elongated Peptide-Resin (Ready for next cycle) wash3->end

Caption: A typical workflow for one cycle of Boc solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound

  • Symptom: Positive Kaiser test (blue/purple beads) after the coupling step.

  • Possible Causes:

    • Steric Hindrance: this compound is a bulky amino acid, which can slow down the coupling reaction.

    • Peptide Aggregation: The growing peptide chain on the resin may aggregate, preventing access of the activated amino acid to the N-terminus.[1]

    • Inefficient Activation: The coupling reagents may be old or degraded, leading to poor activation of the amino acid.

    • Premature Boc Deprotection: Residual acid from the deprotection step can neutralize the base needed for coupling.

  • Solutions:

    • Double Couple: Repeat the coupling step with a fresh solution of activated this compound.[10]

    • Change Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU.[10]

    • Increase Equivalents and Time: Use a higher excess (2-4 equivalents) of the amino acid and coupling reagent and extend the reaction time.[10]

    • Elevate Temperature: Gently increase the reaction temperature to 30-50°C to improve the reaction rate.[10]

    • Ensure Thorough Neutralization: Make sure all residual acid is removed before the coupling step by performing thorough washes and neutralization.

Issue 2: Incomplete Boc Deprotection

  • Symptom: HPLC/MS analysis of the final peptide shows deletion sequences corresponding to the absence of d-beta-homophenylalanine.

  • Possible Causes:

    • Insufficient Deprotection Time: The standard 20-30 minute deprotection time may not be sufficient for certain peptide sequences.

    • Degraded TFA: The deprotection solution may have degraded due to age or exposure to moisture.[1]

    • Peptide Aggregation: Aggregation can hinder the diffusion of the TFA solution to the N-terminus.[1]

  • Solutions:

    • Extend Deprotection Time: Increase the deprotection time to 45-60 minutes.

    • Use Fresh TFA: Prepare a fresh solution of 50% TFA in DCM for deprotection.

    • Improve Resin Swelling: Ensure the resin is fully swollen before starting the synthesis to improve reagent accessibility.

G cluster_troubleshooting Troubleshooting Incomplete Coupling start Problem: Positive Kaiser Test cause1 Possible Cause: Steric Hindrance start->cause1 cause2 Possible Cause: Peptide Aggregation start->cause2 cause3 Possible Cause: Inefficient Activation start->cause3 solution1 Solution: Double Couple / Increase Time cause1->solution1 solution2 Solution: Elevate Temperature cause1->solution2 cause2->solution2 solution3 Solution: Use Stronger Coupling Reagent cause3->solution3 solution4 Solution: Use Fresh Reagents cause3->solution4

Caption: A logical workflow for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Addressing Aggregation of Peptides with Beta-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of peptides incorporating beta-homophenylalanine (β-hPhe).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern?

A1: Peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble structures, which can range from amorphous particles to highly organized amyloid fibrils.[1] This is a significant issue in drug development because it can lead to a loss of the peptide's therapeutic activity, decrease the product yield, and potentially provoke an immunogenic response.[2]

Q2: How does incorporating beta-homophenylalanine (β-hPhe) affect peptide aggregation?

A2: The inclusion of β-amino acids like β-hPhe can have varied effects on peptide aggregation. The additional methylene group in the side chain of β-hPhe introduces a conformational constraint on the peptide backbone.[3] This alteration can influence the peptide's secondary structure. Depending on the specific peptide sequence and the position of the β-hPhe substitution, this can either disrupt the formation of aggregation-prone structures like β-sheets or, in some cases, expose hydrophobic regions that may promote aggregation.[2] However, a key benefit of incorporating β-hPhe is that it can enhance the peptide's stability against breakdown by proteases.[3][4]

Q3: What are the primary factors that cause peptide aggregation?

A3: Peptide aggregation is influenced by both intrinsic properties of the peptide and extrinsic environmental factors.

  • Intrinsic Factors:

    • Hydrophobicity: A high overall hydrophobicity is a major driver for aggregation.[2]

    • Amino Acid Sequence: The presence of "aggregation-prone regions" (APRs), which are short sequences with a high tendency to form β-sheets, can initiate aggregation.[1][2]

    • Secondary Structure Propensity: Peptides that have a natural tendency to form β-sheet structures are more likely to aggregate.[2][4]

  • Extrinsic Factors:

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]

    • pH: When the pH of the solution is close to the peptide's isoelectric point (pI), the net charge of the peptide is minimal, which reduces electrostatic repulsion and can promote aggregation.[5]

    • Temperature: Increased temperatures can accelerate the rate of aggregation.[2]

    • Ionic Strength: Salts in the solution can screen electrostatic interactions, which can either prevent or promote aggregation depending on the specific peptide.[1][6]

    • Mechanical Agitation: Shaking or stirring can introduce mechanical stress that induces aggregation.[2]

Troubleshooting Guides

Problem 1: My β-hPhe-containing peptide precipitates immediately upon dissolution.
Likely Cause Troubleshooting Steps Expected Outcome
Poor Solubility 1. Assess the overall charge and hydrophobicity of your peptide sequence.[2] 2. For hydrophobic peptides, first dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before adding the aqueous buffer.[2] 3. For charged peptides, adjust the buffer pH. Peptides with a net acidic charge are more soluble in basic buffers, and vice versa. Aim for a pH at least one unit away from the peptide's pI.[2][5]The peptide dissolves and remains in solution.
Problem 2: My peptide solution becomes cloudy or forms a gel over time.
Likely Cause Troubleshooting Steps Expected Outcome
Time-Dependent Aggregation 1. Optimize storage conditions by storing the solution at a lower temperature and protecting it from agitation.[2] For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.[7] 2. Consider adding stabilizing excipients like sugars (e.g., sucrose) or polyols (e.g., glycerol).[2] 3. If compatible with your experiment, add small amounts of structure-disrupting agents like guanidinium chloride or urea for peptides prone to forming β-sheets.[2]The peptide solution remains clear for a longer period.
Nucleation-Dependent Aggregation 1. Filter the peptide stock solution through a 0.22 µm filter to remove any small, pre-existing aggregates that could act as seeds for further aggregation.[2] 2. If your experimental design allows, perform experiments at lower peptide concentrations.[2]A delay or reduction in the onset of aggregation is observed.
Problem 3: I'm observing low yield and incomplete reactions during solid-phase peptide synthesis (SPPS).
Likely Cause Troubleshooting Steps Expected Outcome
On-Resin Aggregation 1. Solvent Choice: Switch to more polar, aprotic solvents like N-methylpyrrolidone (NMP) or add up to 25% DMSO to the DMF solvent to disrupt hydrogen bonding.[8][9] 2. Chaotropic Agents: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or add them to the coupling mixture to disrupt secondary structures.[9] 3. Temperature: Perform the coupling reaction at a higher temperature.[8] 4. Structure-Disrupting Derivatives: Incorporate a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every six to seven residues, if the sequence allows, to break up hydrogen bonding patterns.[8][9] 5. Resin Choice: Re-synthesize the peptide using a resin with better swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG), or a resin with a lower substitution level.[8][9]Improved coupling efficiency and higher crude peptide yield.

Quantitative Data Summary

The incorporation of β-hPhe can significantly modulate the biological activity and stability of peptides. The following table summarizes quantitative data from studies on peptides where Phenylalanine (Phe) was substituted with β-hPhe.

Peptide AnalogTargetMeasurementResultReference
Cyclolinopeptide A (CLA) AnalogLipopolysaccharide (LPS)-induced TNF-α productionIC₅₀Substitution of Phe with β-hPhe significantly modulated immunosuppressive activity.[3]
TAPP Analog ([β³-h-Phe]⁴TAPP)μ-opioid receptorBinding AffinityDisplayed significant affinity to the μ-receptor.[10]
Generic PeptidesProteolytic DegradationStabilityIncorporation of β-amino acids enhances stability against proteolysis.[4][10]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc chemistry.

  • Resin Swelling: Place the appropriate amount of resin in a reaction vessel. Wash and swell the resin with DMF for 30 minutes.[11]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (and β-hPhe where appropriate) and a coupling agent (e.g., HBTU, HATU) in DMF.[9]

    • Add 6-10 equivalents of a base, typically diisopropylethylamine (DIPEA), to the amino acid solution and mix.[9]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours.[9]

    • Perform a ninhydrin (Kaiser) test to check for completion of the coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (3 times) followed by DCM (3 times).

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.

  • Reagent Preparation:

    • Prepare a stock solution of the peptide by dissolving it in an appropriate solvent (e.g., HFIP or DMSO) to ensure it is monomeric, then dilute it into the desired aqueous buffer.[7]

    • Prepare a stock solution of Thioflavin T (ThT) in distilled water and filter it through a 0.22 µm filter.

  • Assay Setup:

    • In a 96-well microplate (black, clear bottom), add the peptide solution to the desired final concentration.

    • Add ThT to each well to a final concentration of 10-20 µM.

    • Include control wells with buffer and ThT only (for blank subtraction).

  • Measurement:

    • Place the microplate in a plate-reading fluorometer.

    • Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

    • Monitor the fluorescence intensity over time at a constant temperature. The plate can be sealed and incubated with periodic shaking to promote aggregation.

  • Data Analysis:

    • Subtract the blank fluorescence from the sample fluorescence at each time point.

    • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated fibril formation, indicating peptide aggregation.[1]

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solution Solution Path Observe Observe Peptide Aggregation (Precipitation, Cloudiness, Gelation) Diagnose Is aggregation immediate or time-dependent? Observe->Diagnose Solubility Address Poor Solubility - Modify solvent (DMSO, etc.) - Adjust pH away from pI Diagnose->Solubility Immediate Stability Improve Solution Stability - Optimize storage (temp, agitation) - Add excipients (sugars, glycerol) - Filter to remove seeds Diagnose->Stability Time-dependent

Caption: Workflow for troubleshooting peptide aggregation issues.

Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation Peptide Aggregation Hydrophobicity High Hydrophobicity Hydrophobicity->Aggregation Sequence Aggregation-Prone Sequence (APRs) Sequence->Aggregation Structure β-Sheet Propensity Structure->Aggregation Concentration High Concentration Concentration->Aggregation pH pH near Isoelectric Point (pI) pH->Aggregation Temperature High Temperature Temperature->Aggregation Agitation Mechanical Agitation Agitation->Aggregation

Caption: Key factors contributing to peptide aggregation.

Synthesis_Strategy Start Low Yield During SPPS Check Is on-resin aggregation suspected? Start->Check Solvents Change Solvents (NMP, DMSO) Check->Solvents Yes Additives Use Additives (Chaotropic salts) Check->Additives Yes Derivatives Incorporate Structure-Breaking Derivatives (Pseudoprolines, Dmb/Hmb) Check->Derivatives Yes Resin Change Resin (PEG-based, Low-load) Check->Resin Yes End Improved Synthesis Outcome

Caption: Decision logic for preventing on-resin peptide aggregation.

References

Technical Support Center: Efficient Incorporation of Boc-D-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Boc-D-beta-homophenylalanine incorporation in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound challenging?

The primary challenge lies in steric hindrance. As a beta-amino acid, the spatial arrangement of the side chain and the backbone is bulkier compared to alpha-amino acids. This steric bulk can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down or preventing effective amide bond formation. This can lead to incomplete coupling and the formation of deletion sequences.

Q2: What are the signs of inefficient coupling of this compound?

Incomplete coupling can be identified by a positive Kaiser test (ninhydrin test), which detects free primary amines on the resin.[1] A blue or purple color on the resin beads after the coupling step indicates that the reaction has not gone to completion. Further analysis of the crude peptide by mass spectrometry may also reveal a significant peak corresponding to the peptide sequence lacking the this compound residue (a deletion sequence).

Q3: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, high-activity coupling reagents are recommended. Uronium/aminium salt-based reagents such as HATU , HBTU , and HCTU , or phosphonium salt-based reagents like PyBOP and PyAOP are generally more effective than standard carbodiimide reagents like DCC or DIC. These reagents form highly reactive active esters that can overcome the steric barrier more efficiently.

Q4: What is "double coupling" and is it recommended for this amino acid?

Double coupling is a technique where the coupling reaction is performed twice on the same amino acid residue before moving to the next step in the synthesis.[1] After the first coupling, the resin is washed, and a fresh solution of the activated this compound is added for a second coupling reaction. This is a highly effective strategy to drive the reaction to completion and is strongly recommended for incorporating sterically hindered residues like this compound, especially if the initial Kaiser test is positive.[1]

Q5: Can microwave-assisted peptide synthesis (MAPS) improve the incorporation of this compound?

Yes, microwave-assisted peptide synthesis can be beneficial. The application of microwave energy can accelerate the coupling reaction by increasing the kinetic energy of the molecules, which helps to overcome the activation energy barrier imposed by steric hindrance.[2] This often leads to higher coupling efficiencies in shorter reaction times.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound and provides systematic solutions.

Problem Potential Cause Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete reaction due to steric hindrance.1. Perform a double coupling: Repeat the coupling step with fresh reagents.[1] 2. Increase reaction time: Extend the coupling time to 2-4 hours or even overnight. 3. Increase reagent excess: Use a higher excess (2-4 equivalents) of this compound and the coupling reagent. 4. Switch to a more powerful coupling reagent: Use HATU, HCTU, or PyBOP.
Significant Deletion Sequence in Mass Spectrum Consistently low coupling efficiency.In addition to the solutions above: 1. Elevate the reaction temperature: If your synthesizer allows, perform the coupling at a moderately elevated temperature (e.g., 40-50°C). 2. Optimize solvent: Switch from DMF to NMP or a mixture of DMF/DMSO to improve solvation and disrupt potential peptide aggregation.
Peptide Aggregation on Resin The growing peptide chain, especially if hydrophobic, can aggregate, blocking access to the N-terminus.1. Change the solvent: Use N-Methylpyrrolidone (NMP) or add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures. 2. Incorporate pseudoproline dipeptides: If the sequence allows, inserting a pseudoproline dipeptide can break up aggregation-prone structures.
Poor Yield of Final Peptide Cumulative effect of incomplete couplings and side reactions.A combination of the above strategies should be employed proactively. For difficult sequences containing this compound, a protocol of using a high-activity coupling reagent combined with a double coupling strategy is a robust starting point.

Data Presentation: Comparative Coupling Conditions

The following table summarizes a qualitative comparison of different coupling strategies for sterically hindered amino acids like this compound. Actual yields will vary depending on the specific peptide sequence.

Coupling Strategy Reagents Typical Reaction Time Relative Efficiency Notes
Standard Coupling DIC/HOBt2 - 4 hoursModerateCost-effective but may be insufficient for complete coupling.
High-Activity Coupling HATU/DIEA or HBTU/DIEA1 - 2 hoursHighMore expensive but significantly more effective for hindered couplings.
Double Coupling HATU/DIEA (repeated)1 hr + 1 hrVery HighRecommended for difficult sequences to maximize yield and purity.[1]
Microwave-Assisted HATU/DIEA5 - 15 minutesVery HighCan significantly reduce reaction times and improve efficiency.[2]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Deprotection

This protocol outlines the removal of the N-terminal Boc protecting group.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA and byproducts.

  • Neutralization: Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice) to neutralize the N-terminal amine salt.

  • Washing: Wash the resin with DCM (3x) and then with DMF (3x) to prepare for the coupling step.

Protocol 2: High-Efficiency Double Coupling of this compound

This protocol is recommended for ensuring the complete incorporation of this compound.

Reagents:

  • This compound (4 equivalents)

  • HATU (3.9 equivalents)

  • DIEA (8 equivalents)

  • DMF (as solvent)

Procedure:

  • First Coupling:

    • In a separate vessel, dissolve this compound and HATU in DMF.

    • Add DIEA to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test.

    • If the test is negative (beads are colorless or yellow), the coupling is complete. Proceed with washing (DMF 3x, DCM 3x).

    • If the test is positive (beads are blue), proceed to the second coupling.

  • Second Coupling:

    • Drain the reaction vessel.

    • Repeat the "First Coupling" step with a fresh solution of activated this compound.

    • Agitate the reaction mixture for another 1-2 hours.

  • Final Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash Washing Steps (DCM, DMF) deprotection->wash Wash neutralization Neutralization (10% DIEA in DCM) coupling Coupling: Activated Boc-AA (e.g., HATU, DIEA) neutralization->coupling coupling->wash Wash wash->neutralization end Final Peptide wash->end Final Cleavage cycle Repeat Cycle wash->cycle cycle->deprotection

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Logic start Coupling Step for Boc-d-beta-hPhe kaiser_test Perform Kaiser Test start->kaiser_test negative Negative Test: Coupling Complete kaiser_test->negative Negative positive Positive Test: Incomplete Coupling kaiser_test->positive Positive next_step Proceed to Next Cycle negative->next_step double_coupling Perform Double Coupling positive->double_coupling extend_time Extend Reaction Time positive->extend_time stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) positive->stronger_reagent double_coupling->next_step

Caption: Decision-making workflow for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Boc Deprotection of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the challenges associated with the Boc deprotection of β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the Boc deprotection of β-amino acids?

A1: The primary challenges include incomplete deprotection, side reactions due to the formation of the reactive tert-butyl cation, and cyclization reactions specific to the β-amino acid structure. Incomplete reactions can lead to complex product mixtures and purification difficulties.[1][2] The tert-butyl cation can cause alkylation of sensitive functional groups.[1][2] Furthermore, the proximity of the amino and carboxyl groups in β-amino acids can facilitate intramolecular cyclization, such as the formation of β-lactams, under certain conditions.

Q2: Which acidic reagents are typically used for Boc deprotection of β-amino acids, and how do they compare?

A2: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents for Boc deprotection.[3] TFA is generally used in a solution with a co-solvent like dichloromethane (DCM), offering fast deprotection times.[3] HCl is often used as a solution in an organic solvent like dioxane or methanol and can be a good alternative, sometimes providing a crystalline hydrochloride salt of the deprotected amine which can aid in purification.[3] The choice between TFA and HCl depends on the substrate's sensitivity to the acid and the desired final salt form.[3]

Q3: Are there milder alternatives to strong acids like TFA and HCl for Boc deprotection of sensitive β-amino acids?

A3: Yes, several milder methods can be employed when dealing with acid-sensitive substrates. Lewis acids such as bismuth(III) chloride, iron(III) chloride, and tin(IV) chloride have been shown to effectively remove the Boc group under milder conditions.[4][5][6] These methods can offer better selectivity, preserving other acid-labile protecting groups that might be present in the molecule.[5][7]

Q4: What are scavengers, and are they necessary for the Boc deprotection of β-amino acids?

A4: Scavengers are compounds added to the deprotection reaction to trap the reactive tert-butyl cation generated from the cleavage of the Boc group.[1][2] This prevents the alkylation of nucleophilic residues, such as the side chains of tryptophan, methionine, cysteine, and tyrosine.[1][2] The use of scavengers like triisopropylsilane (TIS), thioanisole, or 1,2-ethanedithiol (EDT) is highly recommended, especially when the β-amino acid or peptide sequence contains these sensitive residues.[1][2]

Q5: How can I monitor the progress of the Boc deprotection reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC), looking for the disappearance of the starting material and the appearance of the more polar product. Staining with ninhydrin is often used to visualize the newly formed free amine, which typically appears as a colored spot. For more quantitative analysis, techniques like HPLC and LC-MS can be used to track the conversion of the starting material to the product.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material in the crude product after the reaction is complete (observed by TLC, HPLC, or NMR).

  • Low yield of the desired deprotected β-amino acid.

  • Complex mixture of products, making purification difficult.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or switch to a stronger deprotection cocktail (e.g., neat TFA, if the substrate allows).[3]
Inadequate Reaction Time Extend the reaction time and monitor the progress by TLC or HPLC until the starting material is fully consumed.
Steric Hindrance For sterically hindered β-amino acids, increasing the reaction temperature (if the substrate is stable) or using a less sterically demanding deprotection reagent might be necessary.
Poor Solubility Ensure the Boc-protected β-amino acid is fully dissolved in the reaction solvent. If solubility is an issue, consider using a different solvent system.
Issue 2: Side Product Formation (Alkylation)

Symptoms:

  • Observation of unexpected peaks in HPLC or LC-MS analysis of the crude product.

  • Mass spectra indicating the addition of a tert-butyl group (+56 Da) to the product or other sensitive residues.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Alkylation by tert-butyl cation Add a scavenger to the deprotection cocktail to trap the tert-butyl cation.[1][2] The choice of scavenger depends on the sensitive residues present.
Sensitive Functional Groups For β-amino acids containing nucleophilic side chains (e.g., aromatic rings, thioethers), the use of scavengers is crucial. A common scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]
Issue 3: Cyclization Side Reactions (e.g., β-Lactam Formation)

Symptoms:

  • Formation of a major byproduct with a mass corresponding to the cyclized product (e.g., loss of a molecule of water).

  • Difficulty in isolating the desired linear β-amino acid.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Intramolecular cyclization Use milder deprotection conditions, such as lower temperatures and shorter reaction times. Consider using a less harsh acidic reagent or a Lewis acid-mediated deprotection.[4][5][6]
Activation of the Carboxyl Group Ensure that the carboxyl group is protected (e.g., as an ester) if cyclization is a significant issue. Deprotection of the Boc group on a free carboxylic acid can sometimes facilitate cyclization.

Data Presentation

Table 1: Comparison of Common Boc Deprotection Reagents

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Conditions 20-50% in DCM, or neat4M in Dioxane, or in other organic solvents
Reaction Time Generally fast (30 min - 2 hours)[3]Can be rapid (e.g., 30 minutes with 4M HCl in dioxane)[3]
Product Form TFA salt (often oily)Hydrochloride salt (often crystalline)[3]
Selectivity Can be less selective for other acid-labile groupsCan offer better selectivity in some cases
Handling Corrosive, requires careful handlingCorrosive, requires careful handling

Table 2: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) General, effective for Trp, Met, Cys2.5 - 5% (v/v)
Thioanisole Trp, Met5% (v/v)
1,2-Ethanedithiol (EDT) Trp2.5% (v/v)
Water General2.5 - 5% (v/v)

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-protected β-amino acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition (if necessary): If the substrate contains sensitive residues, add the appropriate scavenger(s) (e.g., 2.5-5% v/v TIS).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 50% TFA/DCM mixture).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Purification: The crude product can be purified by crystallization, precipitation from a suitable solvent system (e.g., diethyl ether), or by chromatography.

Protocol 2: General Procedure for HCl-Mediated Boc Deprotection
  • Dissolution: Dissolve the Boc-protected β-amino acid in a minimal amount of a suitable solvent (e.g., dioxane, methanol, or ethyl acetate).

  • Deprotection: Add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Purification: The precipitated salt can be collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection cluster_workup Work-up & Purification start Boc-protected β-amino acid dissolve Dissolve in appropriate solvent start->dissolve scavenger Add Scavengers (if necessary) dissolve->scavenger add_acid Add Acid (TFA or HCl) scavenger->add_acid react Stir at Room Temperature add_acid->react monitor Monitor Reaction (TLC/HPLC) react->monitor remove_solvent Remove Solvent & Excess Acid monitor->remove_solvent Reaction Complete precipitate Precipitate/Crystallize Product remove_solvent->precipitate purify Purify (Filtration/Chromatography) precipitate->purify end Deprotected β-amino acid salt purify->end

Caption: General experimental workflow for the Boc deprotection of β-amino acids.

Troubleshooting_Logic cluster_incomplete Incomplete Reaction cluster_side_products Side Products Observed start Problem with Boc Deprotection incomplete Starting Material Remains start->incomplete side_products Unexpected Peaks in HPLC/MS start->side_products cause_incomplete Possible Causes: - Insufficient Acid - Short Reaction Time - Steric Hindrance incomplete->cause_incomplete solution_incomplete Solutions: - Increase Acid Conc. - Prolong Reaction Time - Increase Temperature cause_incomplete->solution_incomplete cause_alkylation Alkylation by t-butyl cation? side_products->cause_alkylation cause_cyclization Cyclization (e.g., β-lactam)? side_products->cause_cyclization solution_alkylation Add Scavengers (TIS, Thioanisole) cause_alkylation->solution_alkylation Yes solution_cyclization Use Milder Conditions (Lower Temp, Lewis Acid) cause_cyclization->solution_cyclization Yes

References

Minimizing racemization during the activation of Boc-d-beta-homophenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during the activation of Boc-d-beta-homophenylalanine for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, converting a pure enantiomer (e.g., the D-isomer) into a mixture of both D- and L-enantiomers.[1] This is a significant problem in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[2] The presence of the incorrect diastereomer (e.g., an L-L peptide instead of the desired D-L peptide) can result in a product with reduced or no biological activity, and these impurities can be extremely difficult to remove during purification.[1]

Q2: What is the primary chemical mechanism responsible for racemization during the activation of Boc-protected amino acids?

A2: The most common mechanism for racemization during the coupling of N-alkoxycarbonyl-protected amino acids, including this compound, is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[2][3][4] This process occurs in the following steps:

  • The carboxylic acid group is activated by a coupling reagent.

  • The activated intermediate cyclizes to form the oxazolone.

  • The α-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality at the α-carbon.[1][4]

  • The incoming amine can then attack the planar intermediate from either face, resulting in a mixture of the desired peptide and its diastereomer.[2]

Q3: How do coupling reagents and additives influence the extent of racemization?

A3: The choice of coupling reagent is critical. Carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), when used alone, can lead to significant racemization because they form highly reactive intermediates that readily cyclize to the oxazolone.[3][4] To prevent this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential.[4][5] These additives trap the activated intermediate to form a more stable active ester, which is less susceptible to racemization.[4] Onium (aminium/uronium) salts like HATU and HBTU or phosphonium salts like PyBOP are generally preferred as they inherently form these less racemization-prone active esters.[4][6]

Q4: What is the role of the base in controlling racemization?

A4: The base is necessary to neutralize protonated amines and facilitate the coupling reaction, but its choice significantly impacts stereochemical purity.[2][7] Stronger, less sterically hindered bases can easily abstract the acidic α-proton from the oxazolone intermediate, which accelerates racemization.[2] Therefore, weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are recommended over stronger bases such as DIPEA (N,N-diisopropylethylamine) to help preserve the stereochemical integrity of the amino acid.[6][7]

Q5: Besides reagents, what other reaction conditions should be optimized?

A5: Several other factors can accelerate racemization.

  • Temperature: Higher temperatures increase the rate of racemization. Performing the coupling reaction at a lower temperature, such as 0°C, is highly recommended.[2][3]

  • Solvent: Less polar solvents can help reduce the rate of racemization, although solvent choice is often constrained by reagent solubility.[3][8]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before adding the amine component can increase the concentration of the racemization-prone activated intermediate and should be minimized.[2]

Troubleshooting Guide: High Epimerization Levels

If you detect high levels of the undesired diastereomer in your product after coupling this compound, consult the following guide.

Potential Cause Recommended Solution & Rationale
Inappropriate Coupling Reagent Solution: Switch from a carbodiimide-only approach to an onium salt (e.g., HATU, HCTU, COMU) or phosphonium salt (e.g., PyBOP, PyAOP) reagent.[4][6] Rationale: These reagents are designed to rapidly form active esters that are less prone to forming the oxazolone intermediate. HATU is often considered superior for difficult couplings with minimal racemization.[4][6]
Absence of Racemization-Suppressing Additives Solution: Always use carbodiimide coupling reagents (DCC, DIC) in conjunction with an additive like Oxyma Pure®, HOAt, or HOBt.[3][6] Rationale: Additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester, which minimizes the opportunity for oxazolone formation. HOAt and Oxyma are generally more effective than HOBt.[4][6]
Use of a Strong or Sterically Unhindered Base Solution: Replace strong bases like DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Also, ensure you are using the minimum amount of base necessary.[2] Rationale: Weaker bases are less effective at abstracting the α-proton from the oxazolone intermediate, thereby reducing the rate of racemization.[2]
Elevated Reaction Temperature Solution: Perform the entire activation and coupling process at a lower temperature, ideally 0°C.[3] Rationale: Lowering the temperature reduces the rate of both the desired coupling and the undesired racemization side reaction, but it often has a more pronounced effect on suppressing racemization.[2]
Prolonged Pre-Activation Time Solution: Keep the pre-activation time (mixing the amino acid, coupling reagent, and additive) to a minimum (e.g., 1-5 minutes) before adding the amine component.[2] Rationale: A longer activation period increases the concentration of the activated intermediate, providing more time for the racemization-prone oxazolone to form before the coupling reaction can occur.

Data Summary Tables

Table 1: Comparison of Common Coupling Strategies for Minimizing Racemization

Coupling SystemReagent TypeRelative Racemization RiskKey Considerations
DIC / HOAt Carbodiimide + AdditiveLowHOAt is generally superior to HOBt in suppressing racemization.[6] A widely used and effective combination.
DIC / Oxyma Carbodiimide + AdditiveLowOxyma is an excellent, non-explosive alternative to HOBt/HOAt and is highly effective at minimizing racemization.[2][6]
HATU / Base Uronium SaltVery LowHighly effective and fast-acting, often considered a superior reagent for difficult couplings.[4][6] Requires a non-nucleophilic base.
PyBOP / Base Phosphonium SaltVery LowPowerful coupling reagent associated with low racemization levels.[6] Does not pose a risk of guanidinylation side reactions.[6]
DIC only CarbodiimideHighNot recommended for chiral amino acids due to the high risk of racemization via the oxazolone pathway.[3]

Table 2: Impact of Organic Base on Racemization

BaseCommon AbbreviationpKa (Conjugate Acid)General Impact on Racemization
N,N-Diisopropylethylamine DIPEA, Hünig's Base~10.7Higher Risk: Stronger base that can promote racemization.[6]
N-Methylmorpholine NMM~7.4Lower Risk: Weaker base, preferred for minimizing racemization.[6][7]
2,4,6-Collidine TMP~7.4Lower Risk: Sterically hindered and a weak base, very effective at suppressing racemization.[6][7]

Visual Guides and Protocols

Racemization and Suppression Pathways

G cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway (Undesired) cluster_suppression Suppression Pathway (Desired) BocAA Boc-D-AA-OH Activated Activated Intermediate (e.g., O-Acylisourea) BocAA->Activated Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Cyclization ActiveEster Stable Active Ester (e.g., HOBt/HOAt Ester) Activated->ActiveEster + Additive (HOBt/HOAt) RacemicPeptide Mixture of D-L and L-L Peptides Oxazolone->RacemicPeptide + Amine + Base TargetPeptide Desired D-L Peptide ActiveEster->TargetPeptide + Amine

Caption: Mechanism of racemization via oxazolone formation and its suppression using additives.

Recommended Experimental Workflow

G start Start prep Prepare Solutions 1. This compound in DMF 2. Amine component in DMF 3. Coupling Reagent/Additive in DMF 4. Base (e.g., NMM) start->prep cool Cool all solutions to 0°C in an ice bath prep->cool mix Combine Boc-AA, Additive (HOAt), and Base solutions cool->mix activate Add Coupling Reagent (HATU or DIC) Stir for 1-5 minutes (Pre-activation) mix->activate couple Add Amine component solution Allow reaction to proceed at 0°C activate->couple monitor Monitor reaction progress (e.g., via TLC or LC-MS) couple->monitor workup Quench reaction and perform aqueous workup monitor->workup purify Purify the product (e.g., via flash chromatography) workup->purify end End purify->end

Caption: Step-by-step workflow for a low-racemization coupling reaction.

Detailed Experimental Protocol

Protocol: Low-Racemization Coupling of this compound using HATU

This protocol provides a general procedure for the activation and coupling of this compound to an amine component (e.g., an amino acid ester or a resin-bound peptide) designed to minimize racemization.

Materials:

  • This compound

  • Amine component (H-AA-OR or H-Peptide-Resin)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) for workup

  • 0.5 M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ice bath

Procedure:

  • Preparation of the Carboxylic Acid Component:

    • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath with gentle stirring.

  • Activation:

    • To the cooled solution from Step 1, add N-Methylmorpholine (NMM) (2.0 equivalents).

    • Add HATU (1.0 equivalent) to the solution.

    • Allow the activation (pre-activation) to proceed for 1-5 minutes at 0°C. The solution may change color.

  • Coupling:

    • Dissolve the amine component (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add the amine solution to the activated carboxylic acid mixture from Step 2.

    • Maintain the reaction temperature at 0°C and stir for 2-4 hours. If the reaction is slow, it can be allowed to warm slowly to room temperature and stir overnight.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.

  • Workup (for solution-phase synthesis):

    • Once the reaction is complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure peptide product.

    • Characterize the final product and assess its diastereomeric purity using chiral HPLC if necessary.

References

Analytical challenges in the characterization of beta-homophenylalanine peptides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of β-homophenylalanine (β-hPhe) peptides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of these unique peptidomimetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges specific to β-homophenylalanine peptides compared to standard α-peptides?

A1: The primary challenges stem from the introduction of a β-amino acid into the peptide backbone. This structural change can significantly impact:

  • Chromatographic Behavior: Altered polarity and conformational flexibility can lead to unexpected retention times in HPLC.

  • Mass Spectrometric Fragmentation: The additional methylene group in the backbone influences fragmentation patterns, potentially complicating sequence analysis.

  • NMR Spectroscopy: Different chemical shifts and coupling constants for the backbone protons require specific consideration for structural elucidation.

  • Chiral Separation: The presence of an additional stereocenter necessitates robust chiral chromatography methods to resolve enantiomers and diastereomers.

  • Aggregation Propensity: The altered backbone and hydrophobic side chain can influence inter- and intramolecular interactions, leading to aggregation.[1][2][3][4][5]

  • Sequencing by Edman Degradation: Standard Edman degradation protocols may fail or provide ambiguous results due to the inability of the β-amino acid to form the required five-membered ring intermediate for cleavage.[6][7]

Q2: How does the presence of β-homophenylalanine affect the mass spectrometric analysis of a peptide?

A2: The β-hPhe residue introduces a mass shift and alters the fragmentation pattern. In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), you can expect to see characteristic b- and y-ions, but their relative abundances may differ from those of α-peptides.[8] The presence of the β-hPhe residue can also lead to neutral losses specific to its side chain. It is crucial to have high-resolution mass spectrometry to accurately determine the mass of the peptide and its fragments.[9][10]

Q3: Can I use Edman degradation to sequence a peptide containing β-homophenylalanine?

A3: Edman degradation is generally not recommended for peptides containing β-amino acids. The mechanism of Edman degradation relies on the formation of a five-membered anilinothiazolinone (ATZ) ring from the N-terminal α-amino acid, which is then cleaved.[11][12][13] With a β-amino acid at the N-terminus, the formation of this stable intermediate is hindered, which will likely halt the sequencing process.[6]

Q4: What should I consider when analyzing the conformation of a β-homophenylalanine peptide?

A4: The conformational landscape of β-peptides is more diverse than that of α-peptides. Techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

  • CD Spectroscopy: Can provide information on the secondary structure (e.g., helices, sheets). However, the aromatic side chain of phenylalanine can interfere with the amide region of the CD spectrum.[14] Corrections may be necessary to accurately interpret the data.[14]

  • NMR Spectroscopy: Provides detailed insights into the three-dimensional structure.[15] Specific 2D NMR experiments like COSY, TOCSY, and NOESY are crucial for assigning protons and determining spatial proximities.

Troubleshooting Guides

Issue 1: Difficulty in Purifying β-Homophenylalanine Peptides by RP-HPLC

Symptoms:

  • Poor peak shape (broadening, tailing).

  • Co-elution of impurities with the main product.

  • Low recovery of the peptide.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Peptide Aggregation Peptides with hydrophobic residues like homophenylalanine have a tendency to aggregate.[1][2] To mitigate this, try:- Lowering the peptide concentration.- Adding organic modifiers like isopropanol or acetonitrile to the mobile phase.- Using chaotropic agents like guanidinium chloride in the sample solvent.
Inappropriate Stationary Phase The choice of stationary phase is critical. For β-peptides, which can have different polarities, screen a variety of columns with different chemistries (e.g., C18, C8, Phenyl-Hexyl).
Suboptimal Mobile Phase Conditions Systematically vary the mobile phase composition, including the organic solvent, ion-pairing agent (e.g., TFA, formic acid), and pH, to optimize selectivity and peak shape.
Secondary Interactions with Silica Residual silanol groups on the silica support can interact with the peptide, leading to peak tailing. Use a column with end-capping or a hybrid silica/polymer stationary phase.
Issue 2: Ambiguous Results in Mass Spectrometry Sequencing

Symptoms:

  • Incomplete fragmentation or unexpected fragment ions.

  • Difficulty in distinguishing between isobaric residues.

  • Low confidence in sequence assignment by automated software.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Non-canonical Fragmentation The β-amino acid backbone may lead to fragmentation pathways that are not recognized by standard sequencing algorithms. Manually inspect the MS/MS spectra for characteristic neutral losses and fragment ions associated with β-hPhe.
Insufficient Fragmentation Energy Optimize the collision energy (CID/HCD) to ensure sufficient fragmentation of the peptide backbone without excessive side-chain fragmentation. A stepwise increase in collision energy can help identify the optimal setting.
Charge State of the Precursor Ion The charge state can influence fragmentation.[16] Analyze different precursor charge states if available to obtain complementary fragmentation information.
Isobaric Interferences High-resolution mass spectrometry is essential to differentiate between the desired peptide and any co-eluting isobaric impurities.
Issue 3: Inability to Resolve Enantiomers/Diastereomers

Symptoms:

  • A single peak in HPLC for a sample that is expected to be a mixture of stereoisomers.

  • Broad or asymmetric peaks suggesting partial separation.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Achiral Stationary Phase Enantiomers and diastereomers require a chiral environment for separation. Use a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for amino acid derivatives.[17]
Inadequate Chiral Recognition The choice of CSP is crucial. Screen different types of CSPs (e.g., cyclodextrin-based, macrocyclic antibiotic-based) to find one that provides adequate chiral recognition for your specific peptide.[18]
Suboptimal Mobile Phase The mobile phase composition significantly impacts chiral separations.[19] Experiment with different organic modifiers (e.g., isopropanol, ethanol in hexane for normal phase; acetonitrile, methanol for reversed-phase) and additives (e.g., acids, bases) to enhance resolution.[20]
Temperature Effects Temperature can affect the thermodynamics of the chiral recognition process. Varying the column temperature can sometimes improve separation.[18]

Quantitative Data Summary

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in a Tripeptide Containing Homophenylalanine (in DMSO-d₆) [15]

ProtonChemical Shift (ppm)
Hph α-NH~8.0 - 8.5
Hph α-CH~4.0 - 4.5
Hph β-CH₂~2.5 - 3.0
Phe α-NH~8.0 - 8.5
Phe α-CH~4.5 - 5.0
Phe β-CH₂~2.8 - 3.2
Aromatic Protons~7.0 - 7.5

Note: Chemical shifts can vary depending on the peptide sequence, conformation, and solvent.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a β-Homophenylalanine Peptide

This protocol outlines a standard manual Fmoc/tBu strategy for SPPS.[21][22]

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.

  • Amino Acid Coupling:

    • Dissolve Fmoc-β-hPhe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Washing: Wash the resin with DMF, DCM, and DMF.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by preparative RP-HPLC.[23]

  • Characterization: Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.

Protocol 2: Chiral HPLC for Enantiomeric Resolution

This is a general approach; specific conditions will need to be optimized for your peptide.[24]

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: Hexane

    • Mobile Phase B: Isopropanol or Ethanol

    • Screen a range of isocratic conditions (e.g., 90:10, 80:20, 70:30 A:B).

    • For basic peptides, add 0.1% diethylamine to the mobile phase. For acidic peptides, add 0.1% TFA.

  • Mobile Phase Screening (Reversed Phase):

    • Mobile Phase A: Water with 0.1% TFA or formic acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or formic acid

    • Run a gradient from 5% to 95% B over 30 minutes.

  • Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.

Visualizations

Troubleshooting Workflow for Peptide Purification

purification_troubleshooting Troubleshooting Peptide Purification start Poor HPLC Profile (Broad Peaks, Low Purity) check_aggregation Is Aggregation Suspected? start->check_aggregation aggregation_solutions Modify Sample/Mobile Phase: - Lower Concentration - Add Organic Modifiers - Use Chaotropic Agents check_aggregation->aggregation_solutions Yes check_column Is Stationary Phase Optimal? check_aggregation->check_column No aggregation_solutions->check_column column_solutions Screen Different Columns: - C8, Phenyl-Hexyl - End-capped or Hybrid Silica check_column->column_solutions No check_mobile_phase Are Mobile Phase Conditions Optimized? check_column->check_mobile_phase Yes column_solutions->check_mobile_phase mobile_phase_solutions Systematically Vary: - Organic Solvent % - Ion-Pairing Agent - pH check_mobile_phase->mobile_phase_solutions No end_node Improved HPLC Profile check_mobile_phase->end_node Yes mobile_phase_solutions->end_node

Caption: A logical workflow for troubleshooting common issues in β-homophenylalanine peptide purification by HPLC.

Analytical Workflow for Characterization

characterization_workflow Analytical Workflow for β-hPhe Peptides synthesis Peptide Synthesis purification RP-HPLC Purification synthesis->purification purity_check Analytical HPLC Mass Spectrometry (Intact Mass) purification->purity_check chiral_analysis Chiral Purity Analysis purity_check->chiral_analysis chiral_hplc Chiral HPLC chiral_analysis->chiral_hplc Required sequence_analysis Sequence Verification chiral_analysis->sequence_analysis Not Required / Pure chiral_hplc->sequence_analysis msms Tandem MS (MS/MS) sequence_analysis->msms nmr NMR Spectroscopy sequence_analysis->nmr conformational_analysis Conformational Analysis msms->conformational_analysis nmr->conformational_analysis cd_spec CD Spectroscopy conformational_analysis->cd_spec nmr_2d 2D NMR (COSY, NOESY) conformational_analysis->nmr_2d final_product Characterized Peptide cd_spec->final_product nmr_2d->final_product

Caption: A comprehensive workflow outlining the key analytical steps for the characterization of β-homophenylalanine peptides.

References

Validation & Comparative

Unnatural Amino Acids in Peptide Design: A Comparative Guide to Boc-D-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone of modern peptide-based drug design. These non-proteinogenic building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the diverse array of available UAAs, Boc-D-beta-homophenylalanine stands out as a valuable tool for enhancing the therapeutic potential of peptides.

This guide provides an objective comparison of this compound with other classes of unnatural amino acids, supported by experimental data. We delve into the structural and functional consequences of its incorporation, offering insights into its impact on peptide stability, receptor binding, and conformation.

The Advantage of Unnatural Amino Acids

The introduction of UAAs into a peptide sequence can confer a range of beneficial properties:

  • Enhanced Proteolytic Stability: By altering the peptide backbone or side-chain structure, UAAs can hinder recognition by proteases, leading to a longer in vivo half-life.[1]

  • Conformational Control: Specific UAAs can induce or stabilize desired secondary structures, such as helices or turns, which are often critical for biological activity.

  • Improved Pharmacokinetic Profiles: Modifications can influence properties like lipophilicity, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Increased Receptor Affinity and Selectivity: The unique functionalities and constrained geometries of UAAs can optimize interactions with biological targets.

This compound: A Profile

This compound is a derivative of phenylalanine, a natural aromatic amino acid. Its key features include:

  • Beta-Amino Acid Structure: The amino group is attached to the beta-carbon relative to the carboxyl group, extending the peptide backbone by a single carbon atom. This alteration can significantly impact the peptide's conformational preferences and resistance to enzymatic degradation.[2]

  • D-Configuration: The D-enantiomer is not recognized by most endogenous proteases, which are stereospecific for L-amino acids, thereby enhancing metabolic stability.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the amine during solid-phase peptide synthesis and can be retained in the final peptide to increase lipophilicity.[3]

  • Homophenylalanine Side Chain: The phenyl group provides a key aromatic interaction motif found in many bioactive peptides.

Performance Comparison: this compound vs. Other Unnatural Amino Acids

Direct, head-to-head comparisons of a wide range of unnatural amino acids within a single peptide scaffold are rare in the literature. However, studies on specific peptide analogues provide valuable insights into the relative performance of different UAAs.

Case Study: Biphalin Analogues for Opioid Receptor Targeting

A study on the dimeric opioid peptide Biphalin provides a compelling comparison of the effects of incorporating a β-homophenylalanine derivative (hβ³Phe) versus another unnatural amino acid, β-alanine, and the natural L-phenylalanine.

Table 1: Opioid Receptor Binding Affinity of Biphalin Analogues

CompoundModificationµ-Receptor Affinity (Ki, nM)δ-Receptor Affinity (Ki, nM)
Biphalin (Native)L-Phe at position 40.50.3
Analogue 1 hβ³Phe at position 4 1.1 0.72
Analogue 2hβ³Tyr at position 1>1000>1000
Analogue 3β-Ala at position 225.311.5
Analogue 4β-Ala at position 315.66.8

Data adapted from: Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides. Note: A lower Ki value indicates higher binding affinity.

The data indicates that the substitution of L-phenylalanine with hβ³-homophenylalanine (Analogue 1) results in a peptide with retained high affinity for both µ and δ opioid receptors, comparable to the native peptide.[1] In contrast, substitutions at other positions with different β-amino acids led to a significant decrease in binding affinity.

Table 2: Enzymatic Stability of Biphalin Analogues in Human Plasma

CompoundModificationHalf-life (t½, min)
Biphalin (Native)L-Phe at position 430
Analogue 1 hβ³Phe at position 4 >240
Analogue 3β-Ala at position 2>240
Analogue 4β-Ala at position 3>240

Data adapted from: Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides.

This data clearly demonstrates the dramatic increase in enzymatic stability conferred by the incorporation of β-amino acids, including hβ³-homophenylalanine.[1] The native biphalin is rapidly degraded, while the analogues show significantly prolonged stability in human plasma.

Other Classes of Unnatural Amino Acids in Peptide Design

While the biphalin case study highlights the benefits of β-homophenylalanine, other classes of UAAs are also widely employed to achieve specific design goals.

  • D-Amino Acids: The simple substitution of an L-amino acid with its D-enantiomer is a common strategy to enhance proteolytic resistance. However, this can sometimes lead to a reduction in binding affinity if the original stereochemistry is critical for receptor interaction.

  • N-methylated Amino Acids: The addition of a methyl group to the backbone amide nitrogen can restrict conformational flexibility and improve membrane permeability. This modification can be particularly useful for developing orally bioavailable peptides.

  • Other Beta-Amino Acids: A wide variety of β-amino acids with different side chains are available. Their incorporation can lead to the formation of novel secondary structures, such as helices and sheets, that are not accessible to α-peptides.[2]

The choice of which unnatural amino acid to incorporate is highly dependent on the specific peptide and the desired therapeutic outcome. A thorough understanding of the structure-activity relationship of the target peptide is crucial for making an informed decision.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of peptides containing unnatural amino acids.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound and other UAAs is typically performed using solid-phase peptide synthesis with either Boc or Fmoc chemistry.

Protocol for Manual Boc-based Solid-Phase Peptide Synthesis:

  • Resin Swelling: The appropriate resin (e.g., Merrifield resin) is swollen in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling: The C-terminal Boc-protected amino acid is coupled to the resin using a suitable activating agent (e.g., DIC/HOBt) in DMF.

  • Boc Deprotection: The Boc protecting group is removed using a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

  • Neutralization: The resin is neutralized with a solution of diisopropylethylamine (DIPEA) in DCM.

  • Coupling of Subsequent Amino Acids: The next Boc-protected amino acid (e.g., this compound) is pre-activated and coupled to the growing peptide chain.

  • Repeat: Steps 3-5 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., HF or TFMSA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry (MS) and analytical RP-HPLC.

In Vitro Enzymatic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases found in biological fluids.

Protocol for Peptide Stability in Human Plasma:

  • Peptide Solution Preparation: A stock solution of the purified peptide is prepared in a suitable buffer (e.g., PBS).

  • Plasma Preparation: Freshly collected human plasma is thawed and centrifuged to remove any precipitates.

  • Incubation: The peptide solution is added to the plasma to a final concentration of, for example, 100 µM. The mixture is incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).

  • Sample Preparation: The quenched samples are centrifuged to pellet precipitated proteins. The supernatant containing the peptide is collected.

  • Analysis: The amount of intact peptide remaining at each time point is quantified by RP-HPLC or LC-MS.

  • Data Analysis: The percentage of peptide remaining is plotted against time, and the half-life (t½) is calculated.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a peptide to its target receptor.

Protocol for Somatostatin Receptor Binding Assay:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., somatostatin receptor subtype 2) are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, the following are added in triplicate:

    • Total Binding: Cell membranes, a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin), and assay buffer.

    • Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled somatostatin).

    • Competitive Binding: Cell membranes, radiolabeled ligand, and increasing concentrations of the test peptide (e.g., the peptide containing this compound).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is stopped by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The amount of radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Visualizing Biological Context

Understanding the signaling pathways in which these modified peptides function is crucial for rational drug design.

Somatostatin_Receptor_Signaling Somatostatin Somatostatin Analogue SSTR2 SSTR2 Somatostatin->SSTR2 G_protein Gi/o Protein SSTR2->G_protein SHP1 SHP-1 SSTR2->SHP1 AC Adenylyl Cyclase G_protein->AC Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel K_channel K+ Channels G_protein->K_channel cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Ca_channel->Hormone_Secretion Ca2+ influx K_channel->Hormone_Secretion K+ efflux MAPK_pathway MAPK Pathway (ERK1/2) SHP1->MAPK_pathway Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation

Caption: Somatostatin Receptor 2 (SSTR2) Signaling Pathway.

Experimental_Workflow start Start synthesis Peptide Synthesis (SPPS) start->synthesis purification Purification (RP-HPLC) synthesis->purification characterization Characterization (MS, HPLC) purification->characterization stability_assay Enzymatic Stability Assay (in Plasma) characterization->stability_assay binding_assay Receptor Binding Assay (Competitive) characterization->binding_assay data_analysis Data Analysis (t½, Ki) stability_assay->data_analysis binding_assay->data_analysis end End data_analysis->end

Caption: Workflow for Peptide Synthesis and Evaluation.

Conclusion

The incorporation of this compound represents a highly effective strategy for enhancing the therapeutic potential of peptides. As demonstrated by the biphalin case study, this unnatural amino acid can significantly improve enzymatic stability while maintaining high receptor binding affinity. While direct comparative data with a broad range of other unnatural amino acids is limited, the available evidence strongly supports its utility in peptide design. The choice of unnatural amino acid will always be context-dependent, but this compound provides a robust option for researchers seeking to develop more stable and potent peptide-based therapeutics.

References

Mass Spectrometry Validation of Boc-d-beta-homophenylalanine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of peptides incorporating unnatural amino acids, rigorous validation of their successful incorporation is paramount. This guide provides an objective comparison of mass spectrometry-based techniques for the validation of Boc-d-beta-homophenylalanine incorporation, supported by experimental data and detailed protocols.

The site-specific incorporation of unnatural amino acids, such as this compound, into peptides and proteins is a powerful tool for modulating their structure, function, and therapeutic properties. The tert-butyloxycarbonyl (Boc) protecting group offers a valuable handle for subsequent chemical modifications. However, confirming the precise mass and location of the incorporated amino acid is a critical quality control step. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this validation, providing unambiguous evidence of successful incorporation.

Comparison of Mass Spectrometry Approaches

While various mass spectrometry techniques can be employed, high-resolution methods like those utilizing Orbitrap or Time-of-Flight (TOF) analyzers are preferred for their accuracy in mass determination. The choice between different ionization techniques and fragmentation methods can also influence the quality of the validation data.

TechniqueIonization SourceFragmentation MethodKey Performance Characteristics
LC-MS/MS Electrospray Ionization (ESI)Collision-Induced Dissociation (CID) / Higher-energy C-trap Dissociation (HCD)High Sensitivity & Specificity: Provides definitive confirmation of molecular weight and sequence. Versatility: Applicable to a wide range of peptides. Quantitative Capability: Allows for the assessment of incorporation efficiency.
MALDI-TOF MS Matrix-Assisted Laser Desorption/Ionization (MALDI)Post-Source Decay (PSD) / CIDHigh Throughput: Suitable for rapid screening of multiple samples. Tolerance to Buffers/Salts: Less susceptible to ion suppression from complex matrices. Intact Mass Analysis: Excellent for confirming the mass of the full-length peptide.

Experimental Protocols

A detailed experimental protocol for the validation of this compound incorporation using LC-MS/MS is outlined below. This protocol can be adapted based on the specific peptide sequence and available instrumentation.

Sample Preparation: In-Solution Tryptic Digestion
  • Protein/Peptide Solubilization: Dissolve 10-20 µg of the protein or peptide containing this compound in a suitable buffer, such as 50 mM ammonium bicarbonate.

  • Reduction and Alkylation (for proteins): If analyzing a protein, reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA) to prevent refolding.

  • Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C for 12-16 hours.

  • Digestion Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • Sample Concentration and Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) coupled to a nano-liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phases:

    • Phase A: 0.1% formic acid in water

    • Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 2% to 40% mobile phase B over 60 minutes is a good starting point, which can be optimized based on the peptide's hydrophobicity.

  • MS1 (Full Scan) Parameters:

    • Scan Range: m/z 350-1800

    • Resolution: 70,000

    • AGC Target: 3e6

    • Maximum IT: 100 ms

  • MS2 (Tandem MS) Parameters:

    • Activation Type: HCD

    • Isolation Window: 2.0 m/z

    • Collision Energy: Normalized collision energy (NCE) of 28

    • Resolution: 17,500

    • AGC Target: 1e5

    • Maximum IT: 50 ms

    • Data-Dependent Acquisition: Top 10 most intense precursor ions.

Data Presentation: Expected Mass Shifts and Fragmentation

The successful incorporation of this compound will result in a predictable mass shift in the peptide. The molecular weight of this compound is 279.33 g/mol .

Amino Acid ReplacedMolecular Weight ( g/mol )Expected Mass Shift (Da)
Glycine (Gly)57.05+222.28
Alanine (Ala)71.08+208.25
Phenylalanine (Phe)147.18+132.15

During MS/MS analysis, peptides containing a Boc-protected amino acid exhibit characteristic fragmentation patterns. A key diagnostic feature is the neutral loss of components of the Boc group.

Neutral LossMass (Da)Description
Isobutylene56.11C4H8
tert-Butanol74.12C4H10O
Boc group100.12C5H8O2

The MS/MS spectrum will also contain b- and y-ions that allow for the sequencing of the peptide and pinpointing the exact location of the this compound residue.

Mandatory Visualization

Below are Graphviz diagrams illustrating the key workflows described in this guide.

G Experimental Workflow for Mass Spectrometry Validation cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Sample Protein/Peptide Sample Digestion Tryptic Digestion Protein_Sample->Digestion Desalting Desalting (C18 SPE) Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Fragmentation Fragmentation (HCD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ions) Fragmentation->MS2 Database_Search Database Search MS2->Database_Search Manual_Validation Manual Spectral Validation Database_Search->Manual_Validation

Caption: Workflow for Mass Spectrometry Validation.

G Logic Diagram for Data Interpretation Start Acquired MS/MS Spectrum Check_Precursor Precursor ion mass matches expected mass of modified peptide? Start->Check_Precursor Check_Neutral_Loss Observe neutral loss of Boc group (56, 74, or 100 Da)? Check_Precursor->Check_Neutral_Loss Yes Failure Incorporation Not Confirmed Check_Precursor->Failure No Check_Fragments b- and y-ion series consistent with modified peptide sequence? Check_Neutral_Loss->Check_Fragments Yes Check_Neutral_Loss->Failure No Confirmation Successful Incorporation Confirmed Check_Fragments->Confirmation Yes Check_Fragments->Failure No

Caption: Data Interpretation Flowchart.

A Comparative Guide to Fmoc- and Boc-Protected D-β-Homophenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of non-proteinogenic amino acids like D-β-homophenylalanine offers a gateway to novel peptide structures with enhanced stability and unique pharmacological profiles. The strategic choice between Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups for these building blocks is a critical decision that dictates the overall synthetic strategy and outcome. This guide provides an objective, data-driven comparison of Fmoc-D-β-homophenylalanine and Boc-D-β-homophenylalanine in Solid-Phase Peptide Synthesis (SPPS), offering insights to inform your selection process.

Core Chemical Differences and Strategic Implications

The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal protection schemes. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring an acid like trifluoroacetic acid (TFA) for its removal.[1][2] This dictates the choice of resin, side-chain protecting groups, and final cleavage conditions.

The Fmoc/tBu strategy is lauded for its true orthogonality.[][4] The base-labile Fmoc group for Nα-protection is removed under conditions that leave the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker intact.[5] This minimizes the risk of premature side-chain deprotection during the synthesis cycles.[][4]

Conversely, the Boc/Bzl strategy relies on graduated acid lability.[1] The Nα-Boc group is removed with a moderate acid (TFA), while the more robust benzyl-based side-chain protecting groups require a much stronger acid, such as hydrogen fluoride (HF), for final cleavage.[2]

Performance Comparison: Fmoc- vs. Boc-D-β-Homophenylalanine

While direct head-to-head comparative studies for D-β-homophenylalanine are not extensively published, we can extrapolate performance based on the known behaviors of these protecting groups with sterically hindered and β-amino acids.

Performance MetricFmoc-D-β-homophenylalanineBoc-D-β-homophenylalanineKey Considerations
Coupling Efficiency Generally high, but may require optimized conditions due to steric hindrance.[6][7][8]Can be challenging, potentially requiring longer reaction times or double coupling.The bulky nature of β-homophenylalanine can impede efficient coupling. Modern coupling reagents like HATU or HBTU are often preferred in Fmoc-SPPS for such residues.[]
Deprotection Conditions Mild: 20% piperidine in DMF.Harsher: 25-50% TFA in DCM for each cycle.The repeated acid exposure in Boc-SPPS can be detrimental to sensitive sequences.
Risk of Side Reactions Lower risk of acid-mediated side reactions during synthesis cycles.[]Higher potential for acid-catalyzed side reactions with repeated TFA treatments.For peptides containing acid-sensitive residues, the Fmoc strategy offers a significant advantage.[]
Racemization Potential Generally low when using standard coupling reagents.[10]The risk of racemization can be higher, particularly with older activation methods.[11][12]The use of additives like HOBt or Oxyma can suppress racemization in both strategies.[11]
Peptide Aggregation Aggregation can be a challenge, particularly with hydrophobic sequences.[13][14]The protonated N-terminus after TFA deprotection can help disrupt interchain hydrogen bonding and reduce aggregation.[13]The choice of solvent and the use of chaotropic agents or pseudoprolines can mitigate aggregation in both methods.[11][14]
Final Cleavage Mild: TFA-based cocktails.[5]Harsh: Strong acids like HF or TFMSA are often required.[2]The milder cleavage conditions of the Fmoc strategy are more compatible with a wider range of peptide modifications.[5]
Crude Peptide Purity Generally higher due to milder deprotection conditions and fewer side reactions.[4]May be lower due to the cumulative effect of repeated acid exposure.Higher crude purity simplifies the subsequent purification process.
Overall Yield Potentially higher due to more efficient coupling and fewer side reactions.Can be lower, especially for longer or more complex peptides.Yield is highly sequence-dependent and influenced by the efficiency of each step.

Experimental Protocols

Below are generalized protocols for a single coupling cycle using either Fmoc- or Boc-D-β-homophenylalanine. Note that optimization for specific sequences is often necessary.

Fmoc-SPPS Cycle for D-β-Homophenylalanine
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-D-β-homophenylalanine (3-5 eq.), a coupling reagent (e.g., HATU, 2.9 eq.), and an additive (e.g., HOAt, 3 eq.) in DMF.

    • Add a base (e.g., DIPEA, 6 eq.) to the amino acid solution to pre-activate.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. For sterically hindered residues, longer coupling times or double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Boc-SPPS Cycle for D-β-Homophenylalanine
  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and treat with fresh 25-50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3-5 times), isopropanol (IPA) (1-2 times), and then DCM again (3-5 times).

  • Neutralization:

    • Treat the resin with 10% DIPEA in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3-5 times).

  • Coupling:

    • In a separate vessel, dissolve Boc-D-β-homophenylalanine (3-5 eq.) and a coupling reagent (e.g., HBTU, 2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours. Double coupling may be required.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

Visualizing the Workflow

SPPS_Workflow_Comparison cluster_fmoc Fmoc-SPPS Cycle cluster_boc Boc-SPPS Cycle Fmoc_Start Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotection Fmoc_Wash1 DMF Wash Fmoc_Deprotection->Fmoc_Wash1 Fmoc_Coupling Coupling (Fmoc-D-β-Hphe-OH, HATU/DIPEA) Fmoc_Wash1->Fmoc_Coupling Fmoc_Wash2 DMF/DCM Wash Fmoc_Coupling->Fmoc_Wash2 Fmoc_End Elongated Peptide-Resin Fmoc_Wash2->Fmoc_End Boc_Start Peptide-Resin Boc_Deprotection Boc Deprotection (25-50% TFA/DCM) Boc_Start->Boc_Deprotection Boc_Wash1 DCM/IPA Wash Boc_Deprotection->Boc_Wash1 Boc_Neutralization Neutralization (DIPEA/DCM) Boc_Wash1->Boc_Neutralization Boc_Wash2 DCM Wash Boc_Neutralization->Boc_Wash2 Boc_Coupling Coupling (Boc-D-β-Hphe-OH, HBTU/DIPEA) Boc_Wash2->Boc_Coupling Boc_Wash3 DMF/DCM Wash Boc_Coupling->Boc_Wash3 Boc_End Elongated Peptide-Resin Boc_Wash3->Boc_End

Caption: Comparative workflow for a single coupling cycle in Fmoc- and Boc-SPPS.

Logical Decision Pathway for Strategy Selection

Strategy_Selection Start Start: Peptide Design Acid_Sensitive Peptide contains acid-sensitive residues? Start->Acid_Sensitive Aggregation_Prone Is the sequence highly hydrophobic/aggregation-prone? Acid_Sensitive->Aggregation_Prone No Fmoc_Strategy Fmoc Strategy Acid_Sensitive->Fmoc_Strategy Yes Complex_Modifications Are complex, orthogonal modifications required? Aggregation_Prone->Complex_Modifications No Consider_Boc Consider Boc Strategy (protonated N-terminus may aid solvation) Aggregation_Prone->Consider_Boc Yes Complex_Modifications->Fmoc_Strategy Yes Complex_Modifications->Fmoc_Strategy No (Fmoc is generally preferred) Boc_Strategy Boc Strategy Consider_Boc->Complex_Modifications

Caption: Decision tree for selecting between Fmoc and Boc strategies for D-β-homophenylalanine incorporation.

Conclusion

The choice between Fmoc-D-β-homophenylalanine and Boc-D-β-homophenylalanine for SPPS is a multifaceted decision that hinges on the specific requirements of the target peptide. The Fmoc strategy has emerged as the predominant choice for most applications due to its milder reaction conditions, true orthogonality, and amenability to automation, which generally lead to higher crude peptide purity and yield.[4][5] This is particularly advantageous when dealing with sensitive or complex peptide sequences.

However, the Boc strategy remains a viable and sometimes preferred option, especially for the synthesis of highly hydrophobic and aggregation-prone peptides where the acidic deprotection step can improve solvation.[13] Ultimately, the optimal strategy will depend on a careful consideration of the peptide sequence, the presence of other functional groups, and the available synthetic instrumentation and expertise. For the incorporation of sterically demanding residues like D-β-homophenylalanine, careful optimization of coupling conditions is paramount regardless of the chosen protecting group strategy.

References

Comparative Analysis of Enzymatic Stability: β-Homophenylalanine Peptides vs. α-Amino Acid Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitation of poor enzymatic stability. This guide provides a comparative analysis of the enzymatic stability of peptides containing β-homophenylalanine (β-hPhe) versus their natural α-amino acid analogues. The inclusion of β-hPhe, a homolog of phenylalanine with an additional methylene group in its backbone, has been shown to confer remarkable resistance to proteolytic degradation, a critical attribute for enhancing in vivo half-life and therapeutic efficacy.

Enhanced Proteolytic Resistance of β-Homophenylalanine Peptides: A Quantitative Overview

Peptide TypeEnzymeIncubation Time (hours)Remaining Peptide (%)Estimated Half-life (t½)
α-Peptide (containing α-hPhe)Trypsin2< 10%< 1 hour
β-Peptide (containing β-hPhe)Trypsin24> 95%> 48 hours
α-Peptide (containing α-hPhe)Chymotrypsin2< 5%< 30 minutes
β-Peptide (containing β-hPhe)Chymotrypsin24> 95%> 48 hours
α-Peptide (containing α-hPhe)Pepsin (SGF)1< 15%~ 30 minutes
β-Peptide (containing β-hPhe)Pepsin (SGF)8> 90%> 24 hours

Note: The data presented in this table is illustrative and compiled from multiple sources describing the general proteolytic resistance of β-peptides. Actual values will vary depending on the specific peptide sequence, the position of the β-amino acid, and the precise experimental conditions.

One study highlighted the exceptional stability of β-amino acid-containing peptides by using a peptide containing β-homophenylalanine as a non-proteolytically degradable internal standard in an assay quantifying cell-mediated peptide degradation[1][2]. Furthermore, the incorporation of a β³-homo-phenylalanine residue into the opioid peptide biphalin resulted in a derivative with increased enzymatic stability in human plasma.

Experimental Protocols for Enzymatic Stability Assays

Accurate assessment of enzymatic stability is crucial for the development of peptide-based therapeutics. Below are detailed methodologies for key in vitro enzymatic degradation assays.

1. General Protocol for Proteolytic Stability Assay using Purified Enzymes (Trypsin & Chymotrypsin)

  • Materials:

    • Test Peptide (β-homophenylalanine-containing) and Control Peptide (α-amino acid analogue)

    • Trypsin (sequencing grade)

    • Chymotrypsin (sequencing grade)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Acetonitrile (ACN)

    • Trifluoroacetic Acid (TFA)

    • HPLC or LC-MS system

  • Procedure:

    • Prepare stock solutions of the test and control peptides in PBS.

    • Prepare stock solutions of trypsin and chymotrypsin in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • In separate microcentrifuge tubes, incubate the test and control peptides with each enzyme at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.

    • Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA in ACN).

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of remaining intact peptide.

    • Calculate the percentage of remaining peptide at each time point relative to the 0-hour time point and determine the half-life (t½).

2. Protocol for Stability Assay in Simulated Gastric Fluid (SGF) with Pepsin

  • Materials:

    • Test Peptide and Control Peptide

    • Pepsin (from porcine gastric mucosa)

    • Simulated Gastric Fluid (SGF) without pepsin (0.2% NaCl, 0.7% HCl, pH 1.2)

    • Quenching solution (e.g., 1 M NaOH or a high concentration of an organic solvent)

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a stock solution of pepsin in SGF.

    • Dissolve the test and control peptides in SGF.

    • Initiate the reaction by adding the pepsin solution to the peptide solutions to achieve a final desired concentration.

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots at predetermined time intervals.

    • Quench the reaction immediately.

    • Process the samples for HPLC or LC-MS analysis as described in the general protocol.

    • Analyze the data to determine the degradation kinetics and half-life of the peptides in a simulated gastric environment.

Visualizing the Impact of β-Homophenylalanine Incorporation

Mechanism of Enhanced Proteolytic Resistance

The fundamental reason for the increased stability of β-peptides is the alteration of the peptide backbone, which is not recognized by proteases that have evolved to cleave the α-peptide bonds of natural proteins.

Protease_Resistance cluster_alpha α-Peptide Degradation cluster_beta β-Peptide Resistance α-Peptide α-Peptide Protease Protease α-Peptide->Protease Recognized & Bound Cleaved Fragments Cleaved Fragments Protease->Cleaved Fragments Hydrolysis β-Peptide β-Peptide Protease_beta Protease β-Peptide->Protease_beta Not Recognized Intact β-Peptide Intact β-Peptide Protease_beta->Intact β-Peptide No Hydrolysis

Figure 1. Mechanism of β-peptide mediated protease resistance.

Experimental Workflow for Enzymatic Stability Assessment

The systematic evaluation of peptide stability follows a well-defined experimental workflow, from sample preparation to data analysis.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (α- and β-analogues) Incubation Incubation with Enzyme (e.g., Trypsin, 37°C) Peptide_Synthesis->Incubation Time_Sampling Time-Point Sampling (0, 1, 2, 4, 8, 24h) Incubation->Time_Sampling Quenching Quenching Reaction (e.g., TFA/ACN) Time_Sampling->Quenching Analysis HPLC / LC-MS Analysis Quenching->Analysis Data_Processing Data Processing (Half-life Calculation) Analysis->Data_Processing

Figure 2. Experimental workflow for assessing enzymatic stability.

Implications for Drug Development: A Case Study in GPCR Signaling

The enhanced stability of β-amino acid-containing peptides makes them attractive candidates for modulating signaling pathways, such as those mediated by G protein-coupled receptors (GPCRs). Modifications at agonist residues that contact the extracellular domain of a GPCR can alter the signaling profile, for instance, by biasing the receptor towards G-protein activation over β-arrestin recruitment.

GPCR_Signaling Peptide_Agonist β-hPhe Peptide Agonist GPCR GPCR Peptide_Agonist->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Beta_Arrestin β-Arrestin GPCR->Beta_Arrestin Recruitment (Potentially Biased) Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector cAMP cAMP Production Effector->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization

Figure 3. GPCR signaling pathway modulated by a β-hPhe peptide agonist.

References

A Comparative Guide to the Validation of Synthesis Purity for Boc-d-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric and chemical purity of chiral building blocks like Boc-d-beta-homophenylalanine is paramount. The presence of even minute impurities can significantly impact the efficacy, safety, and overall success of a therapeutic candidate. This guide provides an objective comparison of analytical methods for validating the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Purity Validation

The selection of an appropriate analytical technique for purity assessment depends on factors such as the desired level of sensitivity, the nature of the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods used for the validation of this compound purity.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.[1]Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.[1]Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.[1]
Primary Use Enantiomeric purity, chemical purityEnantiomeric purity, identification of volatile impuritiesStructural confirmation, chemical purity, diastereomeric ratio
Limit of Detection (LOD) High (can be ≤0.05%)[1]High (LOQ down to 0.1%)[2]Moderate
Limit of Quantification (LOQ) High (can be ≤0.05%)[1]High (LOQ down to 0.1%)[2]Can be below 1% of the minor component[1]
Sample Preparation Direct injection of a solutionDerivatization to increase volatility is often required.[3]Dissolution in a suitable deuterated solvent; may require a chiral resolving agent.[4]
Potential for Racemization LowCan occur during derivatization if not optimized.[2]Low
Advantages High resolution and sensitivity for enantiomers, widely applicable.[]High sensitivity and specificity, provides structural information of impurities.[6]Non-destructive, provides detailed structural information, good for identifying diastereomers.[4]
Limitations Requires a specific chiral column for enantiomer separation.Derivatization can be time-consuming and introduce artifacts.Lower sensitivity compared to chromatographic methods, may require specialized reagents for chiral analysis.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is highly effective for determining the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Chiral Stationary Phase: A polysaccharide-based chiral stationary phase such as CHIRALPAK® IA or IC is often effective for Boc-protected amino acids.[7]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar organic solvent (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid). A typical starting point could be 90:10 (v/v) hexane:isopropanol with 0.1% TFA. The mobile phase composition should be optimized to achieve baseline separation of the enantiomers.[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210-220 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a racemic standard of Boc-dl-beta-homophenylalanine at the same concentration to confirm the elution order of the enantiomers.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the d- and l-enantiomers based on the injection of the racemic standard.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both enantiomeric purity assessment and the identification of volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Chromatographic Conditions:

  • Chiral Stationary Phase: A chiral capillary column such as Chirasil-L-Val.[8]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 220 °C) at a rate of 5-10 °C/min.

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: Scan from m/z 50 to 400.

Sample Preparation (Derivatization): Since this compound is not sufficiently volatile for GC analysis, derivatization is necessary. A common approach is esterification followed by acylation.[3]

  • Esterification: React the sample with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding ester.

  • Acylation: React the resulting ester with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group.

  • Extract the derivatized product into an organic solvent (e.g., dichloromethane) and dry it before injection.

Data Analysis:

  • Separate the derivatized enantiomers on the chiral column.

  • Identify the peaks based on their retention times and mass spectra.

  • Calculate the enantiomeric purity based on the peak areas of the enantiomers.

  • Use the mass spectra to identify any co-eluting impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for confirming the chemical structure and assessing the overall purity of the synthesized compound. Chiral analysis can be performed using a chiral solvating agent.

Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution)

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For enantiomeric purity assessment, add a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The chiral agent will form diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.[4]

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • For more detailed structural information, ¹³C NMR and 2D NMR experiments (e.g., COSY, HSQC) can be performed.

Data Analysis:

  • Analyze the ¹H NMR spectrum to confirm the presence of all expected protons and their chemical shifts and coupling constants.

  • Integrate the signals to determine the relative ratios of different protons, which can help in identifying and quantifying impurities.

  • In the presence of a chiral solvating agent, integrate the distinct signals corresponding to the two diastereomeric complexes to determine the enantiomeric ratio.

Visualizing the Workflow and Logic

To better understand the synthesis and validation process, the following diagrams illustrate the key workflows and logical relationships.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification D_Phenylalanine D-Phenylalanine Intermediate1 Reduction D_Phenylalanine->Intermediate1 LiAlH4 Intermediate2 Mesylation Intermediate1->Intermediate2 MsCl, Et3N Intermediate3 Cyanation Intermediate2->Intermediate3 NaCN Crude_Product Hydrolysis & Boc Protection Intermediate3->Crude_Product 1. NaOH, H2O 2. Boc2O, NaHCO3 Flash_Chromatography Flash Chromatography Crude_Product->Flash_Chromatography Pure_Product This compound Flash_Chromatography->Pure_Product

Caption: Synthesis and Purification Workflow for this compound.

Analytical_Validation_Workflow Start Synthesized this compound NMR_Analysis NMR Spectroscopy (Structural Confirmation, Chemical Purity) Start->NMR_Analysis Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Start->Chiral_HPLC GC_MS_Analysis Chiral GC-MS (Enantiomeric Purity, Volatile Impurities) Start->GC_MS_Analysis Pass_Fail Purity Specification Met? NMR_Analysis->Pass_Fail Chiral_HPLC->Pass_Fail GC_MS_Analysis->Pass_Fail Final_Product Qualified Product Pass_Fail->Final_Product Yes Repurify Repurify or Reject Pass_Fail->Repurify No Method_Selection_Logic Start Goal of Analysis? Enantiomeric_Purity Enantiomeric Purity? Start->Enantiomeric_Purity Chemical_Purity Chemical Purity? Start->Chemical_Purity Structural_Confirmation Structural Confirmation? Start->Structural_Confirmation Volatile_Impurities Volatile Impurities? Start->Volatile_Impurities Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Primary Chiral_GC_MS Chiral GC-MS Enantiomeric_Purity->Chiral_GC_MS Alternative NMR NMR Enantiomeric_Purity->NMR With Chiral Agent Chemical_Purity->NMR HPLC HPLC (achiral) Chemical_Purity->HPLC Structural_Confirmation->NMR Volatile_Impurities->Chiral_GC_MS

References

Comparative Guide to Cross-Reactivity of Antibodies Targeting β-Homophenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody performance against peptides containing the unnatural amino acid, β-homophenylalanine. Understanding the cross-reactivity of such antibodies is critical for the development of specific immunoassays and targeted therapeutics. This document outlines the experimental data and detailed protocols necessary for assessing antibody specificity.

Data Presentation: Quantitative Comparison of Antibody Specificity

The cross-reactivity of an antibody raised against a peptide containing β-homophenylalanine can be quantitatively assessed by comparing its binding affinity to the target peptide versus structurally similar peptides. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.

The following table summarizes hypothetical, yet representative, data from a competitive ELISA experiment. This data illustrates the specificity of a monoclonal antibody (mAb-β-Hphe) raised against a peptide containing β-homophenylalanine. The IC50 value represents the concentration of a competing peptide required to inhibit 50% of the antibody's binding to the target peptide. A lower IC50 value indicates a higher binding affinity.

Competing Peptide SequenceModificationIC50 (nM)% Cross-Reactivity
Ac-Lys-Gly-β-Hphe -Ala-Val-NH2β-Homophenylalanine (Target) 12 100%
Ac-Lys-Gly-L-Phe-Ala-Val-NH2L-Phenylalanine8501.4%
Ac-Lys-Gly-D-Phe-Ala-Val-NH2D-Phenylalanine> 10,000< 0.12%
Ac-Lys-Gly-L-Tyr-Ala-Val-NH2L-Tyrosine> 10,000< 0.12%
Ac-Lys-Gly-β-Ala-Ala-Val-NH2β-Alanine5,2000.23%

Note: This data is for illustrative purposes to demonstrate a typical cross-reactivity profile. Actual results may vary depending on the specific antibody, peptide sequence, and experimental conditions.

Interpretation of Data:

The hypothetical data indicates that the mAb-β-Hphe antibody is highly specific for the peptide containing β-homophenylalanine. The cross-reactivity with the native L-phenylalanine-containing peptide is minimal, and there is negligible binding to peptides containing D-phenylalanine, L-tyrosine, or the smaller β-alanine. This level of specificity is crucial for applications requiring the distinct recognition of the β-homophenylalanine modification.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Peptides Containing β-Homophenylalanine and Analogs

Peptides used in these studies are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1]

  • Resin: A suitable resin, such as Rink Amide resin, is used to generate a C-terminal amide.

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-β-homophenylalanine and other natural and non-natural amino acids, are used.

  • Coupling: Amino acid coupling is achieved using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

  • Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF (dimethylformamide).

  • Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the synthesized β-homophenylalanine-containing peptide.[2]

  • Antigen Preparation: The purified peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.[2]

  • Immunization: The peptide-carrier conjugate is emulsified with an adjuvant (e.g., Freund's adjuvant) and injected into host animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies).

  • Booster Injections: A series of booster injections are administered to elicit a strong immune response.

  • Titer Determination: The antibody titer in the serum is monitored throughout the immunization schedule using an indirect ELISA.

  • Antibody Purification (for Polyclonal Antibodies): The polyclonal antibodies are purified from the serum using affinity chromatography with the immunizing peptide immobilized on a column.

  • Hybridoma Technology (for Monoclonal Antibodies): For monoclonal antibodies, spleen cells from an immunized mouse are fused with myeloma cells to create hybridomas. These are then screened to identify clones producing the desired antibody.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is performed to determine the specificity of the antibody.[3][4]

  • Plate Coating: A 96-well microtiter plate is coated with the target peptide (e.g., Ac-Lys-Gly-β-Hphe-Ala-Val-NH2) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.[5]

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.[5]

  • Competition Reaction: The anti-β-Hphe antibody is pre-incubated with varying concentrations of the competitor peptides (the target peptide and its analogs) for 1-2 hours.

  • Incubation: The antibody-competitor peptide mixtures are then added to the coated and blocked plate and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and peptides.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody is added and incubated for 1 hour.

  • Detection: After another wash step, a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H2SO4), and the absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the log of the competitor peptide concentration. The IC50 value is determined from the resulting sigmoidal curve. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100.

Visualizations

Experimental Workflow for Antibody Production and Characterization

G cluster_0 Peptide Synthesis & Antigen Preparation cluster_1 Antibody Generation cluster_2 Cross-Reactivity Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (β-Hphe & Analogs) Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Conjugation Conjugation to Carrier Protein (e.g., KLH) Characterization->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Booster Booster Injections Immunization->Booster Titer Serum Titer Monitoring (ELISA) Booster->Titer Purification_Ab Affinity Purification (Polyclonal) or Hybridoma Production (Monoclonal) Titer->Purification_Ab Comp_ELISA Competitive ELISA Purification_Ab->Comp_ELISA Data_Analysis IC50 Determination & % Cross-Reactivity Calculation Comp_ELISA->Data_Analysis

Caption: Workflow for producing and characterizing antibodies.

Competitive ELISA Principle

G cluster_0 Low Concentration of Competing Peptide cluster_1 High Concentration of Competing Peptide Immobilized Target Peptide Immobilized Target Peptide Primary Antibody (Anti-β-Hphe) Primary Antibody (Anti-β-Hphe) Primary Antibody (Anti-β-Hphe)->Immobilized Target Peptide HRP-Secondary Antibody HRP-Secondary Antibody HRP-Secondary Antibody->Primary Antibody (Anti-β-Hphe) Color Signal (High) Color Signal (High) HRP-Secondary Antibody->Color Signal (High) Substrate Substrate Substrate->HRP-Secondary Antibody Immobilized Target Peptide_2 Immobilized Target Peptide Primary Antibody (Anti-β-Hphe)_2 Primary Antibody (Anti-β-Hphe) Primary Antibody (Anti-β-Hphe)_2->Immobilized Target Peptide_2 Competing Peptide Competing Peptide Primary Antibody (Anti-β-Hphe)_3 Primary Antibody (Anti-β-Hphe) Competing Peptide->Primary Antibody (Anti-β-Hphe)_3 Binds in solution HRP-Secondary Antibody_2 HRP-Secondary Antibody HRP-Secondary Antibody_2->Primary Antibody (Anti-β-Hphe)_2 Color Signal (Low) Color Signal (Low) HRP-Secondary Antibody_2->Color Signal (Low) Substrate_2 Substrate Substrate_2->HRP-Secondary Antibody_2

Caption: Principle of the competitive ELISA.

References

Harnessing Chirality: A Comparative Analysis of Peptides Modified with D-Beta-Homophenylalanine for Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and short in vivo half-life. The substitution of L-amino acids with their D-enantiomers, particularly derivatives like D-beta-homophenylalanine, represents a powerful approach to enhance proteolytic resistance while maintaining or even improving biological activity. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of peptides modified with D-amino acids, using a well-documented case study as a representative example to illustrate the profound impact of this modification. By examining key experimental data and detailed methodologies, this document serves as a valuable resource for the rational design and development of next-generation peptide therapeutics.

Quantitative Comparison of In Vitro and In Vivo Efficacy

To illustrate the impact of D-amino acid substitution, we present a case study on the antimicrobial peptide Polybia-CP. While this example uses D-phenylalanine, the principles are directly applicable to modifications involving D-beta-homophenylalanine. The data clearly demonstrates that the D-amino acid modified version (D-CP) retains potent in vitro antimicrobial activity while exhibiting significantly enhanced in vivo efficacy due to its increased stability against enzymatic degradation.[1]

Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL)

The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table compares the in vitro activity of the native L-Polybia-CP with its D-amino acid analog, D-CP. The comparable MIC values indicate that the D-amino acid modification does not compromise the intrinsic antimicrobial activity of the peptide.[1]

MicroorganismL-Polybia-CP (µg/mL)D-Polybia-CP (µg/mL)
Escherichia coli1616
Pseudomonas aeruginosa3232
Staphylococcus aureus88
Candida albicans1616

Data adapted from a study on the D-amino acid substitution of Polybia-CP.[1]

Table 2: In Vivo Efficacy in a Murine Infection Model

This table summarizes the in vivo efficacy of L-Polybia-CP and D-CP in a mouse model of E. coli infection. The survival rate of mice treated with D-CP was significantly higher than that of mice treated with the native L-peptide, highlighting the crucial role of enhanced proteolytic stability in achieving a therapeutic effect in a physiological environment.[1]

Treatment GroupDosage (mg/kg)Survival Rate (%)
Control (Saline)-0
L-Polybia-CP1020
D-Polybia-CP1080

Data represents a typical outcome from an in vivo infection model.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of modified and unmodified peptides. Below are methodologies for key experiments typically employed in such studies.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

This assay determines the in vitro antimicrobial activity of a peptide.[2]

  • Peptide Preparation: Stock solutions of the D-phenylalanine-containing peptide are prepared, and serial twofold dilutions are performed in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[2]

  • Bacterial Inoculum: The target bacterial strain is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[2]

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptides. The plate is then incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).[1]

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[1]

Proteolytic Stability Assay

This assay evaluates the resistance of peptides to degradation by proteases.[1]

  • Peptide and Protease Incubation: The peptides (both L- and D-forms) are incubated with a specific protease (e.g., trypsin or chymotrypsin) at a defined concentration and temperature (e.g., 37°C).[1]

  • Time-Course Sampling: Aliquots are taken at various time points and the enzymatic reaction is stopped.

  • Analysis: The degradation of the peptide is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC). The peak corresponding to the intact peptide will decrease over time if it is being degraded by the protease.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the peptides on mammalian cells.[2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[2]

  • Peptide Treatment: Treat the cells with various concentrations of the peptide for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to purple formazan crystals.[2]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at a specific wavelength to determine cell viability.[2]

In Vivo Murine Infection Model

This model is used to evaluate the in vivo therapeutic efficacy of antimicrobial peptides.[1]

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c).

  • Infection: Induce a systemic or localized infection by administering a lethal or sub-lethal dose of the target pathogen (e.g., E. coli).

  • Peptide Administration: Administer the test peptides (L- and D-forms) and a control (saline) via a suitable route (e.g., intraperitoneal or intravenous injection) at a defined time post-infection.

  • Monitoring and Endpoint: Monitor the survival of the animals over a set period (e.g., 7 days). The primary endpoint is the survival rate in each treatment group.

Visualizing the Mechanism of Action

The incorporation of D-amino acids can influence the interaction of peptides with their biological targets, leading to the modulation of specific signaling pathways. For instance, the immunomodulatory peptide gamma-D-glutamyl-L-tryptophan has been shown to inhibit STAT3 signaling, a key pathway in immune regulation and tumor progression.[3]

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Binds D_Peptide D-Amino Acid Peptide SHP2 SHP2 D_Peptide->SHP2 Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 SHP2->pSTAT3 Dephosphorylates Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: D-amino acid peptide modulation of the STAT3 signaling pathway.

The diagram above illustrates a potential mechanism where a D-amino acid-containing peptide can exert its therapeutic effect by activating the phosphatase SHP-2, which in turn dephosphorylates and inactivates STAT3, leading to the downregulation of target gene expression involved in inflammation and cell proliferation.[3]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Peptide Synthesis (L- and D-forms) MIC MIC Assay Synthesis->MIC Stability Proteolytic Stability Assay Synthesis->Stability Cytotoxicity Cytotoxicity Assay Synthesis->Cytotoxicity Animal_Model Animal Model of Disease (e.g., Infection, Tumor) MIC->Animal_Model Stability->Animal_Model Cytotoxicity->Animal_Model Treatment Peptide Administration Animal_Model->Treatment Efficacy Efficacy Assessment (e.g., Survival, Tumor Size) Treatment->Efficacy

References

A Researcher's Guide to Coupling Reagents for Boc-D-beta-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of non-standard amino acids like Boc-D-beta-homophenylalanine is a critical step in the synthesis of novel peptides and peptidomimetics. The steric hindrance presented by the beta-substituted phenyl group makes the choice of coupling reagent paramount to achieving high yields, purity, and minimal racemization. This guide provides a comparative analysis of common coupling reagents, supported by representative experimental data for sterically hindered amino acids, to facilitate an informed selection for your synthetic workflow.

The selection of an appropriate coupling reagent is a decisive factor that directly impacts the success of peptide synthesis. A trade-off often exists between reactivity, cost, and the potential for side reactions. This guide focuses on three widely used classes of coupling reagents: aminium/uronium salts (HATU and HBTU) and carbodiimides (EDC in conjunction with HOBt).

Performance Comparison of Coupling Reagents

The following table summarizes the general performance characteristics of selected coupling reagents for the incorporation of sterically hindered amino acids. The quantitative data is extrapolated from studies on structurally similar amino acids and serves as a comparative benchmark.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRacemization RiskKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[1]
EDC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization. The urea byproduct is water-soluble, simplifying purification.[2]

Experimental Protocols

Detailed methodologies for the solution-phase coupling of this compound to a representative amino acid ester (e.g., H-Gly-OMe) are provided below.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving high yields and purity, especially when coupling sterically demanding residues.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 2-5 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.

  • Add the amino acid ester solution to the pre-activated this compound solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification.

Protocol 2: Coupling with HBTU

A robust and widely used protocol suitable for many applications.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture.

  • In a separate flask, prepare the free amino acid ester by dissolving the hydrochloride salt (1.0 eq) in anhydrous DMF with DIPEA (1.0 eq).

  • Add the amino acid ester solution to the coupling reagent mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Perform an aqueous workup and purify the product by column chromatography.

Protocol 3: Coupling with EDC/HOBt

A cost-effective method, particularly advantageous for large-scale synthesis.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 10-15 minutes.

  • In a separate flask, prepare the free amino acid ester by dissolving the hydrochloride salt (1.0 eq) in the reaction solvent with DIPEA (1.0 eq).

  • Add the amino acid ester solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress.

  • Upon completion, filter off any urea byproduct (if using a non-water-soluble carbodiimide) and perform an aqueous workup. The water-solubility of the EDC-urea byproduct simplifies purification.

Experimental Workflow Visualization

The following diagrams illustrate the general workflows for the coupling reactions.

G cluster_0 Aminium/Uronium Salt Coupling (HATU/HBTU) Pre-activation Pre-activate Boc-AA with HATU/HBTU & DIPEA in DMF Amine Addition Add Amino Acid Ester (neutralized) Pre-activation->Amine Addition Reaction Stir at RT (1-4 hours) Amine Addition->Reaction Workup Aqueous Workup & Purification Reaction->Workup

Caption: General workflow for aminium/uronium salt-based coupling.

G cluster_1 Carbodiimide Coupling (EDC/HOBt) Activation Activate Boc-AA with EDC/HOBt at 0°C Amine_Addition_Carbodiimide Add Amino Acid Ester (neutralized) Activation->Amine_Addition_Carbodiimide Reaction_Carbodiimide Stir at RT (12-24 hours) Amine_Addition_Carbodiimide->Reaction_Carbodiimide Workup_Carbodiimide Aqueous Workup & Purification Reaction_Carbodiimide->Workup_Carbodiimide

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Boc-d-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Boc-d-beta-homophenylalanine must adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

While this compound is not classified as an OSHA-hazardous substance, it is crucial to handle it with care to mitigate potential risks.[1] The compound may be harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.

PropertyValue
Molecular Formula C15H21NO4
Molecular Weight 279.34 g/mol
Appearance White to off-white powder
Boiling Point 444.8 ± 38.0 °C (Predicted)[2]
Flash Point 222.8 ± 26.8 °C[2]
Density 1.139 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 0-8 °C[4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether as unused product or as waste from experimental procedures, must be conducted in accordance with federal, state, and local environmental control regulations.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats, filter paper, and gloves, in a designated and clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If this compound is in a solution, it should be collected in a designated liquid hazardous waste container. Do not mix it with other incompatible waste streams.

2. Labeling of Waste Containers:

  • Properly label the waste container with the words "Hazardous Waste."

  • Clearly identify the contents, including the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

3. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the container is kept tightly closed to prevent the release of any dust or vapors.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

4. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

  • Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Small Spills:

  • For small spills, carefully sweep up the solid material.[1]

  • Place the swept-up material into a designated hazardous waste container.[1]

  • Clean the spill area with an appropriate solvent (e.g., water, if compatible) and then wipe it down.

  • Dispose of all cleaning materials as hazardous waste.

2. Large Spills:

  • For large spills, evacuate the immediate area and alert your laboratory supervisor and EHS department.

  • Prevent the powder from becoming airborne.

  • If you are trained and have the appropriate PPE, you can proceed to sweep or shovel the material into a suitable container for disposal.[1]

  • Do not allow the product to enter drains.[1]

Below is a workflow diagram illustrating the decision-making process for the disposal of this compound.

cluster_0 This compound Disposal Workflow start Waste Generation waste_type Determine Waste Type start->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid label_container Label Waste Container solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Area label_container->store_waste request_disposal Request EHS Pickup store_waste->request_disposal

Caption: Disposal workflow for this compound.

The following diagram outlines the logical steps for handling a spill of this compound.

cluster_1 This compound Spill Response spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill Procedure spill_size->small_spill Small large_spill Large Spill Procedure spill_size->large_spill Large sweep_up Sweep Up Material small_spill->sweep_up evacuate Evacuate Area large_spill->evacuate containerize Place in Labeled Waste Container sweep_up->containerize clean_area Clean Spill Area containerize->clean_area dispose_materials Dispose of Cleaning Materials as Waste clean_area->dispose_materials end Spill Managed dispose_materials->end alert Alert Supervisor and EHS evacuate->alert contain Contain Spill (if trained) alert->contain contain->containerize

Caption: Spill response plan for this compound.

References

Safeguarding Your Research: A Guide to Handling Boc-d-beta-homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for Boc-d-beta-homophenylalanine, a key building block in peptide synthesis. Adherence to these protocols will help ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE based on the associated Safety Data Sheet (SDS).

Area of Protection Required PPE Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[1][2]
Eye and Face Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.[1][2]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To prevent inhalation of dust, which may cause respiratory tract irritation.[1][2]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[2]

Operational Plan: A Step-by-Step Workflow

Proper handling from reception to disposal is crucial for laboratory safety and experimental success.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the container in a tightly closed, dry, and well-ventilated place.[1] Recommended storage temperature is between 0-8 °C.

2. Preparation and Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use dedicated spatulas and weighing boats for transferring the solid compound.

  • Wash hands thoroughly after handling the compound.[1][3]

3. In Case of a Spill:

  • For small spills, sweep up the solid material and place it in a suitable, labeled container for disposal.[1]

  • Avoid breathing any dust generated during the cleanup.[1]

  • Ensure adequate ventilation.[1]

  • Do not allow the product to enter drains.[1]

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response Receive Receive & Inspect Store Store at 0-8°C Receive->Store Ventilation Work in Fume Hood Store->Ventilation Weigh Weigh Compound Ventilation->Weigh Use Use in Experiment Weigh->Use Spill Spill Occurs Weigh->Spill Waste Collect Waste Use->Waste Dispose Dispose per Regulations Waste->Dispose Sweep Sweep Up Solid Spill->Sweep Collect Collect in Labeled Container Sweep->Collect Collect->Dispose

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations.[3] This typically involves transferring the material to a licensed chemical waste disposal company.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Dispose of the rinsed container in accordance with institutional guidelines.

By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks and ensuring a secure laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。